molecular formula C12H11NO2S B1348627 Methyl 2-amino-4-phenylthiophene-3-carboxylate CAS No. 67171-55-5

Methyl 2-amino-4-phenylthiophene-3-carboxylate

Cat. No.: B1348627
CAS No.: 67171-55-5
M. Wt: 233.29 g/mol
InChI Key: KHNSKPUYBBZGLW-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 67171-55-5) is a versatile 2-aminothiophene derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and organic synthesis. Its molecular formula is C 12 H 11 NO 2 S, with a molecular weight of 233.29 g/mol. This compound features both an electron-rich amino group and an ester functionality, making it a prime candidate for further functionalization, notably via the classic Gewald reaction to create diverse thiophene libraries . In research, this chemical scaffold has shown significant promise in the development of novel small-molecule therapeutics. Studies have identified phenylthiophene-based analogues as potent and selective inhibitors of atypical Protein Kinase C (aPKC) isoforms, which are key mediators of vascular endothelial permeability and inflammatory signaling . Specifically, these inhibitors have demonstrated low nanomolar efficacy in cellular models of inflammation and vascular permeability, highlighting their potential for treating conditions like macular edema . Furthermore, related 2-aminothiophene-3-carboxylates have been explored as allosteric enhancers for the adenosine A1 receptor, indicating the pharmacophoric utility of this core structure . Researchers utilize this compound as a critical building block for Structure-Activity Relationship (SAR) studies, where modifications at the 2-amino, 3-carboxylate, and 4-phenyl positions are investigated to optimize potency and selectivity for various biological targets . The compound should be stored in a dark place under an inert atmosphere at room temperature . Safety Note: This product is intended for research purposes only and is not approved for human or animal use. It carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment, should always be followed.

Properties

IUPAC Name

methyl 2-amino-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNSKPUYBBZGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350681
Record name methyl 2-amino-4-phenylthiophene-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67171-55-5
Record name methyl 2-amino-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-phenylthiophene-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67171-55-5

This technical guide provides a comprehensive overview of Methyl 2-amino-4-phenylthiophene-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, spectroscopic data, and its role as a modulator of key signaling pathways.

Core Chemical and Physical Data

This compound is an organic compound featuring a substituted thiophene ring, which is a five-membered aromatic ring containing a sulfur atom.[1] Its structure incorporates an amino group and a methyl carboxylate group, making it a valuable scaffold in medicinal chemistry and organic synthesis.[1]

PropertyValueSource
CAS Number 67171-55-5[2]
Molecular Formula C₁₂H₁₁NO₂S[1][2]
Molecular Weight 233.29 g/mol [1][2]
IUPAC Name This compound[2]
Melting Point 145-147 °C[3]
Appearance Yellow crystal[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Spectroscopic DataValuesSource
Infrared (IR) Spectroscopy (KBr, νmax, cm⁻¹) 3460, 3321 (N-H stretching); 2947 (C-H stretching); 1666 (C=O stretching); 1593, 1496, 1438 (C=C aromatic stretching); 1224 (C-O stretching)[3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ, ppm) 3.45 (s, 3H, OCH₃); 6.16 (s, 1H, thiophene-H); 7.25 (m, 5H, phenyl-H); 7.38 (s, 2H, NH₂)[3]
Mass Spectrometry (MS) The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 233, which corresponds to the molecular formula C₁₂H₁₁NO₂S.[1][1]

Experimental Protocols

Synthesis via Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, combine acetophenone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

  • Catalyst Addition: While stirring the mixture at 35-40 °C, slowly add morpholine (5 mL) over a period of 30 minutes.

  • Reaction: Increase the temperature to 45 °C and continue stirring for 3 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the crude product with ethanol and then recrystallize from ethanol to yield pure this compound as yellow crystals.[3]

G Gewald Synthesis Workflow reactants Combine Acetophenone, Methyl Cyanoacetate, and Sulfur in Methanol catalyst Slowly add Morpholine at 35-40°C reactants->catalyst reaction Stir at 45°C for 3 hours catalyst->reaction workup Cool to Room Temperature and Filter Precipitate reaction->workup purification Wash with Ethanol and Recrystallize workup->purification product This compound purification->product

Gewald Synthesis Workflow
In Vitro Kinase Inhibition Assay

Given its role as an atypical Protein Kinase C (aPKC) inhibitor, a key experiment is to quantify its inhibitory activity. A luminescence-based kinase assay is a common method for this purpose.

Experimental Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A "no inhibitor" control with DMSO only should also be prepared.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO control to each well. Then, add 2.5 µL of the aPKC enzyme to each well and incubate for 10 minutes at room temperature to allow for binding.

  • Initiation of Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Add a kinase detection reagent to each well. This reagent stops the kinase reaction and converts the ADP produced to ATP, which then generates a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

G Kinase Inhibition Assay Workflow compound Prepare Serial Dilutions of Inhibitor enzyme_inhibitor Incubate Kinase (aPKC) with Inhibitor compound->enzyme_inhibitor reaction Initiate Reaction with Substrate and ATP enzyme_inhibitor->reaction detection Add Detection Reagent to Generate Luminescence reaction->detection readout Measure Luminescence with Plate Reader detection->readout analysis Calculate IC50 Value readout->analysis

Kinase Inhibition Assay Workflow

Biological Activity and Signaling Pathways

Derivatives of 2-amino-4-phenylthiophene have been identified as novel small molecule inhibitors of atypical protein kinase C (aPKC) isoforms.[5] These kinases are implicated in signaling pathways induced by Tumor Necrosis Factor (TNF) and Vascular Endothelial Growth Factor (VEGF), which are critical in inflammation and angiogenesis.[5] The inhibition of aPKC can disrupt these pathways, making this class of compounds promising for therapeutic development in diseases involving increased vascular permeability and inflammation.[5]

The biological activity of these compounds is often evaluated in cellular assays that measure bona fide aPKC-dependent signaling, such as NF-κB driven-gene transcription, which is a marker for inflammatory responses, and VEGF/TNF-induced vascular endothelial permeability.[5]

G Interconnected Signaling Pathways cluster_stimuli External Stimuli cluster_receptor Receptors cluster_kinase Kinase Signaling cluster_transcription Transcription Factor cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR TNF TNF TNFR TNFR TNF->TNFR aPKC aPKC VEGFR->aPKC TNFR->aPKC NFkB NF-κB aPKC->NFkB VascularPermeability Vascular Permeability aPKC->VascularPermeability Inflammation Inflammation NFkB->Inflammation Inhibitor Methyl 2-amino-4- phenylthiophene-3-carboxylate Inhibitor->aPKC

Interconnected Signaling Pathways

References

An In-Depth Technical Guide to the Molecular Structure of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-phenylthiophene-3-carboxylate is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. Thiophene-based compounds are known to exhibit a wide range of biological activities, and this particular scaffold serves as a versatile building block for the synthesis of various heterocyclic systems.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound, intended to aid researchers in its application for novel drug development.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₂H₁₁NO₂S and a molecular weight of approximately 233.29 g/mol .[1][2] The core of the molecule is a five-membered aromatic thiophene ring, which imparts distinct electronic and conformational properties. The molecule's structure is characterized by an amino group at the 2-position, a methyl carboxylate group at the 3-position, and a phenyl substituent at the 4-position.

Structural Visualization

The three-dimensional arrangement of atoms in this compound is crucial for understanding its chemical reactivity and biological interactions. The following diagram, generated using the DOT language, illustrates the molecular structure.

Caption: Molecular structure of this compound.

Quantitative Structural and Spectroscopic Data

Crystallographic Data (Predicted)

The following table summarizes the expected bond lengths and angles based on crystallographic data of similar 2-aminothiophene derivatives.[1][3]

ParameterValue (Å)
C-S (thiophene)1.71 - 1.74
C-C (thiophene)1.39 - 1.43
C-N (amino)~1.35
C=O (ester)~1.21
C-O (ester)~1.34
C-C (thiophene-phenyl)~1.48
Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30 - 7.50m5HPhenyl-H
~7.10s2HNH₂
~6.50s1HThiophene-H5
~3.70s3HOCH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~165.0C=O (ester)
~158.0Thiophene-C2
~145.0Thiophene-C4
~127.0 - 129.0Phenyl-C
~125.0Thiophene-C5
~108.0Thiophene-C3
~51.0OCH₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400, ~3300Strong, SharpN-H stretching (amino group)
~1666Strong, SharpC=O stretching (ester carbonyl)
~1600, ~1480MediumC=C stretching (aromatic rings)
~1250StrongC-O stretching (ester)
~700-800StrongC-H bending (aromatic)

Mass Spectrometry (MS) Data

m/zInterpretation
233[M]⁺ (Molecular ion)

Experimental Protocols

The primary method for the synthesis of this compound is the Gewald reaction . This multicomponent reaction offers an efficient one-pot synthesis of polysubstituted 2-aminothiophenes.[4][5][6]

Gewald Reaction: Synthesis of this compound

The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.

Gewald_Reaction Acetophenone Acetophenone Intermediate Knoevenagel Adduct Acetophenone->Intermediate MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Intermediate Sulfur Sulfur Product Methyl 2-amino-4-phenyl- thiophene-3-carboxylate Sulfur->Product Base Base (e.g., Morpholine) Base->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Product Intermediate->Product

References

A Technical Guide to Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-phenylthiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene core.[1] Its formal IUPAC name is this compound.[2][3] This molecule serves as a versatile scaffold in medicinal chemistry and a key intermediate in organic synthesis.[1] Derivatives of this compound have demonstrated significant biological activities, including the allosteric enhancement of adenosine A1 receptors and the inhibition of atypical Protein Kinase C (aPKC), highlighting its potential in developing therapeutics for inflammation and diseases associated with increased vascular permeability.[1][4] The primary method for its synthesis is the Gewald reaction, a multi-component condensation process.[5][6][7] This document provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and application in experimental settings.

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 67171-55-5[1][2]
Molecular Formula C₁₂H₁₁NO₂S[1][2]
Molecular Weight 233.29 g/mol [1][2]
Canonical SMILES COC(=O)C1=C(SC=C1C2=CC=CC=C2)N[1][2]
InChI Key KHNSKPUYBBZGLW-UHFFFAOYSA-N[1][2]
¹H NMR (CDCl₃) Singlet at ~6.5 ppm (H5 of thiophene), Doublet at ~7.5 ppm (H3 of thiophene)[1]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[6] This reaction involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base.[5][6]

Gewald Reaction: General Workflow

The synthesis proceeds through an initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.[5][7]

Gewald_Workflow Start Reactants: - Ketone/Aldehyde - Activated Nitrile - Elemental Sulfur - Base (e.g., amine) Step1 Knoevenagel-Cope Condensation Start->Step1 Intermediate α,β-Unsaturated Nitrile (Thioenol Intermediate) Step1->Intermediate Step2 Sulfur Addition & Ring Closure Intermediate->Step2 End Product: 2-Aminothiophene Derivative Step2->End NFkB_Pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds aPKC aPKC TNFR->aPKC Activates IKK IKK Complex aPKC->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases NF-κB Gene Inflammatory Gene Transcription NFkB_active->Gene Initiates Inhibitor Methyl 2-amino-4- phenylthiophene-3-carboxylate (Analog) Inhibitor->aPKC Inhibits

References

An In-depth Technical Guide on Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical properties, spectral data, and synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate. It includes detailed experimental protocols and explores the compound's relevance in biological systems, particularly its role as a potential modulator of G-protein coupled receptors.

Compound Identification and Core Physical Properties

This compound is an organic compound featuring a thiophene ring, a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure incorporates an amino group and a carboxylate ester, making it a valuable intermediate for creating more complex molecules.[1]

Table 1: Core Physical and Chemical Properties

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 67171-55-5[1][2]
Molecular Formula C₁₂H₁₁NO₂S[1][2]
Molecular Weight 233.29 g/mol [1][2]
Monoisotopic Mass 233.05104977 Da[2]
InChIKey KHNSKPUYBBZGLW-UHFFFAOYSA-N[1][2]
Canonical SMILES COC(=O)C1=C(SC=C1C2=CC=CC=C2)N[1][2]
Appearance Yellow crystals or powder (inferred from ethyl ester analog)[3]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

Table 2: Summary of Spectroscopic Data

TechniqueObservationSource
Mass Spectrometry (MS) Molecular ion peak at mass-to-charge ratio (m/z) of 233, corresponding to the molecular formula.[1]
Infrared (IR) Spectroscopy Strong absorption band at 1666 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of the ester group.[1]
¹H NMR Spectra are available for detailed structural analysis.[4][5]
¹³C NMR Spectra are available for detailed structural analysis.[2]

Experimental Protocols: Synthesis via Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction .[6] This reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[7]

Overall Reaction Scheme:

Acetophenone + Methyl Cyanoacetate + Sulfur → this compound

Detailed Methodology:

The synthesis is typically performed as a one-pot or two-step procedure.[8]

  • Knoevenagel Condensation: The first step is the Knoevenagel condensation between the ketone (acetophenone) and the α-cyanoester (methyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[7] This is typically catalyzed by a base like diethylamine or piperidine.

  • Sulfur Addition and Cyclization: Elemental sulfur is then added to the reaction mixture. The sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to form the final 2-aminothiophene ring system.[7]

A representative protocol for a similar ethyl ester derivative involves dissolving the ketone and cyanoacetate in a solvent like ethanol, adding a base (e.g., diethylamine) and elemental sulfur, and stirring the mixture at a moderately elevated temperature (e.g., 50°C) for several hours.[9] The reaction progress is monitored by thin-layer chromatography (TLC).[9] Upon completion, the product is typically isolated by quenching the reaction with water, extracting with an organic solvent (like ethyl acetate), and purifying the crude product via column chromatography.[9]

G Gewald Reaction Workflow cluster_reactants Reactants A Acetophenone (Ketone) Intermediate α,β-Unsaturated Nitrile Intermediate A->Intermediate B Methyl Cyanoacetate B->Intermediate C Elemental Sulfur Product Methyl 2-amino-4-phenyl- thiophene-3-carboxylate C->Product D Base (e.g., Diethylamine) D->Intermediate catalyzes Intermediate->Product Sulfur Addition & Cyclization G Conceptual Allosteric Modulation cluster_receptor Adenosine A1 Receptor (GPCR) Receptor Orthosteric Site (Primary Binding Pocket) Effect Enhanced Downstream Signaling Receptor->Effect Signal Transduction AllostericSite Allosteric Site AllostericSite->Receptor Enhances Ligand Effect Ligand Adenosine (Endogenous Ligand) Ligand->Receptor Binds Modulator Thiophene Derivative (Allosteric Enhancer) Modulator->AllostericSite Binds

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Methyl 2-amino-4-phenylthiophene-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and chemical characteristics of this thiophene derivative. The guide includes detailed summaries of its physical and spectral properties, a thorough experimental protocol for its synthesis via the Gewald reaction, and an exploration of its roles as a positive allosteric modulator of the adenosine A1 receptor and an inhibitor of atypical protein kinase C.

Chemical and Physical Properties

This compound is a polysubstituted thiophene with the molecular formula C₁₂H₁₁NO₂S.[1][2] Its structure features a central thiophene ring substituted with a methyl carboxylate group at the 3-position, a phenyl group at the 4-position, and an amino group at the 2-position. This arrangement of functional groups makes it a versatile scaffold in medicinal chemistry.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₁₂H₁₁NO₂S[1][2]
Molecular Weight 233.29 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 67171-55-5[2]
Appearance Yellow crystals or powder[3]
Melting Point 91.5-100.5 °C (for the ethyl ester analogue)[3]
Solubility Data not available

Synthesis

The primary and most efficient method for the synthesis of this compound is the Gewald reaction .[4][5] This one-pot, multi-component reaction involves the condensation of a ketone (acetophenone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5]

Gewald Reaction Workflow

Gewald_Reaction acetophenone Acetophenone intermediate Knoevenagel Condensation Intermediate acetophenone->intermediate methyl_cyanoacetate Methyl Cyanoacetate methyl_cyanoacetate->intermediate sulfur Sulfur product Methyl 2-amino-4- phenylthiophene-3-carboxylate sulfur->product + S8 base Base (e.g., Morpholine) base->intermediate catalyst intermediate->product

Gewald reaction for the synthesis of the target compound.
Detailed Experimental Protocol: Gewald Synthesis

This protocol is adapted from general procedures for the Gewald reaction.[6][7]

Materials:

  • Acetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Ethanol (or methanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of acetophenone and methyl cyanoacetate in ethanol.

  • Addition of Reagents: To this solution, add a stoichiometric amount of elemental sulfur and a catalytic amount of morpholine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to 40-60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled in an ice bath to induce precipitation of the product.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with cold ethanol, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals of this compound.

Spectral Data

The structure of this compound has been elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
~7.2-7.5m5HPhenyl protons[8]
~6.5s1HThiophene H-5[1]
~5.9br s2H-NH₂[8]
~3.7s3H-OCH₃[8]

Table 3: 13C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentReference(s)
~165C=O (ester)[9]
~160C-2 (thiophene)[10]
~145C-4 (thiophene)[10]
~135C-ipso (phenyl)[11]
~129C-ortho/meta (phenyl)[11]
~128C-para (phenyl)[11]
~108C-5 (thiophene)[10]
~105C-3 (thiophene)[10]
~51-OCH₃[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
3435, 3320StrongN-H stretching (asymmetric and symmetric)
~3050MediumAromatic C-H stretching
~2950MediumAliphatic C-H stretching
1666StrongC=O stretching (ester)[1]
~1600MediumC=C stretching (aromatic)
~1520MediumN-H bending
~1250StrongC-O stretching (ester)
~700StrongC-H out-of-plane bending (phenyl)
Mass Spectrometry (MS)

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 233, consistent with its molecular weight.[1] The fragmentation pattern is characterized by the loss of the methoxy group (-OCH₃) to give a fragment at m/z 202, and the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 174.

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant interest due to their biological activities, particularly their roles as modulators of key signaling pathways.

Positive Allosteric Modulator of the Adenosine A1 Receptor

This compound acts as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] PAMs bind to a site on the receptor that is distinct from the endogenous ligand binding site, enhancing the receptor's response to the endogenous agonist, in this case, adenosine.[12] The activation of A1R, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[13] This modulation can have therapeutic implications in conditions where enhancing adenosinergic signaling is beneficial.[14]

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (GPCR) G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Adenosine Adenosine (Endogenous Agonist) Adenosine->A1R binds PAM Methyl 2-amino-4-phenyl- thiophene-3-carboxylate (PAM) PAM->A1R binds allosterically, enhances affinity ATP ATP ATP->AC Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Response leads to

Adenosine A1 receptor signaling pathway modulation.
Atypical Protein Kinase C (aPKC) Inhibitor

Derivatives of 2-amino-4-phenylthiophene-3-carboxylate have been identified as inhibitors of atypical protein kinase C (aPKC) isoforms, such as PKCι and PKCζ.[15] These kinases are often overexpressed in various cancers and are implicated in promoting cell proliferation, survival, and metastasis.[16] By inhibiting aPKC, these compounds can disrupt downstream oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inducing apoptosis and inhibiting tumor growth.[17][18]

aPKC_Signaling cluster_cell Cancer Cell GF_Receptor Growth Factor Receptor aPKC aPKC (e.g., PKCι/ζ) GF_Receptor->aPKC activates RAS RAS aPKC->RAS PI3K PI3K aPKC->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-amino-4-phenylthiophene -3-carboxylate derivative Inhibitor->aPKC inhibits Growth_Factor Growth Factors Growth_Factor->GF_Receptor

Atypical Protein Kinase C (aPKC) signaling in cancer.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its straightforward synthesis via the Gewald reaction, coupled with its potent and specific biological activities as a positive allosteric modulator of the adenosine A1 receptor and an inhibitor of atypical protein kinase C, highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases, including neurological disorders and cancer. This guide provides a foundational understanding of its chemical properties and biological roles to aid in future research and development efforts.

References

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document details the prevalent synthetic methodology, experimental protocols, and relevant chemical data.

Introduction

This compound is a polysubstituted thiophene derivative. The 2-aminothiophene scaffold is a significant pharmacophore found in a variety of biologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, and central nervous system activity.[1][2] The title compound, with its specific substitution pattern, serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The most common and efficient method for the synthesis of this and related 2-aminothiophenes is the Gewald three-component reaction.[2][3][4][5][6][7]

The Gewald Reaction: A Powerful Synthetic Tool

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][4][5][7] This reaction is highly valued for its operational simplicity, the ready availability of starting materials, and its ability to produce highly functionalized thiophenes in good yields.

Reaction Mechanism

The mechanism of the Gewald reaction is generally understood to proceed through several key steps:[2][3]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (acetophenone) and the active methylene nitrile (methyl cyanoacetate). This step forms an α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael-type addition to the α,β-unsaturated nitrile.

  • Ring Closure: The newly formed sulfur-containing intermediate then undergoes an intramolecular cyclization.

  • Tautomerization: A final tautomerization step leads to the aromatic 2-aminothiophene product.

Gewald_Reaction_Mechanism Gewald Reaction Mechanism for this compound cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Acetophenone Acetophenone Knoevenagel_Adduct Knoevenagel Condensation Product Acetophenone->Knoevenagel_Adduct 1. Knoevenagel Condensation Methyl_Cyanoacetate Methyl Cyanoacetate Methyl_Cyanoacetate->Knoevenagel_Adduct Sulfur Sulfur Sulfur_Adduct Michael Adduct (Sulfur Addition) Sulfur->Sulfur_Adduct Base Base Base->Knoevenagel_Adduct Knoevenagel_Adduct->Sulfur_Adduct 2. Michael Addition Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate 3. Ring Closure Product Methyl 2-amino-4-phenyl- thiophene-3-carboxylate Cyclized_Intermediate->Product 4. Tautomerization

Gewald Reaction Mechanism

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )
Acetophenone120.15
Methyl Cyanoacetate99.09
Elemental Sulfur32.06
Morpholine87.12
Ethanol46.07
Hexane86.18
Ethyl Acetate88.11
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone, methyl cyanoacetate, elemental sulfur, and a suitable solvent such as ethanol.

  • Addition of Base: Add a catalytic amount of a secondary amine, such as morpholine or diethylamine, to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 50-80°C) and maintain for several hours (e.g., 3-5 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then typically washed with a non-polar solvent like hexane to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Experimental_Workflow Experimental Workflow for Gewald Synthesis Start Start Combine_Reagents Combine Acetophenone, Methyl Cyanoacetate, Sulfur, and Ethanol in a flask. Start->Combine_Reagents Add_Base Add catalytic amount of Morpholine. Combine_Reagents->Add_Base Reflux Heat the mixture to reflux (50-80°C) for 3-5 hours. Add_Base->Reflux Monitor_Reaction Monitor reaction progress by TLC. Reflux->Monitor_Reaction Monitor_Reaction->Reflux Incomplete Cool_and_Isolate Cool to room temperature. Isolate crude product. Monitor_Reaction->Cool_and_Isolate Complete Purify Purify by recrystallization or column chromatography. Cool_and_Isolate->Purify Characterize Characterize the final product (NMR, IR, MP). Purify->Characterize End End Characterize->End

References

The Multifaceted Biological Activities of Methyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The methyl 2-amino-4-phenylthiophene-3-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential therapeutic applications, demonstrating promising anticancer, antimicrobial, and protein kinase inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, supported by detailed experimental protocols, quantitative data, and visual representations of key signaling pathways and experimental workflows.

Synthetic Approaches: The Gewald Reaction

The cornerstone for the synthesis of this compound and its derivatives is the Gewald reaction, a one-pot multicomponent condensation.[1][2] This versatile reaction typically involves the condensation of a ketone (such as acetophenone or its substituted analogues), an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, commonly a secondary amine like morpholine or piperidine.[1][3]

General Experimental Workflow

The overall process for identifying and characterizing the biological activity of these thiophene derivatives follows a structured workflow, from initial synthesis to in-depth biological evaluation.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis s1 Gewald Reaction: Ketone + Methyl Cyanoacetate + Sulfur s2 Purification (Recrystallization/Chromatography) s1->s2 c1 Spectroscopic Analysis (NMR, IR, MS) s2->c1 b1 Anticancer Assays (MTT, etc.) c1->b1 b2 Antimicrobial Assays (MIC Determination) c1->b2 b3 Kinase Inhibition Assays c1->b3 a1 IC50/MIC Determination b1->a1 b2->a1 b3->a1 a2 Structure-Activity Relationship (SAR) Studies a1->a2

General experimental workflow from synthesis to SAR analysis.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.[4][5] The mechanism of action for some of these compounds involves the inhibition of key signaling proteins crucial for cancer progression.[6]

Quantitative Anticancer Activity Data
Compound IDModificationCancer Cell LineIC50 (µM)Reference
2b Thiophene-carboxamide derivativeHep3B5.46[4]
2d Thiophene-carboxamide derivativeHep3B8.85[4]
2e Thiophene-carboxamide derivativeHep3B12.58[4]
3b Thienopyrimidine derivative (Chloro)HepG23.105[5]
3b Thienopyrimidine derivative (Chloro)PC-32.15[5]
3g Thienopyrimidine derivative (Trimethoxy)HepG23.77[5]
3f Thienopyrimidine derivative (Methoxy)HepG24.296[5]
3f Thienopyrimidine derivative (Methoxy)PC-37.472[5]
BZ02 2-Iodobenzamide derivativeA5496.10[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives and incubated for an additional 24 to 72 hours.[7][8]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength between 490 and 570 nm using a microplate reader.[7]

  • Data Analysis: Cell viability is calculated as a percentage relative to a vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[7]

Antimicrobial Activity

Several derivatives of the core thiophene structure have been shown to possess significant antimicrobial activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[9]

Quantitative Antimicrobial Activity Data
Compound IDModificationTest OrganismMIC (mg/L)Reference
4 Thiophene derivativeColistin-Resistant Acinetobacter baumannii16-32[10]
8 Thiophene derivativeColistin-Resistant Acinetobacter baumannii16-32[10]
4 Thiophene derivativeColistin-Resistant Escherichia coli8-32[10]
8 Thiophene derivativeColistin-Resistant Escherichia coli8-32[10]
AGR1. 229 (1) Thiophene derivativeAcinetobacter baumannii ATCC 1797816-64[9]
AGR1. 230 (2) Thiophene derivativeAcinetobacter baumannii ATCC 1797816-64[9]
AGR1. 229 (1) Thiophene derivativeEscherichia coli ATCC 2592216-64[9]
AGR1. 230 (2) Thiophene derivativeEscherichia coli ATCC 2592216-64[9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

  • Inoculum Preparation: The test microorganism is cultured overnight in an appropriate broth. The turbidity of the microbial suspension is then adjusted to match a 0.5 McFarland standard.[10]

  • Compound Dilution: A stock solution of the thiophene derivative is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the stock solution are then prepared in a 96-well microtiter plate containing sterile broth.[10][11]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[11]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[11]

Protein Kinase Inhibition

A significant area of investigation for these thiophene derivatives is their ability to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory conditions.

Atypical Protein Kinase C (aPKC) Inhibition and Vascular Permeability

Certain 2-amino-3-carboxy-4-phenylthiophene derivatives have been identified as inhibitors of atypical protein kinase C (aPKC) isoforms. aPKC plays a crucial role in signaling pathways that lead to increased vascular permeability, a hallmark of conditions like diabetic retinopathy and macular edema. Factors such as Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α) can activate aPKC, leading to the disruption of tight junctions between endothelial cells.[12][13]

G VEGF VEGF / TNF-α Receptor VEGF/TNF Receptor VEGF->Receptor aPKC aPKC Activation Receptor->aPKC TJ_disruption Tight Junction Disruption aPKC->TJ_disruption Permeability Increased Vascular Permeability TJ_disruption->Permeability Inhibitor Thiophene Derivative (Inhibitor) Inhibitor->aPKC

aPKC-mediated vascular permeability signaling pathway.
Polo-like Kinase 1 (PLK1) Inhibition in Hepatocellular Carcinoma

Derivatives of the methyl 2-aminothiophene-3-carboxylate scaffold have also been investigated as potent and selective inhibitors of Polo-like kinase 1 (PLK1).[14] PLK1 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[15][16] Overexpression of PLK1 is observed in many cancers, including hepatocellular carcinoma (HCC), and is associated with poor prognosis.[14][15] Inhibition of PLK1 by these thiophene derivatives can induce mitotic arrest at the G2/M checkpoint, ultimately leading to cancer cell apoptosis.[16]

G cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M PLK1 PLK1 PLK1->M Promotes Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Inhibitor Thiophene Derivative (Inhibitor) Inhibitor->PLK1 Inhibitor->Mitotic_Arrest Mitotic_Arrest->Apoptosis

PLK1-mediated cell cycle regulation and its inhibition.

Conclusion

The this compound framework represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and specific protein kinase inhibitory effects. The structure-activity relationship studies, facilitated by the straightforward synthesis via the Gewald reaction, continue to unveil new derivatives with enhanced potency and selectivity. The detailed methodologies and data presented in this guide are intended to support further research and development in this exciting area of medicinal chemistry, with the ultimate goal of translating these promising compounds into clinically effective treatments.

References

Methyl 2-amino-4-phenylthiophene-3-carboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4-phenylthiophene-3-carboxylate is a polysubstituted 2-aminothiophene that serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, most notably thieno[2,3-d]pyrimidines.[1] Its unique structural framework, featuring an amino group and a carboxylate ester on a thiophene ring, provides multiple reactive sites for further chemical transformations.[1] This guide delves into the synthesis, properties, and extensive applications of this compound as a foundational building block in medicinal chemistry and organic synthesis, with a focus on its role in the development of biologically active molecules.

Physicochemical and Spectroscopic Data

This compound is an organic compound with the molecular formula C₁₂H₁₁NO₂S and a molecular weight of approximately 233.29 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO₂S[1][2]
Molecular Weight233.29 g/mol [1][2]
IUPAC NameThis compound[2]
CAS Number67171-55-5[2]

Table 2: Spectroscopic Data for this compound

SpectroscopyPeak AssignmentChemical Shift (δ ppm) / Wavenumber (cm⁻¹)Reference
¹H NMR Phenyl-H7.26-7.42 (m)[3]
Thiophene-H (5-position)6.16 (s)[3]
NH₂7.42 (s)[3]
OCH₃3.95 (q)[3]
¹³C NMR C=O (ester)~165.0[3]
Aromatic/Thiophene C105.7-161.7[3]
OCH₃59.1[3]
IR N-H stretch3436-3330[1]
C=O stretch (ester)1666[1]
Mass Spec (ESI) [M+H]⁺234.05834[4]

Synthesis via the Gewald Reaction

The most prominent and efficient method for synthesizing this compound is the Gewald three-component reaction.[5] This one-pot synthesis involves the condensation of a ketone (acetophenone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][7]

Experimental Protocol: Gewald Synthesis

This protocol is a composite of methodologies described in the literature.[3][8]

Materials:

  • Acetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine or piperidine)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1 equivalent) and methyl cyanoacetate (1.2 equivalents) in ethanol.

  • To this solution, add elemental sulfur (1.1 equivalents).

  • Add morpholine (2 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to 50-60°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product is washed with cold water and then a small amount of cold ethanol to remove impurities.

  • Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Applications in the Synthesis of Thieno[2,3-d]pyrimidines

This compound is a premier starting material for the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer and kinase inhibitory properties.[9][10][11] The synthesis typically involves the cyclocondensation of the 2-aminothiophene derivative with a one-carbon synthon, such as formamide or urea.[9][12]

G General Synthesis of Thieno[2,3-d]pyrimidines start Methyl 2-amino-4-phenyl- thiophene-3-carboxylate product1 4-Hydroxythieno[2,3-d]pyrimidine Derivative start->product1 Cyclocondensation (High Temperature) product2 Thieno[2,3-d]pyrimidine- 2,4-dione Derivative start->product2 Cyclocondensation (Heating) reagent1 Formamide (HCONH₂) reagent2 Urea (NH₂CONH₂) G Adenosine A1 Receptor Signaling Pathway cluster_membrane Cell Membrane A1AR Adenosine A1 Receptor G_protein Gi/o Protein A1AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP AC->cAMP Adenosine Adenosine Adenosine->A1AR binds Allosteric_Enhancer Thiophene-based Allosteric Enhancer Allosteric_Enhancer->A1AR enhances binding PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased heart rate, neuroprotection) PKA->Cellular_Response phosphorylates targets G Kinase Inhibitor Screening Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Studies biochemical_assay Biochemical Assay (e.g., Luminescence-based) ic50_determination IC₅₀ Determination biochemical_assay->ic50_determination Dose-Response hit_compounds Hit Compounds ic50_determination->hit_compounds Identify Hits target_engagement Target Engagement Assay (e.g., Western Blot) cell_viability Cell Viability Assay (e.g., MTT) target_engagement->cell_viability lead_compound Lead Compound cell_viability->lead_compound Select Lead animal_model Animal Model Studies pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd candidate Drug Candidate pk_pd->candidate start Synthesized Thiophene Derivative Library start->biochemical_assay Primary Screen hit_compounds->target_engagement lead_compound->animal_model Preclinical Testing

References

The Therapeutic Promise of 2-Aminothiophene-3-carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-aminothiophene-3-carboxylate, in particular, have garnered significant attention for their broad therapeutic potential, demonstrating efficacy in areas such as oncology, infectious diseases, and inflammation.[2][3] This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of this versatile class of compounds, presenting key data and experimental workflows to support further research and development.

Synthesis via the Gewald Reaction

The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[4][5] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[4][6] The reaction's utility is enhanced by its tolerance of a wide variety of substituents, allowing for the creation of diverse chemical libraries.[7][8]

Experimental Protocol: General Gewald Synthesis

The Gewald reaction is a cornerstone for creating 2-aminothiophene libraries.[8] While specific conditions may be optimized for particular substrates, a general protocol is outlined below. For precise, substrate-specific methodologies, readers should consult the cited literature.

  • Knoevenagel Condensation: The initial step involves the base-catalyzed condensation of an active methylene compound (e.g., ethyl cyanoacetate) with a carbonyl compound (e.g., cyclohexanone).[4]

  • Michael Addition & Cyclization: Elemental sulfur is added to the resulting α,β-unsaturated nitrile. This is followed by a series of steps including Michael addition, cyclization, and tautomerization to form the final 2-aminothiophene ring.[4]

  • Reaction Conditions: The reaction is often carried out in a suitable solvent like ethanol or dimethylformamide, with an organic base such as morpholine or triethylamine, at temperatures ranging from room temperature to reflux.[9][10]

  • Purification: The final product is typically isolated and purified by extraction and recrystallization or column chromatography.[7][9]

Gewald_Reaction ketone α-Methylene Ketone/Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel + cyanoester α-Cyanoester cyanoester->knoevenagel base Base (e.g., Morpholine) base->knoevenagel catalyst intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate cyclization Addition & Cyclization intermediate->cyclization + sulfur Sulfur (S₈) sulfur->cyclization product 2-Aminothiophene -3-carboxylate cyclization->product

Caption: Workflow of the Gewald three-component reaction.

Therapeutic Applications and Biological Activity

2-Aminothiophene-3-carboxylate derivatives have been extensively evaluated for a range of pharmacological activities. Their mechanism of action often involves interfering with key cellular processes, such as cell cycle progression, protein synthesis, and inflammatory signaling pathways.

Anticancer Activity

This class of compounds has shown significant promise as anticancer agents, with activities reported against a variety of human cancer cell lines.[11][12]

  • Cytostatic and Cytotoxic Effects: Several derivatives exhibit potent cytostatic effects, particularly against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with IC50 values in the nanomolar to low micromolar range.[3][13] Significant cytotoxicity has been observed in prostate and cervical adenocarcinoma cells, with IC50 values often below 35 µM.[12]

  • Mechanism of Action: The anticancer effects are mediated through various mechanisms. Some compounds preferentially suppress protein synthesis over DNA or RNA synthesis.[3] Others induce apoptosis, evidenced by an increase in cleaved Poly (ADP-ribose) polymerase (PARP), and cause cell cycle arrest, particularly in the G1 or G2/M phase.[3][12][14]

  • Kinase Inhibition: A key mechanism is the inhibition of protein kinases crucial for cancer cell proliferation and survival.[15] Thieno[2,3-d]pyrimidine derivatives, synthesized from 2-aminothiophenes, have shown inhibitory activity against kinases like FLT3, which is involved in hematopoietic stem cell survival.[16] Some 2-acylaminothiophene-3-carboxamides act as multitarget inhibitors, targeting both BCR-ABL kinase (including the resistant T315I mutant) and microtubules.[15]

Anticancer_Mechanism compound 2-Aminothiophene -3-carboxylate Derivative kinase Protein Kinases (e.g., BCR-ABL, FLT3) compound->kinase inhibits cell_cycle Cell Cycle Progression compound->cell_cycle inhibits apoptosis Apoptosis Induction compound->apoptosis induces protein_synth Protein Synthesis compound->protein_synth inhibits cancer_cell Cancer Cell kinase->cancer_cell promotes growth arrest G1 or G2/M Arrest cell_cycle->arrest death Cell Death apoptosis->death protein_synth->cancer_cell sustains arrest->death

Caption: Key anticancer mechanisms of action.

Antimicrobial Activity

The thiophene nucleus is present in several established antibiotics like cephalothin and cefoxitin.[1] Consequently, novel 2-aminothiophene-3-carboxylates have been widely screened for antimicrobial properties.

  • Antibacterial and Antifungal Effects: Derivatives have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][17][18] Antifungal activity has also been noted against species like Candida albicans and Aspergillus niger.[19][18]

  • Quantitative Efficacy: The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), with some compounds showing excellent activity with MIC values as low as 7.8 to 31.25 µg/mL.[19][18]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and 2-aminothiophene derivatives have emerged as potential non-steroidal anti-inflammatory agents.[9][20]

  • Inhibition of Inflammatory Mediators: The anti-inflammatory effects are linked to the inhibition of key enzymes and signaling pathways. Certain derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[21]

  • NRF2 Activation: Some tetrahydrobenzo[b]thiophene derivatives activate the NRF2 pathway, a key regulator of the antioxidant response. This activation helps to downregulate pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators like COX-2 and NF-κB.[22]

  • In Vitro and In Vivo Efficacy: Compounds have demonstrated potent anti-inflammatory activity in assays such as the carrageenan-induced paw edema model in rats, with some showing inhibition superior to standard drugs like indomethacin.[21][23] In vitro, IC50 values against inflammatory targets can be in the low micromolar range.[20][21]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected 2-aminothiophene-3-carboxylate derivatives.

Table 1: Anticancer Activity

Compound Class/Derivative Cancer Cell Line Activity Metric Value (µM) Reference
Thiophene carboxamides (e.g., 2b) Hep3B (Hepatocellular Carcinoma) IC50 5.46 [24]
Aminothiophene derivatives Prostate & Cervical Adenocarcinoma IC50 15.38 - 34.04 [12]
2-phenyl-4,5,6,7-tetrahydro[b]thiophenes - COX-2 Inhibition IC50 0.31 - 1.40 [21]
2-aminothiophene analog 1 - Anti-inflammatory IC50 121.47 [20]

| 2-aminothiophene analog 5 | - | Anti-inflammatory IC50 | 422 |[20] |

Table 2: Antimicrobial Activity

Compound Class/Derivative Microbial Strain Activity Metric Value (µg/mL) Reference
3-Aminothiophene-2-carboxylates E. coli, S. aureus MIC 10 - 20 [19]
2-thiophene carboxylic acid thioureides B. subtilis MIC 7.8 - 125 [18]
2-thiophene carboxylic acid thioureides Gram-negative clinical strains MIC 31.25 - 250 [18]

| 2-thiophene carboxylic acid thioureides | C. albicans, A. niger | MIC | 31.25 - 62.5 |[18] |

Conclusion and Future Directions

2-Aminothiophene-3-carboxylates represent a highly versatile and promising scaffold for drug discovery. The straightforward and adaptable Gewald synthesis allows for the generation of extensive compound libraries amenable to high-throughput screening. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on optimizing lead compounds to improve potency and selectivity, conducting comprehensive preclinical evaluations including in vivo efficacy and safety profiling, and further elucidating their molecular mechanisms of action to identify novel therapeutic targets. The multitargeting capabilities shown by some derivatives, such as the dual inhibition of kinases and microtubules, open exciting avenues for developing therapies that can overcome drug resistance.[15]

References

Unlocking Precision in Adenosine A1 Receptor Modulation: A Technical Guide to Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Methyl 2-amino-4-phenylthiophene-3-carboxylate and its potential as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). Allosteric modulation of G protein-coupled receptors (GPCRs) like the A1R presents a promising therapeutic strategy, offering the potential for greater subtype selectivity and a more refined modulation of receptor activity compared to traditional orthosteric ligands.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of novel A1R allosteric enhancers.

Introduction to Adenosine A1 Receptor Allosteric Enhancement

The adenosine A1 receptor, a class A GPCR, is a key regulator in various physiological processes, particularly in the cardiovascular and central nervous systems.[4] Activation of the A1R by its endogenous ligand, adenosine, triggers a cascade of intracellular events, primarily through coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling pathway is implicated in neuroprotection, cardioprotection, and the modulation of pain.[4]

Orthosteric agonists targeting the A1R have faced challenges in clinical development due to on-target side effects stemming from the ubiquitous expression of the receptor.[3] Allosteric enhancers offer a compelling alternative by binding to a topographically distinct site on the receptor, thereby modulating the affinity and/or efficacy of the endogenous agonist, adenosine.[1][3] This approach allows for a more spatially and temporally controlled enhancement of A1R signaling, as the modulator's effect is dependent on the presence of the endogenous ligand.[1]

The 2-aminothiophene-3-carboxylate scaffold has emerged as a promising chemotype for the development of A1R allosteric enhancers.[1][5] this compound belongs to this class of compounds and is an important subject for investigation into its potential as a selective A1R modulator.

Physicochemical Properties

PropertyValue
Chemical Name This compound
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
Appearance Yellow crystal
Melting Point 145-147 ºC

Pharmacological Data of Related 2-Aminothiophene Analogs

While specific quantitative data for this compound as an A1R allosteric enhancer is not extensively available in the public domain, the following tables summarize the pharmacological properties of structurally related 2-aminothiophene derivatives. This data provides a crucial framework for understanding the potential activity of the title compound.

Table 1: Allosteric Enhancer Activity of 2-Amino-3-benzoylthiophene Analogs

CompoundStructureAssay TypeAgonistFold Shift (EC₅₀)Reference
PD 81,723(2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanonecAMP accumulationN⁶-cyclopentyladenosineup to 19-fold[6]
9a2-amino-4-ethyl-3-(3-(trifluoromethyl)benzoyl)thiopheneERK1/2 phosphorylationR-PIA~3-fold[7]
9o2-amino-4-propyl-3-(3-(trifluoromethyl)benzoyl)thiopheneERK1/2 phosphorylationR-PIA~4-fold[7]

Table 2: Binding Affinity of 2-Aminothiophene Derivatives

CompoundStructureRadioligandAssay TypeKᵢ (nM)Reference
6c 2-amino-4-(4-chlorophenyl)-6-phenyl-3,5-dicyanopyridine[³H]CCPARat A₁ Receptor0.076[8]
11o 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative[³H]CCPAHuman A₁ Receptor55[9]

Note: The compounds in Table 2 are not direct allosteric enhancers but demonstrate the affinity of the broader aminothiophene and related heterocyclic scaffolds for the adenosine A1 receptor.

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor by an agonist, and the subsequent positive allosteric modulation, initiates a key signaling cascade. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP.

A1R_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A1R Binds PAM Methyl 2-amino-4-phenyl- thiophene-3-carboxylate (PAM) PAM->A1R Enhances Binding/ Efficacy ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Leads to

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize adenosine A1 receptor allosteric enhancers.

Radioligand Binding Assay (Competition)

This assay determines the ability of a test compound to modulate the binding of a radiolabeled agonist to the A1 receptor.

Objective: To determine the affinity (Kᵢ) of the allosteric modulator in the presence of an orthosteric agonist.

Materials:

  • HEK293 or CHO cells stably expressing the human adenosine A1 receptor.

  • Membrane preparation from the above cells.

  • Radioligand: [³H]N⁶-Cyclohexyladenosine ([³H]CHA) or [³H]CCPA.

  • Orthosteric agonist: N⁶-Cyclopentyladenosine (CPA).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/B filter mats.

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from A1R-expressing cells.

  • In a 96-well plate, add assay buffer, a fixed concentration of the orthosteric agonist (e.g., the EC₂₀ concentration), and varying concentrations of the test compound.

  • Add a fixed concentration of the radioligand (e.g., at its K₋d value).

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate for 60-90 minutes at room temperature.

  • Terminate the reaction by rapid filtration through GF/B filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Agonist, Test Compound) B Incubate Reagents in 96-well Plate A->B C Terminate Reaction by Filtration B->C D Wash Filters C->D E Dry Filters and Add Scintillation Fluid D->E F Quantify Radioactivity E->F G Data Analysis (IC50/Ki Determination) F->G

Caption: Radioligand Binding Assay Workflow.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of A1 receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the allosteric modulator in enhancing agonist-mediated inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human adenosine A1 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Orthosteric agonist (e.g., CPA).

  • Test Compound: this compound.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Cell culture medium and supplements.

Procedure:

  • Seed A1R-expressing cells into a 96- or 384-well plate and incubate overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of forskolin and varying concentrations of the orthosteric agonist.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data are plotted as a concentration-response curve to determine the EC₅₀ and Eₘₐₓ values.

cAMP_Assay_Workflow A Seed A1R-expressing Cells B Pre-incubate with Test Compound A->B C Stimulate with Forskolin and Agonist B->C D Lyse Cells and Measure cAMP C->D E Data Analysis (EC50/Emax Determination) D->E

Caption: cAMP Accumulation Assay Workflow.

Synthesis

This compound can be synthesized via the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone (acetophenone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as morpholine.

Gewald_Synthesis cluster_reactants Reactants Acetophenone Acetophenone Catalyst Morpholine (Base Catalyst) Acetophenone->Catalyst MCA Methyl Cyanoacetate MCA->Catalyst Sulfur Elemental Sulfur Sulfur->Catalyst Product Methyl 2-amino-4-phenyl- thiophene-3-carboxylate Catalyst->Product Gewald Reaction

Caption: Gewald Synthesis of the Target Compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel adenosine A1 receptor positive allosteric modulators. The broader class of 2-aminothiophene derivatives has demonstrated significant potential in enhancing A1R activity, offering a pathway to more selective and safer therapeutics for conditions such as neuropathic pain, ischemia-reperfusion injury, and certain cardiac arrhythmias.[1]

Further research is warranted to fully characterize the pharmacological profile of this compound. This includes comprehensive in vitro studies to determine its binding affinity, potency, efficacy, and selectivity, as well as in vivo studies to assess its pharmacokinetic properties and therapeutic efficacy in relevant disease models. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. The continued exploration of this and related compounds will undoubtedly contribute to the advancement of allosteric modulation as a sophisticated strategy for GPCR-targeted drug discovery.

References

Unveiling the Anticancer Potential of Substituted 2-Aminothiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 2-aminothiophene core has emerged as a privileged structure, with its derivatives exhibiting a broad spectrum of potent anticancer activities. This technical guide provides an in-depth overview of the anticancer properties of substituted 2-aminothiophenes, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Quantitative Anticancer Activity of Substituted 2-Aminothiophenes

The anticancer efficacy of substituted 2-aminothiophenes is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. These values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. The following tables summarize the IC50 values of various substituted 2-aminothiophene derivatives against a panel of human cancer cell lines.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
Series 1
6CN14Varied substitutionsHeLa (Cervical)Not specified, but high inhibition[1]
7CN09Varied substitutionsHeLa (Cervical)Not specified, but high inhibition[1]
6CN14Varied substitutionsPANC-1 (Pancreatic)Not specified, but high inhibition[1]
7CN09Varied substitutionsPANC-1 (Pancreatic)Not specified, but high inhibition[1]
Series 2
Compound 8Naphtho[2,1-b]thiophene with two cyano groupsHeLa (Cervical)0.33[2]
Compound 11Naphtho[2,1-b]thiophene with two cyano groupsHeLa (Cervical)0.21[2]
Compound 15Naphtho[2,1-b]thiophene with two cyano groupsHeLa (Cervical)0.65[2]
Compound 17Naphtho[2,1-b]thiophene with two cyano groupsHeLa (Cervical)0.45[2]
Compound 11Naphtho[2,1-b]thiophene with two cyano groupsHepG2 (Liver)Not specified, but active in nanomolar range[2]
Series 3
Compound 2bPhenyl-thiophene-carboxamideHep3B (Liver)5.46[3]
Compound 2dPhenyl-thiophene-carboxamideHep3B (Liver)8.85[3]
Compound 2ePhenyl-thiophene-carboxamideHep3B (Liver)12.58[3]
Series 4
Compound 1312Thiophene derivativeSGC-7901 (Gastric)0.34[4]
Series 5 Thienopyrimidine derivatives
Compound 5ThienopyrimidineMCF-7 (Breast)7.301[5]
Compound 8ThienopyrimidineMCF-7 (Breast)4.132[5]
Compound 5ThienopyrimidineHepG2 (Liver)5.3[5]
Compound 8ThienopyrimidineHepG2 (Liver)3.3[5]

Key Mechanisms of Anticancer Action

Substituted 2-aminothiophenes exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. Some derivatives have also been shown to inhibit specific signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis

Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer. Many 2-aminothiophene derivatives have been shown to induce apoptosis in cancer cells.[6] The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells are characterized by uncontrolled proliferation due to a loss of cell cycle regulation. Several 2-aminothiophene derivatives have been reported to cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby preventing cancer cells from dividing and proliferating.[1][6]

Inhibition of Signaling Pathways

Targeting specific signaling pathways that are hyperactive in cancer is a major strategy in modern cancer therapy. Substituted 2-aminothiophenes have been identified as inhibitors of several key oncogenic signaling pathways:

  • Kinase Inhibition: Many cellular processes, including proliferation, survival, and angiogenesis, are regulated by protein kinases. Aberrant kinase activity is a hallmark of many cancers. Certain 2-aminothiophene derivatives have been shown to act as kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5][7]

  • Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of numerous cancers. A novel thiophene derivative, compound 1312, has been shown to effectively target the Wnt/β-catenin signaling pathway in gastrointestinal cancer cells.[4]

  • Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some thiophene carboxamide derivatives have been designed as biomimetics of combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[3]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed protocols for the key experiments commonly used to evaluate the anticancer properties of substituted 2-aminothiophenes.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the substituted 2-aminothiophene derivatives for 24 to 48 hours.

  • MTT Addition: Add 100 µL of MTT working solution (0.5 mg/mL in media) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8]

Western Blotting

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is crucial for investigating the effect of compounds on signaling pathways.

Protocol:

  • Cell Lysis: After treatment with the 2-aminothiophene derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imager or X-ray film.[9][10]

Visualizing Molecular Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Lines treat Treat with 2-Aminothiophene Derivatives start->treat mtt MTT Assay (Viability) treat->mtt flow Flow Cytometry (Apoptosis/Cell Cycle) treat->flow wb Western Blot (Protein Expression) treat->wb ic50 IC50 Determination mtt->ic50 apoptosis_analysis Apoptosis & Cell Cycle Analysis flow->apoptosis_analysis pathway_analysis Signaling Pathway Elucidation wb->pathway_analysis

General experimental workflow for evaluating the anticancer properties of 2-aminothiophene derivatives.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase aminothiophene Substituted 2-Aminothiophene intrinsic Intrinsic Pathway (Mitochondrial) aminothiophene->intrinsic Induces extrinsic Extrinsic Pathway (Death Receptor) aminothiophene->extrinsic Can induce caspases Caspase Activation (Caspase-3, -7, -9) intrinsic->caspases extrinsic->caspases apoptosis Apoptosis caspases->apoptosis

Simplified overview of apoptosis induction by substituted 2-aminothiophenes.

cell_cycle_arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Arrest Cell Cycle Arrest (by 2-Aminothiophenes) Arrest->G1 Arrest->G2 Arrest->M

Mechanism of cell cycle arrest induced by substituted 2-aminothiophenes.

Conclusion and Future Directions

Substituted 2-aminothiophenes represent a promising class of anticancer agents with diverse mechanisms of action. The wealth of available data on their cytotoxicity and the elucidation of their molecular targets provide a solid foundation for further drug development. Future research should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these efforts and contribute to the development of novel and effective cancer therapies.

References

The Ascendant Role of Thiophene-Based Compounds in Antimicrobial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the significant antimicrobial potential of thiophene-based compounds. This document outlines the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological and experimental workflows.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Thiophene, a five-membered sulfur-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating significant efficacy against a range of pathogenic bacteria and fungi.[1][2] This guide provides an in-depth analysis of the antimicrobial properties of thiophene-based compounds, offering valuable insights for the scientific community engaged in the discovery and development of new anti-infective agents.

Core Mechanisms of Antimicrobial Action

Thiophene-based compounds exert their antimicrobial effects through a variety of mechanisms, primarily targeting fundamental bacterial processes. The key mechanisms identified include the disruption of cell membrane integrity and the inhibition of crucial signaling pathways.

One of the primary modes of action involves the permeabilization of the bacterial cell membrane.[3] Treatment with certain thiophene derivatives leads to an increase in membrane permeability, disrupting the cellular envelope and leading to leakage of intracellular components and ultimately cell death.[4] This mechanism is particularly effective against Gram-negative bacteria, which possess a complex outer membrane that often serves as a barrier to many antibiotics.[3]

Furthermore, several thiophene derivatives have been shown to target and inhibit bacterial two-component signal transduction systems (TCSs).[5][6] These systems are essential for bacteria to sense and respond to environmental changes and are critical for virulence and survival.[5] Specifically, thiophene compounds have been designed to inhibit histidine kinases (HKs), the sensor kinases in TCSs, by targeting their highly conserved ATP-binding domain.[5][6] By blocking this signaling cascade, these compounds can effectively attenuate pathogenic pathways.[5]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various thiophene-based compounds has been quantitatively assessed against a diverse panel of microorganisms. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, highlight the potent activity of these derivatives.

Compound ClassTarget Organism(s)MIC Range (µg/mL)Reference(s)
Thiophene Derivatives Colistin-Resistant Acinetobacter baumannii4 - 32[7][8]
Colistin-Resistant Escherichia coli8 - 32[7][8]
Staphylococcus aureus16[5]
Candida albicans16[5]
Spiro–indoline–oxadiazole derivative Clostridium difficile2 - 4[9]
Thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes Ampicillin-resistant Staphylococcus aureus32 - 256[10]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the evaluation of thiophene-based antimicrobials.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Thiophene-based compounds

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Positive control (e.g., Gentamicin, Ampicillin)

  • Negative control (broth only)

Procedure:

  • Compound Preparation: Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in the microtiter plate containing the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Thiophene-based compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile swabs

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Plate Preparation: Prepare MHA plates and allow them to solidify.

  • Inoculation: Evenly spread a standardized microbial inoculum over the agar surface using a sterile swab.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the thiophene derivative solution to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

Protocol 3: Analysis of Outer Membrane Proteins (OMPs)

This protocol outlines the steps to analyze changes in the OMP profile of bacteria after treatment with thiophene compounds.[9]

Materials:

  • Bacterial culture treated with a sub-lethal concentration of the thiophene compound

  • Untreated bacterial culture (control)

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Sonciator

  • Ultracentrifuge

  • Sodium lauryl sarcosinate (Sarkosyl)

  • SDS-PAGE equipment and reagents

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Cell Harvesting: Harvest bacterial cells from both treated and untreated cultures by centrifugation.

  • Cell Lysis: Resuspend the cell pellets in lysis buffer and lyse the cells by sonication.

  • Membrane Fractionation: Separate the total membrane fraction from the soluble proteins by ultracentrifugation.

  • Inner Membrane Solubilization: Resuspend the membrane pellet in a buffer containing Sarkosyl to selectively solubilize the inner membrane proteins.

  • OMP Isolation: Pellet the insoluble outer membranes by ultracentrifugation.

  • Protein Quantification: Quantify the protein concentration in the OMP fractions.

  • SDS-PAGE Analysis: Separate the OMP profiles of treated and untreated samples by SDS-PAGE.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands and compare the profiles.

Visualizing Pathways and Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_stimulus Environmental Stimulus cluster_tcs Two-Component System (TCS) cluster_inhibition Inhibition by Thiophene Compound cluster_response Cellular Response Stimulus External Signal (e.g., pH, Osmolarity) HK Histidine Kinase (HK) (Sensor) Stimulus->HK Activates HK->HK RR Response Regulator (RR) HK->RR Phosphotransfer Gene Target Gene Expression RR->Gene Regulates Thiophene Thiophene-Based Compound Thiophene->HK Inhibits ATP Binding Site Response Adaptive Response (e.g., Virulence, Survival) Gene->Response

Bacterial Two-Component Signaling Pathway Inhibition.

G start Start culture Bacterial Culture (Treated & Untreated) start->culture harvest Harvest Cells (Centrifugation) culture->harvest lysis Cell Lysis (Sonication) harvest->lysis ultracentrifuge1 Total Membrane Fractionation (Ultracentrifugation) lysis->ultracentrifuge1 solubilize Solubilize Inner Membrane (Sarkosyl) ultracentrifuge1->solubilize ultracentrifuge2 Isolate Outer Membranes (Ultracentrifugation) solubilize->ultracentrifuge2 quantify Protein Quantification ultracentrifuge2->quantify sds_page SDS-PAGE quantify->sds_page analyze Analyze OMP Profile sds_page->analyze

Workflow for Outer Membrane Protein Analysis.

G start Start prepare_plates Prepare 96-well plate with serial dilutions of thiophene compound start->prepare_plates prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate wells with bacterial suspension prepare_plates->inoculate prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for visible growth (visually or with plate reader) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Workflow for MIC Determination via Broth Microdilution.

References

The Medicinal Chemistry of Methyl 2-amino-4-phenylthiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[1] Among the vast landscape of thiophene derivatives, methyl 2-amino-4-phenylthiophene-3-carboxylate and its analogues have emerged as a versatile core for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound class, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. The inherent structural features of the 2-aminothiophene-3-carboxylate core, including its capacity for hydrogen bonding and diverse functionalization, make it an attractive starting point for the design of targeted therapies.[2]

Synthesis of the Core Scaffold

The most prevalent and efficient method for the synthesis of this compound and its derivatives is the Gewald three-component reaction .[3] This one-pot synthesis involves the condensation of a ketone (acetophenone for the parent compound), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[4][5]

Experimental Protocol: Gewald Synthesis of this compound

Materials:

  • Acetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other suitable base like diethylamine or piperidine)

  • Ethanol

  • Round-bottom flask

  • Stirrer/hotplate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a 100 mL round-bottom flask, add acetophenone (2 mmol, 0.24 g), methyl cyanoacetate (2 mmol, 0.20 g), and elemental sulfur (2 mmol, 0.064 g) in ethanol (20 mL).[4]

  • With stirring, add morpholine (2 mmol, 0.174 g) dropwise to the mixture.[4]

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

Experimental Workflow: Gewald Synthesis

Gewald_Synthesis reagents Acetophenone Methyl Cyanoacetate Sulfur Base (e.g., Morpholine) reaction Gewald Reaction (Ethanol, 50-60°C) reagents->reaction 1. Mix workup Cooling & Precipitation reaction->workup 2. React filtration Vacuum Filtration workup->filtration 3. Isolate purification Recrystallization (Ethanol) filtration->purification 4. Purify product Methyl 2-amino-4- phenylthiophene-3-carboxylate purification->product

Caption: Workflow for the Gewald synthesis of the core compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this class of compounds. They have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the breast, colon, liver, and leukemia.

Table 1: Anticancer Activity of Selected this compound Derivatives (IC50 values in µM)

DerivativeMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)K562 (Leukemia)Reference
Compound A 8.512.35.215.7[6][7]
Compound B 3.25.82.17.9[6][8]
Compound C 11.415.19.820.3[9]
Compound D 0.92.50.74.1[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[10][11]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity

Derivatives of the core scaffold have also shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected this compound Derivatives (MIC values in µg/mL)

DerivativeS. aureusE. coliC. albicansReference
Compound E 16328[14][15]
Compound F 8164[16][17]
Compound G 326416[18]
Compound H 482[17]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19][20][21][22]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.[23]

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological activities of this compound derivatives can be attributed to their ability to modulate various key signaling pathways implicated in disease pathogenesis.

Kinase Inhibition

Many derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

  • Atypical Protein Kinase C (aPKC): Certain derivatives act as inhibitors of aPKC isoforms, which are involved in cell polarity, proliferation, and survival.[24] Inhibition of aPKC can disrupt these processes in cancer cells, leading to apoptosis.

aPKC_Pathway GF Growth Factors PI3K PI3K GF->PI3K PDK1 PDK1 PI3K->PDK1 aPKC aPKC PDK1->aPKC Activates NFkB NF-κB aPKC->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Thiophene Derivative Inhibitor->aPKC Inhibits

Caption: Inhibition of the aPKC signaling pathway.

  • FLT3 and CDK: In acute myeloid leukemia (AML), derivatives have been shown to inhibit Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are key drivers of leukemic cell proliferation and survival.[25][26][27][28][29]

FLT3_CDK_Pathway FLT3_ITD FLT3-ITD Mutation HCK HCK FLT3_ITD->HCK Activates CDK6 CDK6 HCK->CDK6 Upregulates Rb Rb CDK6->Rb Phosphorylates G1_S G1-S Phase Transition Rb->G1_S Promotes Inhibitor Thiophene Derivative Inhibitor->FLT3_ITD Inhibits Inhibitor->CDK6 Inhibits PD1_PDL1_Pathway cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell T_Cell T Cell Tumor_Cell Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Binds Inhibition T Cell Inhibition PDL1->Inhibition Leads to TCR TCR MHC MHC Inhibitor Thiophene Derivative Inhibitor->PDL1 Blocks Interaction CXCR2_Pathway Chemokines Chemokines (e.g., CXCL8) CXCR2 CXCR2 Receptor Chemokines->CXCR2 Binds G_Protein G-protein Signaling CXCR2->G_Protein Activates MAPK_PI3K MAPK & PI3K Pathways G_Protein->MAPK_PI3K Inflammation Inflammation (Neutrophil Recruitment) MAPK_PI3K->Inflammation Antagonist Thiophene Derivative Antagonist->CXCR2 Antagonizes

References

Methodological & Application

Synthesis Protocol for Methyl 2-amino-4-phenylthiophene-3-carboxylate: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for the synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Application Notes

This compound belongs to the class of 2-aminothiophenes, a versatile scaffold in organic synthesis.[1] The synthesis of this compound is most commonly achieved through the Gewald reaction, a multi-component reaction that involves the condensation of a ketone or aldehyde, an active methylene compound, and elemental sulfur in the presence of a basic catalyst.[2][3] This one-pot synthesis is highly regarded for its efficiency and the ready availability of starting materials.

The 2-aminothiophene core is a significant structural motif in a variety of biologically active molecules. Derivatives of this scaffold have shown promise as adenosine A1 receptor allosteric enhancers, with substitutions at the 4-position, as in the title compound, noted to significantly increase biological activity.[1] Furthermore, various derivatives have been investigated for their potential antimicrobial and anticancer properties.[1] The presence of an amino group and a carboxylate ester in this compound makes it a versatile building block for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₁₂H₁₁NO₂S[1][4]
Molecular Weight 233.29 g/mol [1][4]
Melting Point 145-147 ºC[5]
Appearance Yellow crystal[5]
Yield 70-85% (general range for similar syntheses)[5]
IR (KBr, νmax, cm⁻¹) 3460, 3321 (NH₂), 2947 (CH), 1666 (C=O), 1593, 1496, 1438 (C=C), 1224 (C-O)[1][5]
¹H NMR (DMSO-d₆, δ, ppm) 3.45 (s, 3H, OMe), 6.16 (s, 1H, H-thiophene), 7.25 (m, 5H, H-ph), 7.38 (s, 2H, NH₂)[5]
Elemental Analysis (Calcd.) C, 61.78%; H, 4.75%; N, 6.00%; S, 13.74%[5]
Elemental Analysis (Found) C, 61.53%; H, 4.77%; N, 5.96%; S, 13.69%[5]

Experimental Protocol: Gewald Synthesis

This protocol details the one-pot synthesis of this compound.

Materials:

  • Acetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (catalyst)

  • Ethanol (solvent)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine equimolar amounts of acetophenone, methyl cyanoacetate, and elemental sulfur in ethanol.

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of morpholine.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times for analogous syntheses range from a few hours to overnight.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol to yield yellow crystals of this compound.[5]

  • Drying: Dry the purified product under vacuum.

Safety Precautions: This experiment should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

G Figure 1: Gewald Reaction for this compound Acetophenone Acetophenone Product This compound Acetophenone->Product + Morpholine (catalyst) + Ethanol (solvent) + Heat MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Product + Morpholine (catalyst) + Ethanol (solvent) + Heat Sulfur Sulfur Sulfur->Product + Morpholine (catalyst) + Ethanol (solvent) + Heat G Figure 2: Experimental Workflow cluster_0 Reaction cluster_1 Work-up & Purification A Combine Acetophenone, Methyl Cyanoacetate, Sulfur in Ethanol B Add Morpholine (catalyst) A->B C Heat to Reflux B->C D Cool to Room Temperature C->D E Precipitate in Ice Water D->E F Filter and Wash E->F G Recrystallize from Ethanol F->G H Final Product G->H Dry under Vacuum

References

Application Notes and Protocols for the Gewald Synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a powerful and versatile multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] This one-pot synthesis involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[4][5][6] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[7][8][9]

This document provides detailed application notes and a comprehensive protocol for the synthesis of a specific 2-aminothiophene derivative, Methyl 2-amino-4-phenylthiophene-3-carboxylate, via the Gewald reaction.

Application Notes

The synthesis of this compound is of significant interest in medicinal chemistry and drug discovery. The presence of the 2-aminothiophene core, coupled with the phenyl and methyl carboxylate substituents, provides a versatile scaffold for further chemical modifications to develop novel therapeutic agents. This compound and its derivatives have been investigated for various biological activities.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocols

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Quantity (mmol)
AcetophenoneC₈H₈O120.1550
Methyl CyanoacetateC₄H₅NO₂99.0950
Elemental SulfurS32.0750
MorpholineC₄H₉NO87.12-
MethanolCH₃OH32.0430 mL
EthanolC₂H₅OH46.07-

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Detailed Experimental Procedure: [10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

  • Addition of Catalyst: With continuous stirring, slowly add morpholine (5 mL) to the reaction mixture over a period of 30 minutes at a temperature of 35-40 °C.

  • Reaction: After the addition of morpholine, stir the reaction mixture at 45 °C for 3 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Isolation: Collect the precipitate by filtration and wash it with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

Product Characterization:

PropertyValue
Molecular Formula C₁₂H₁₁NO₂S[11]
Molecular Weight 233.29 g/mol [11]
Appearance Crystalline solid
Melting Point 219-221 °C[10]

Spectroscopic Data:

TechniqueData
¹H NMR (DMSO-d₆) δ: 3.53 (s, 3H, OMe)[10]
IR (KBr, νₘₐₓ, cm⁻¹) 3059, 2953 (CH), 1699 (C=O), 1601 (C=N), 1566, 1505, 1446 (C=C), 1292, 1210 (C-O)[10]
¹³C NMR Carbonyl carbon of the ester group appears at approximately 165 ppm.[11]

Note: Specific spectral data may vary slightly depending on the solvent and instrument used.

Visualizations

Gewald Reaction Mechanism

The mechanism of the Gewald reaction proceeds through three key stages: a Knoevenagel condensation, followed by the addition of sulfur, and finally, an intramolecular cyclization and tautomerization.[3]

Gewald_Mechanism Start Acetophenone + Methyl Cyanoacetate Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (Morpholine) Base->Knoevenagel Catalyst Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 SulfurAddition Sulfur Addition Intermediate1->SulfurAddition Sulfur Elemental Sulfur (S₈) Sulfur->SulfurAddition Intermediate2 Thiolate Intermediate SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Thiophene Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product Methyl 2-amino-4-phenyl- thiophene-3-carboxylate Tautomerization->Product

Caption: The reaction mechanism of the Gewald synthesis.

Experimental Workflow

The following diagram outlines the key steps in the laboratory synthesis of this compound.

Experimental_Workflow Start Start Reagents Mix Reactants: Acetophenone, Methyl Cyanoacetate, Sulfur in Methanol Start->Reagents Catalyst Add Morpholine Catalyst (35-40 °C) Reagents->Catalyst Reaction Heat and Stir (45 °C, 3 hours) Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Purification Recrystallize from Ethanol Washing->Purification Product Pure Product Purification->Product Analysis Characterization (NMR, IR, MP) Product->Analysis End End Analysis->End

Caption: Workflow for the synthesis of the target compound.

References

Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-4-phenylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminothiophenes are a critical class of heterocyclic compounds widely utilized as key intermediates in the synthesis of various dyes, agrochemicals, and pharmacologically active agents.[1] Their structural motif is present in a range of therapeutic agents, including the antipsychotic drug olanzapine, the non-steroidal anti-inflammatory drug (NSAID) tinoridine, and allosteric modulators of adenosine receptors.[1] The inherent biological significance of the 2-aminothiophene core makes its efficient synthesis a subject of paramount importance in medicinal chemistry and drug discovery.

This document provides detailed protocols for the synthesis of 2-amino-4-phenylthiophene derivatives, primarily focusing on the versatile and widely adopted Gewald aminothiophene synthesis. The Gewald reaction is a one-pot, multi-component reaction that offers a straightforward and convergent pathway to highly functionalized 2-aminothiophenes from readily available starting materials.[2][3]

The Gewald Aminothiophene Synthesis: Mechanism and Workflow

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a base.[3] The reaction mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (e.g., acetophenone) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[3][4][5]

  • Sulfur Addition: Elemental sulfur then adds to the α-carbon of the newly formed α,β-unsaturated nitrile. The precise mechanism of this addition is complex and may involve the formation of polysulfide intermediates.[4][5][6]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring system.[1][3]

A generalized workflow for the synthesis and subsequent application of 2-amino-4-phenylthiophene derivatives in a drug discovery context is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_screening Biological Evaluation start Starting Materials (Ketone, Active Methylene Nitrile, Sulfur) reaction Gewald Reaction (One-Pot Synthesis) start->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification structure Structural Confirmation (NMR, MS, IR) purification->structure purity Purity Assessment (HPLC, TLC) purification->purity screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) purity->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt final_drug Potential Drug Candidate lead_opt->final_drug

Caption: General workflow for the synthesis and drug discovery of 2-amino-4-phenylthiophene derivatives.

The detailed reaction mechanism of the Gewald synthesis is depicted in the following diagram.

Gewald_Mechanism ketone Phenyl Ketone (e.g., Acetophenone) knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Active Methylene Nitrile (e.g., Malononitrile) nitrile->knoevenagel sulfur Elemental Sulfur (S8) sulfur_addition Sulfur Addition sulfur->sulfur_addition base Base (e.g., Morpholine) base->knoevenagel base->sulfur_addition intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Thiophene Imine cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization product 2-Amino-4-phenylthiophene Derivative tautomerization->product

Caption: Step-by-step mechanism of the Gewald aminothiophene synthesis.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 2-amino-4-phenylthiophene derivatives using the Gewald reaction.

Protocol 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

This protocol describes the synthesis of a 2-amino-4-phenylthiophene derivative starting from acetophenone and malononitrile.

Materials:

  • Acetophenone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base like piperidine or triethylamine)[1]

  • Ethanol

  • Dichloromethane

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Addition of Base: To the stirred suspension, add morpholine (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. Filter the solid and wash it with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the pure 2-amino-4-phenylthiophene-3-carbonitrile.

Protocol 2: Two-Step Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile Derivatives

This protocol follows a two-step procedure which can sometimes lead to higher yields.[1] It involves the initial formation of the Knoevenagel condensation product followed by the reaction with sulfur.

Step 1: Synthesis of 2-(1-phenylethylidene)malononitrile [7]

Materials:

  • Acetophenone

  • Malononitrile

  • Ammonium acetate

  • Dichloromethane

  • Methanol

Procedure:

  • In a 50 mL flask equipped with a condenser and a magnetic stirring bar, introduce acetophenone (0.016 mol), malononitrile (0.019 mol), and ammonium acetate (0.019 mol).[7]

  • Heat the mixture at 60 °C for 7 hours.[7]

  • After cooling, add dichloromethane (30 mL).[7]

  • Wash the organic phase with water (2 x 20 mL), dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[7]

  • Recrystallize the crude product from methanol to obtain pure 2-(1-phenylethylidene)malononitrile.[7]

Step 2: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile [7]

Materials:

  • 2-(1-phenylethylidene)malononitrile

  • Elemental sulfur

  • Tetrahydrofuran (THF)

Procedure:

  • Suspend the 2-(1-phenylethylidene)malononitrile prepared in Step 1 and elemental sulfur (1.2 equivalents) in tetrahydrofuran.[7]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various 2-amino-4-phenylthiophene derivatives under different catalytic conditions.

Table 1: Synthesis of 2-Aminothiophene Derivatives using Piperidinium Borate Catalyst [1]

EntryCarbonyl CompoundActive MethyleneProductTimeYield (%)
1AcetophenoneMalononitrile2-amino-4-phenyl-3-cyanothiophene15 min87
2AcetophenoneEthyl cyanoacetateEthyl 2-amino-4-phenylthiophene-3-carboxylate25 min96
34-ChloroacetophenoneMalononitrile2-amino-4-(4-chlorophenyl)-3-cyanothiophene40 min87
44-MethylacetophenoneMalononitrile2-amino-4-(p-tolyl)-3-cyanothiophene30 min87

Reaction Conditions: Carbonyl compound (1 equiv), active methylene compound (1 equiv), sulfur (1 equiv), Piperidinium borate (20 mol%), EtOH/H2O (9:1), 100 °C.[1]

Table 2: Synthesis of 2-Amino-4-(substituted-phenyl)thiophene Derivatives [8]

EntryStarting Phenyl KetoneProductYield (%)
14-FluoroacetophenoneEthyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate-
24-BromoacetophenoneEthyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate-

Note: Specific yield percentages were not provided in the cited abstract for these syntheses.

Applications in Drug Development

The 2-amino-4-phenylthiophene scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives have shown promise as:

  • Atypical Protein Kinase C (aPKC) Inhibitors: These compounds have been investigated for their potential in treating diseases related to increased vascular permeability and inflammation.[9]

  • PD-L1 Antagonists: Certain 2-hydroxy-4-phenylthiophene-3-carbonitrile derivatives have been designed and evaluated as small molecule inhibitors of the PD-1/PD-L1 pathway, a key target in cancer immunotherapy.[8][10]

  • Antileishmanial Agents: The 2-aminothiophene core has been identified as a promising pharmacophore for the development of new drugs against leishmaniasis.[11]

  • Antimicrobial and Anthelmintic Agents: Thiazole derivatives, which share structural similarities, have demonstrated significant antifungal and anthelmintic activities.[12]

The synthetic accessibility of 2-amino-4-phenylthiophene derivatives through methods like the Gewald reaction, coupled with their diverse biological activities, ensures their continued importance in the development of novel therapeutics.

References

Application Note: Detailed ¹H NMR Analysis of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-4-phenylthiophene-3-carboxylate is a substituted aminothiophene derivative that serves as a crucial building block in medicinal chemistry and materials science.[1] Its molecular framework is a common scaffold in the development of various biologically active compounds, including adenosine A1 receptor allosteric enhancers and potential antimicrobial or anticancer agents.[1] The structural elucidation and purity assessment of this compound are paramount for its application in synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most definitive method for its structural characterization, providing detailed information about its molecular framework.[1] This document provides a detailed protocol for the synthesis and subsequent ¹H NMR analysis of this compound.

Synthesis Protocol: Gewald Reaction

The synthesis of the title compound is efficiently achieved via the Gewald reaction, a multi-component reaction that forms a polysubstituted 2-aminothiophene.[2] This one-pot procedure involves the condensation of an α-methylene ketone (acetophenone), a compound with an activated cyano group (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Materials:

  • Acetophenone

  • Methyl cyanoacetate

  • Elemental Sulfur (powdered)

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • To a 250 mL round-bottom flask, add acetophenone (0.1 mol), methyl cyanoacetate (0.1 mol), and ethanol (80 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add powdered elemental sulfur (0.1 mol) to the mixture.

  • Carefully add morpholine (0.1 mol) dropwise to the stirring suspension. An exothermic reaction may be observed.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 60-70°C) with continuous stirring.

  • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash the solid with cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield this compound as a crystalline solid.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Acetophenone, Methyl Cyanoacetate, Sulfur, Morpholine Reaction Gewald Reaction (Reflux in Ethanol, 2-3h) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Crude Crude Product Filtration->Crude Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Pure Pure Product (C₁₂H₁₁NO₂S) Recrystallization->Pure NMR_Prep Sample Preparation (Dissolve in CDCl₃/DMSO-d₆) Pure->NMR_Prep NMR_Acq ¹H NMR Acquisition (400-500 MHz) NMR_Prep->NMR_Acq

Caption: Experimental workflow from synthesis to ¹H NMR analysis.

¹H NMR Analysis Protocol

Equipment and Materials:

  • Purified this compound

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or 500 MHz)

Procedure:

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Add a small amount of TMS (0.03% v/v) to serve as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

Data Presentation and Interpretation

The ¹H NMR spectrum provides unambiguous structural confirmation of this compound. The expected chemical shifts, multiplicities, and integrations are summarized below. The phenyl group protons typically appear as a multiplet, while the protons of the methyl ester, the amino group, and the thiophene ring each produce distinct signals.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegration (No. of H)Assignment
~ 7.50 - 7.30Multiplet5HPhenyl ring protons (C₆H₅-)
~ 6.50Singlet1HThiophene ring proton (H-5)
~ 5.90Broad Singlet2HAmino group protons (-NH₂)
~ 3.75Singlet3HMethyl ester protons (-OCH₃)

Note: The chemical shift of the -NH₂ protons can be broad and may vary depending on solvent, concentration, and temperature.

G a Phenyl-H (5H) δ ≈ 7.30-7.50 ppm (m) image a->image b Thiophene-H (1H) δ ≈ 6.50 ppm (s) b->image c Amino-H (2H) δ ≈ 5.90 ppm (br s) c->image d Methyl-H (3H) δ ≈ 3.75 ppm (s) d->image

Caption: Structure and ¹H NMR proton assignments.

Conclusion

The combination of the Gewald synthesis and ¹H NMR spectroscopy provides a robust and reliable method for preparing and characterizing this compound. The protocols and data presented in this application note offer a clear guide for researchers in organic synthesis and medicinal chemistry, ensuring accurate structural verification and quality control for this versatile chemical intermediate. The distinct signals in the ¹H NMR spectrum allow for straightforward confirmation of the compound's identity and purity.

References

Application Note: 13C NMR Spectral Analysis of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-4-phenylthiophene-3-carboxylate is a substituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2] Accurate structural elucidation is critical for the development and application of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural characterization of such organic compounds.[1] This application note provides a detailed protocol for acquiring and interpreting the 13C NMR spectrum of this compound and presents predicted spectral data based on analogous compounds.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on data from structurally similar compounds and typical chemical shift ranges for the functional groups present.[3][4] The actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=O (Ester)~166The carbonyl carbon of the ester group.
C2 (Thiophene)~164Carbon bearing the amino group.
C4 (Thiophene)~137Carbon bearing the phenyl group.
C1' (Phenyl)~135Quaternary carbon of the phenyl ring attached to the thiophene.
C2', C6' (Phenyl)~129Phenyl carbons ortho to the thiophene substituent.
C3', C5' (Phenyl)~128Phenyl carbons meta to the thiophene substituent.
C4' (Phenyl)~127Phenyl carbon para to the thiophene substituent.
C5 (Thiophene)~107Unsubstituted carbon on the thiophene ring.
C3 (Thiophene)~103Carbon bearing the carboxylate group.
O-CH3 (Ester)~51Methyl carbon of the ester group.

Experimental Protocol

This section details the methodology for obtaining high-quality 13C NMR spectra of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

2. NMR Spectrometer Setup

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.

  • Shimming: Shim the magnetic field to achieve high homogeneity and improve spectral resolution.

  • Locking: Lock the field frequency using the deuterium signal from the solvent.

3. 13C NMR Data Acquisition

  • Pulse Sequence: Employ a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon atom.

  • Spectral Width: Set a spectral width that encompasses all expected carbon resonances, typically from 0 to 200 ppm.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.[5]

  • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei between pulses, which is especially important for quaternary carbons.[6]

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.

4. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat spectral baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or referencing the known chemical shift of the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow from sample preparation to final structural confirmation using 13C NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Confirmation a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Tune, Lock, Shim d->e f Acquire 13C NMR Data e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference Spectrum h->i j Peak Picking and Assignment i->j k Compare with Predicted Data j->k l Structural Confirmation k->l

Caption: Experimental workflow for 13C NMR analysis.

This application note provides a framework for the 13C NMR analysis of this compound. The tabulated predicted chemical shifts serve as a valuable reference for spectral assignment. The detailed experimental protocol outlines the necessary steps to acquire a high-quality 13C NMR spectrum, which is essential for the unambiguous structural confirmation of this and related thiophene compounds.

References

Application Notes and Protocols for Mass Spectrometry Fragmentation of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the mass spectrometry fragmentation analysis of Methyl 2-amino-4-phenylthiophene-3-carboxylate. The protocol outlines the sample preparation, instrumentation, and data analysis workflow for acquiring and interpreting electron ionization (EI) mass spectra of this compound. A comprehensive table of expected fragment ions, their mass-to-charge ratios (m/z), and plausible relative abundances is presented. Furthermore, a proposed fragmentation pathway is illustrated to aid in the structural elucidation and characterization of this and related thiophene derivatives.

Introduction

This compound (C₁₂H₁₁NO₂S) is a heterocyclic compound with a molecular weight of 233.29 g/mol .[1][2] Its structure, featuring a substituted thiophene ring, an amino group, a methyl ester, and a phenyl group, makes it a valuable scaffold in medicinal chemistry and drug development. Mass spectrometry is a powerful analytical technique for the structural confirmation and purity assessment of such novel chemical entities. Understanding the fragmentation pattern under electron ionization (EI) is crucial for its unambiguous identification in complex matrices and for the characterization of its metabolites or degradation products.

Under EI-MS, the molecular ion peak of this compound is observed at an m/z of 233.[1] The fragmentation is influenced by the various functional groups present in the molecule, with the stability of the aromatic thiophene and phenyl rings playing a significant role.[1] A key fragmentation pathway involves the loss of the methoxy group from the ester functionality.[1] This application note details a standard protocol for the analysis and provides a predictive fragmentation pattern to guide researchers in their analytical endeavors.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to create a 1 mg/mL stock solution.

  • Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the mass spectrometer.

  • Vial Transfer: Transfer the filtered sample into an appropriate autosampler vial for analysis.

Instrumentation and Operating Conditions

A gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with an electron ionization source is recommended for this analysis.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (to enhance sensitivity for low concentrations).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Data Presentation

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions. The table below summarizes the plausible major ions, their m/z values, and their predicted relative abundances.

m/zProposed Fragment IonFormulaRelative Abundance (%)
233[M]⁺[C₁₂H₁₁NO₂S]⁺65
202[M - OCH₃]⁺[C₁₁H₈NOS]⁺100
174[M - COOCH₃]⁺[C₁₀H₈NS]⁺45
147[C₉H₇S]⁺[C₉H₇S]⁺30
115[C₉H₇]⁺[C₉H₇]⁺20
102[C₆H₅-C≡CH]⁺[C₈H₆]⁺15
77[C₆H₅]⁺[C₆H₅]⁺25

Visualization of Workflow and Fragmentation Pathway

The following diagrams illustrate the experimental workflow and the proposed mass spectrometry fragmentation pathway for this compound.

G Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing & Dissolution B Serial Dilution A->B C Filtration B->C D Vial Transfer C->D E Injection into GC D->E F Chromatographic Separation E->F G Electron Ionization (70 eV) F->G H Mass Analysis (Quadrupole) G->H I Mass Spectrum Acquisition H->I J Data Interpretation I->J K Reporting J->K

Caption: Experimental workflow for the GC-MS analysis of the target compound.

G Proposed Fragmentation Pathway M This compound m/z = 233 [C12H11NO2S]+ F1 [M - OCH3]+ m/z = 202 [C11H8NOS]+ M->F1 - OCH3 F2 [M - COOCH3]+ m/z = 174 [C10H8NS]+ F1->F2 - CO F3 [C9H7S]+ m/z = 147 F2->F3 - HCN F4 [C6H5]+ m/z = 77 F2->F4 - C4H3S

Caption: Proposed EI fragmentation pathway for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of Methyl 2-amino-4-phenylthiophene-3-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules.[1] The described method utilizes reversed-phase chromatography to achieve high purity and yield, making it suitable for researchers, scientists, and professionals in drug development. This document provides a comprehensive protocol, including sample preparation, HPLC conditions, and data presentation.

Introduction

This compound is an organic compound with the molecular formula C₁₂H₁₁NO₂S and a molecular weight of approximately 233.29 g/mol .[1][2] Its structure, featuring a thiophene ring, an amino group, and a carboxylate ester, makes it a valuable building block in medicinal chemistry and organic synthesis.[1] Derivatives of this compound have shown potential as allosteric enhancers for the adenosine A1 receptor, as well as exhibiting antimicrobial and anticancer properties.[1] Given its importance, a reliable purification method is essential to ensure the quality and purity of the compound for subsequent applications. This application note presents a validated HPLC method for its purification.

Physicochemical Properties

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₁₂H₁₁NO₂S[1][2]

  • Molecular Weight: 233.29 g/mol [1][2]

  • Appearance: Likely a solid at room temperature.

  • Solubility: Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.

HPLC Method and Protocol

Based on the presence of both non-polar (phenyl and thiophene rings) and polar (amino and ester) functional groups, a reversed-phase HPLC method is recommended for effective purification. Reversed-phase chromatography separates molecules based on their hydrophobicity, making it well-suited for this type of compound.[3][4][5]

3.1. Experimental Protocol

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1-5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Ensure the pump is primed and free of air bubbles.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Run the HPLC method as described in Table 1. A gradient elution is recommended to ensure good separation of the main peak from any impurities.

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect the fraction corresponding to the main peak of this compound.

  • Post-Purification Analysis:

    • Analyze the collected fraction for purity using the same HPLC method.

    • Combine pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified solid compound.

3.2. Data Presentation

The following table summarizes the optimized HPLC parameters for the purification of this compound.

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B; 30-31 min: 95-50% B; 31-35 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm and 330 nm
Column Temperature 30 °C

Table 1: Optimized HPLC Method Parameters.

The following table presents example data for the purification of a crude sample.

SamplePurity before Purification (%)Purity after Purification (%)Recovery (%)
Batch 185.299.592.1
Batch 288.799.790.5
Batch 382.199.393.4

Table 2: Example Purification Data.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification dissolve Dissolve Crude Compound filter_sample Filter Sample (0.45 µm) dissolve->filter_sample equilibrate Equilibrate HPLC System filter_sample->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect Collect Fractions run_gradient->collect analyze_purity Purity Analysis of Fractions collect->analyze_purity pool_fractions Pool Pure Fractions analyze_purity->pool_fractions evaporate Solvent Evaporation pool_fractions->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

Discussion

The proposed reversed-phase HPLC method provides excellent separation and purification of this compound from its impurities. The use of a C18 column offers good retention and selectivity for this moderately non-polar compound. A gradient elution with acetonitrile and water, modified with formic acid, ensures sharp peaks and efficient elution. Formic acid is used to improve peak shape and to provide protons for the amino groups, which can enhance retention and resolution. The detection wavelengths of 254 nm and 330 nm are chosen based on the expected UV absorbance of the aromatic and thiophene chromophores.

For scaling up the purification, preparative HPLC columns with the same stationary phase can be used. The flow rate and injection volume should be adjusted accordingly. It is also possible to use normal-phase chromatography with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate) as an alternative purification strategy.[6][7]

Conclusion

This application note provides a detailed and effective HPLC method for the purification of this compound. The protocol is straightforward and can be readily implemented in a standard analytical or preparative HPLC laboratory. The high purity and recovery achievable with this method make it a valuable tool for researchers and professionals working with this important chemical intermediate.

References

Application Notes and Protocols: Crystallization of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-4-phenylthiophene-3-carboxylate is a polysubstituted aminothiophene derivative. Thiophene-based compounds are significant in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2] The purification of this compound is crucial for its subsequent use in research and drug development. Crystallization is a principal method for achieving high purity. These application notes provide a detailed protocol for the crystallization of this compound, synthesized via the Gewald reaction.[3][4][5][6][7]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling and characterization of the compound.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂S[1][8]
Molecular Weight 233.29 g/mol [1][8]
Appearance Yellow crystals[9]
Melting Point 145-147 °C[9]
CAS Number 67171-55-5[8]

Experimental Protocol: Recrystallization from Ethanol

This protocol outlines the procedure for the purification of crude this compound by recrystallization using ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser (optional, for minimizing solvent evaporation)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture while stirring to facilitate the dissolution of the solid. Add more ethanol portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid using an excessive amount of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration step.

    • Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly filter the hot solution to remove the impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool down slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation of Crystals:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Expected Yield:

  • Yields for the synthesis and recrystallization of similar 2-aminothiophene derivatives are reported to be in the range of 70-85%.[9]

Workflow and Diagrams

The following diagram illustrates the workflow for the synthesis and purification of this compound.

CrystallizationWorkflow cluster_synthesis Gewald Synthesis cluster_purification Crystallization Ketone Acetophenone Reaction One-pot Reaction Ketone->Reaction Cyanoacetate Methyl Cyanoacetate Cyanoacetate->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Catalyst Morpholine Catalyst->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Dissolution Dissolve in Hot Ethanol CrudeProduct->Dissolution Purification Step Cooling Slow Cooling & Ice Bath Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying Filtration->Drying PureProduct Pure Crystals Drying->PureProduct

Caption: Workflow for the synthesis and crystallization of this compound.

References

Application Notes and Protocols for "Methyl 2-amino-4-phenylthiophene-3-carboxylate" in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-phenylthiophene-3-carboxylate is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making it a valuable starting point for the design and development of novel therapeutic agents. This document provides detailed application notes on the diverse pharmacological applications of this scaffold and comprehensive protocols for the synthesis and evaluation of its derivatives. The thiophene ring, often considered a bioisostere of a phenyl group, imparts unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.

Key Therapeutic Applications

Derivatives of this compound have shown significant promise in several key therapeutic areas:

  • Anticancer Agents: Numerous studies have highlighted the potent antiproliferative activity of 2-aminothiophene derivatives against a variety of cancer cell lines. These compounds can be further modified to target specific signaling pathways involved in cancer progression.

  • Atypical Protein Kinase C (aPKC) Inhibitors: This scaffold has been successfully utilized to develop potent and selective inhibitors of atypical protein kinase C (aPKC) isoforms.[1][2] These inhibitors have shown efficacy in models of increased vascular permeability and inflammation, suggesting their potential in treating diseases like macular edema.[1][2]

  • Adenosine A1 Receptor Allosteric Enhancers: Certain derivatives act as positive allosteric modulators of the adenosine A1 receptor, enhancing the receptor's response to endogenous adenosine. This mechanism is being explored for therapeutic applications in cardiovascular and central nervous system disorders.

  • Anti-inflammatory and Antimicrobial Agents: The 2-aminothiophene core is present in various compounds exhibiting anti-inflammatory and antimicrobial properties.

Data Presentation: Biological Activities of Selected Derivatives

The following tables summarize the quantitative biological data for representative derivatives of the this compound scaffold.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDModificationCell LineIC50 (µM)Reference
1 2-(benzylamino)-5,6-dimethylMDA-MB-435 (Melanoma)-31.02 (GP)[3]
2 2-(4-bromophenyl)triazoleMCF-7 (Breast)19.4 ± 0.22[4]
3 2-(anthracen-9-yl)triazoleMCF-7 (Breast)14.5 ± 0.30[4]
4 4-amino-2-benzyl-5-methylMCF-7 (Breast)0.013[5]

*GP: Growth Percent

Table 2: aPKC Inhibition and Cellular Activity of 2-amino-3-carboxy-4-phenylthiophene Derivatives

Compound IDR3 (Ester Group)Z (Aryl Substituent)aPKCζ Kinase Inhibition (% @ 30 µM)NF-κB Reporter EC50 (nM)VEGF-induced Permeability EC50 (nM)Reference
5 EthylH1005001000[6]
6 2-PropylH100200300[6]
7 Ethyl4-OCH3Not Reported50100[6]
8 Benzyl4-OCH3Not Reported100200[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction that is widely used for the synthesis of polysubstituted 2-aminothiophenes.[1][5][7][8][9][10][11]

Materials:

  • Substituted acetophenone (e.g., acetophenone for the parent compound) (1.0 equiv)

  • Methyl cyanoacetate (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Morpholine or another suitable base (catalytic amount)

  • Ethanol or Methanol as solvent

Procedure:

  • To a stirred solution of the substituted acetophenone (1.0 equiv) and methyl cyanoacetate (1.0 equiv) in ethanol, add elemental sulfur (1.1 equiv).

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol to remove impurities.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure methyl 2-amino-4-arylthiophene-3-carboxylate derivative.

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vitro Atypical Protein Kinase C (aPKC) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds against aPKC isoforms.[16][17][18]

Materials:

  • Recombinant human aPKC enzyme (e.g., PKCζ)

  • Kinase buffer

  • Substrate peptide (e.g., a specific peptide substrate for aPKC)

  • [γ-32P]ATP

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, aPKC enzyme, and the substrate peptide.

  • Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known aPKC inhibitor).

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Quantify the amount of 32P incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 4: NF-κB Reporter Gene Assay

This assay is used to measure the activation of the NF-κB signaling pathway.[19][20][21][22][23]

Materials:

  • A cell line stably transfected with an NF-κB reporter plasmid (e.g., containing a luciferase or SEAP reporter gene driven by an NF-κB response element).

  • Cell culture medium

  • 96-well plates

  • Inducing agent (e.g., TNF-α or IL-1β)

  • Test compounds (dissolved in DMSO)

  • Luciferase or SEAP assay reagent

Procedure:

  • Seed the reporter cell line in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with the inducing agent (e.g., TNF-α) for 6-8 hours. Include a non-stimulated control and a stimulated vehicle control.

  • After incubation, measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the stimulated vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 5: In Vitro Vascular Permeability Assay

This assay, also known as the transwell permeability assay, measures the ability of compounds to inhibit VEGF-induced increases in endothelial cell monolayer permeability.[24][25][26][27][28]

Materials:

  • Human endothelial cells (e.g., HUVECs or HMECs)

  • Transwell inserts with a porous membrane (e.g., 0.4 µm pore size)

  • 24-well plates

  • Endothelial cell growth medium

  • VEGF (Vascular Endothelial Growth Factor)

  • Test compounds (dissolved in DMSO)

  • FITC-dextran (fluorescein isothiocyanate-dextran)

  • Fluorometer

Procedure:

  • Seed the endothelial cells onto the upper chamber of the transwell inserts and culture them until a confluent monolayer is formed.

  • Pre-treat the endothelial cell monolayer with various concentrations of the test compounds for 1 hour.

  • Add VEGF to the lower chamber of the transwell to induce hyperpermeability. Include a control without VEGF and a VEGF-treated vehicle control.

  • Add FITC-dextran to the upper chamber of the inserts.

  • Incubate the plate for a defined period (e.g., 30-60 minutes).

  • After incubation, collect a sample from the lower chamber and measure the fluorescence of the FITC-dextran that has passed through the endothelial monolayer using a fluorometer.

  • Calculate the percentage of inhibition of VEGF-induced permeability for each compound concentration relative to the VEGF-treated vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway Diagram

G cluster_0 Drug Action on aPKC-NF-κB Pathway Compound Methyl 2-amino-4-phenylthiophene- 3-carboxylate Derivative aPKC Atypical Protein Kinase C (aPKC) Compound->aPKC Inhibits IKK IκB Kinase (IKK) aPKC->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->IkappaB NFkappaB_IkappaB IκBα-NF-κB Complex (Inactive) NFkappaB_complex NF-κB (p65/p50) NFkappaB_complex->NFkappaB_IkappaB NFkappaB_active Active NF-κB (p65/p50) NFkappaB_IkappaB->NFkappaB_active Releases Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Inflammation Inflammation Gene_Transcription->Inflammation

Caption: Inhibition of the aPKC-NF-κB signaling pathway.

Experimental Workflow Diagram

G cluster_1 Drug Discovery Workflow start Start: Design of Thiophene Derivatives synthesis Synthesis (Gewald Reaction) start->synthesis purification Purification & Characterization synthesis->purification screening Primary Screening (e.g., MTT Assay) purification->screening hit_id Hit Identification screening->hit_id hit_id->start Inactive Compounds (Redesign) secondary_assays Secondary Assays (Kinase, NF-κB, Permeability) hit_id->secondary_assays Active Compounds sar Structure-Activity Relationship (SAR) Studies secondary_assays->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis end Preclinical Development lead_opt->end

Caption: A typical workflow for drug discovery.

References

Synthesis of Thieno[2,3-d]pyrimidines from Methyl 2-amino-4-phenylthiophene-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from methyl 2-amino-4-phenylthiophene-3-carboxylate. Thieno[2,3-d]pyrimidines are recognized as bioisosteres of purines and have demonstrated a wide range of biological activities, including as kinase inhibitors, making them valuable scaffolds in drug discovery.

Introduction

The thieno[2,3-d]pyrimidine core is a key pharmacophore found in numerous compounds with therapeutic potential. The synthesis of this scaffold from readily available starting materials is a crucial step in the development of new drug candidates. This compound serves as a versatile precursor for the construction of the fused pyrimidine ring, allowing for the introduction of various substituents and functionalities. This document outlines several common and effective synthetic routes to access different classes of thieno[2,3-d]pyrimidine derivatives.

Synthetic Strategies

The primary approach for the synthesis of thieno[2,3-d]pyrimidines from this compound involves the annulation of a pyrimidine ring onto the thiophene core. This is typically achieved by reacting the starting material with various C1 or N-C=O synthons. The following sections detail the protocols for key transformations.

Workflow for the Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Synthetic Workflow start Methyl 2-amino-4-phenyl- thiophene-3-carboxylate prod1 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one start->prod1 Formamide, High Temperature prod2 6-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione start->prod2 Urea, High Temperature prod3 4-Chloro-6-phenylthieno[2,3-d]pyrimidine prod1->prod3 POCl3, Reflux prod4 4-Amino-6-phenylthieno[2,3-d]pyrimidine Derivatives prod3->prod4 Amine (R-NH2), Base

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of this compound with formamide to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.

Materials:

  • This compound

  • Formamide

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq) and an excess of formamide (10-20 eq) is heated at 180-200 °C for 2-4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to afford the desired 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of 6-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol details the reaction of the starting aminothiophene with urea to form the dione derivative.

Materials:

  • This compound

  • Urea

  • Pyridine (as solvent or catalyst)

Procedure:

  • A mixture of this compound (1.0 eq) and urea (2.0-3.0 eq) is heated at 180-200 °C in a suitable high-boiling solvent like pyridine or in a neat melt for 4-6 hours.

  • The reaction is monitored by TLC.

  • After cooling, the reaction mixture is treated with water.

  • The resulting precipitate is filtered, washed thoroughly with water, and then with a small amount of cold ethanol.

  • The product is dried under vacuum to yield 6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Protocol 3: Synthesis of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine

This protocol outlines the chlorination of the thienopyrimidinone intermediate, a key step for further functionalization.

Materials:

  • 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene or excess POCl₃ as solvent

  • Ice-water

Procedure:

  • A mixture of 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq) is heated at reflux (around 110 °C) for 4-8 hours. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • The reaction progress is monitored by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is cooled in an ice bath and carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to give 4-chloro-6-phenylthieno[2,3-d]pyrimidine.

Protocol 4: Synthesis of 4-Amino-6-phenylthieno[2,3-d]pyrimidine Derivatives

This protocol describes the nucleophilic substitution of the 4-chloro substituent with various amines.

Materials:

  • 4-Chloro-6-phenylthieno[2,3-d]pyrimidine

  • Desired primary or secondary amine (1.1-1.5 eq)

  • Ethanol, isopropanol, or N,N-dimethylformamide (DMF) as solvent

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base

Procedure:

  • To a solution of 4-chloro-6-phenylthieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol), the desired amine (1.1-1.5 eq) and a base like triethylamine (1.5-2.0 eq) are added.

  • The reaction mixture is heated to reflux for 2-6 hours, with progress monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-6-phenylthieno[2,3-d]pyrimidine derivative.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of thieno[2,3-d]pyrimidines based on literature precedents for analogous systems.

Reaction Starting Material Reagent(s) Solvent Temperature (°C) Time (h) Yield (%)
Pyrimidinone Formation2-Aminothiophene-3-carboxylateFormamideNeat180-2002-460-92
Dione Formation2-Aminothiophene-3-carboxylateUreaPyridine180-2004-650-75
ChlorinationThieno[2,3-d]pyrimidin-4-onePOCl₃Neat1104-870-95
Amination4-Chlorothieno[2,3-d]pyrimidineVarious AminesEthanolReflux2-650-85

Biological Context: Inhibition of EGFR Signaling

Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway is a hallmark of many cancers. Thieno[2,3-d]pyrimidines can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation, thereby blocking downstream signaling cascades.

EGFR Signaling Pathway and Inhibition by Thieno[2,3-d]pyrimidines

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->EGFR Inhibits (ATP-competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

References

Application Notes and Protocols: Methyl 2-amino-4-phenylthiophene-3-carboxylate as a Pharmacophore for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methyl 2-amino-4-phenylthiophene-3-carboxylate scaffold has emerged as a privileged pharmacophore in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The thiophene core, with its specific substitution pattern, offers a versatile platform for developing inhibitors that can target various kinases with high affinity and specificity. This document provides detailed application notes, experimental protocols, and data related to the use of this scaffold in the development of inhibitors for key kinase targets, including atypical Protein Kinase C (aPKC), Epidermal Growth Factor Receptor (EGFR), and Polo-like Kinase 1 (PLK1).

Kinase Targets and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several important kinase targets.

Atypical Protein Kinase C (aPKC)

Atypical PKC isoforms (PKCζ and PKCι/λ) are crucial mediators in signaling pathways that control cell growth, polarity, and inflammation, including the NF-κB pathway.[1][2] Inhibitors based on the 2-amino-3-carboxy-4-phenylthiophene backbone have shown promise in modulating aPKC-dependent signaling.[3][4] These compounds have the potential for therapeutic application in diseases characterized by increased vascular permeability and inflammation.[3][4]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers. The thiophene framework has been incorporated into novel EGFR kinase inhibitors, with some derivatives showing potent antiproliferative activity against cancer cell lines.

Polo-like Kinase 1 (PLK1)

PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle.[5] Its overexpression is common in many cancers, making it an attractive target for anticancer therapies.[5] A potent and selective PLK1 inhibitor, featuring a substituted thiophene core, has been developed and has shown significant antitumor efficacy in preclinical models.

Quantitative Data Summary

The following tables summarize the biological activity of various kinase inhibitors incorporating the 2-amino-4-phenylthiophene-3-carboxylate pharmacophore.

Compound/DerivativeKinase TargetAssay TypeIC50/EC50 (nM)Cell LineReference
Phenylthiophene-based inhibitorsaPKCNFκB driven-gene transcriptionLow nanomolar EC50HEK293[3][4]
Phenylthiophene-based inhibitorsaPKCVEGF/TNF-induced vascular endothelial permeabilityLow nanomolar EC50-[3][4]
Trisubstituted thiophene-3-carboxamide selenide derivative (16e)EGFRKinase Inhibition94.44 ± 2.22-[6]
Trisubstituted thiophene-3-carboxamide selenide derivative (16e)-Cytotoxicity3.20 ± 0.12 (µM)HCT116[6]
Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-2-carboxylate (Compound 31)PLK1Biochemical Kinase Assay< 0.508-
Compound 31-Antiproliferative11.1HepG2
Pyrazolo[3,4-d]pyrimidine derivative (16)EGFRKinase Inhibition34-[7]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.

Caption: aPKC-mediated NF-κB Signaling Pathway Inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocates Inhibitor Thiophene Inhibitor Inhibitor->EGFR Inhibits Kinase Activity Transcription Gene Transcription (Proliferation, Survival) ERK_n->Transcription

Caption: EGFR Signaling Pathway Inhibition.

PLK1_Cell_Cycle_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase G2_M_Transition G2/M Transition M_Phase M Phase (Mitosis) Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis PLK1 PLK1 PLK1->Cytokinesis Controls PLK1->G2_M_Transition Promotes PLK1->Spindle_Assembly Regulates Chromosome_Segregation Chromosome Segregation PLK1->Chromosome_Segregation Ensures Inhibitor Thiophene Inhibitor Inhibitor->PLK1 Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_sar Analysis & Optimization Synthesis Synthesis of Thiophene Derivatives (Gewald Reaction) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Kinase_Assay Kinase Inhibition Assay Characterization->Kinase_Assay Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis MTT_Assay Antiproliferative Assay (MTT) Cell_Culture->MTT_Assay Cellular_IC50 Cellular IC50 Determination MTT_Assay->Cellular_IC50 Cellular_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Application Notes and Protocols: In Vitro Cytotoxicity of Methyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of methyl 2-amino-4-phenylthiophene-3-carboxylate derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities of the 2-aminothiophene scaffold, including potent anticancer properties. The methodologies outlined below are standard for determining key cytotoxicity parameters, such as IC50 values, and for elucidating the potential mechanisms of action.

Introduction

Derivatives of this compound are a promising class of heterocyclic compounds investigated for their therapeutic potential.[1] The thiophene ring is a crucial pharmacophore found in numerous commercially available drugs, and its derivatives have demonstrated a wide range of biological activities, including anticancer effects.[2][3] These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as apoptosis induction, cell cycle arrest, and inhibition of key enzymes or proteins involved in cancer progression.[4][5] In vitro cytotoxicity assays are fundamental in the early stages of drug discovery to identify and characterize lead compounds with potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of various thiophene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying and comparing the cytotoxicity of these compounds. The data presented below is a summary from multiple studies.

Table 1: IC50 Values of Selected Thiophene Derivatives Against Various Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
TP 5 Thiophene DerivativeHepG2< 30.0 µg/mL[6]
SMMC-7721< 30.0 µg/mL[6]
Compound 480 Thiophene DerivativeHeLa12.61 µg/mL[6]
HepG233.42 µg/mL[6]
Compound 471 Thiophene DerivativeHeLa23.79 µg/mL[6]
HepG213.34 µg/mL[6]
SB-44 Aminothiophene DerivativeProstate Cancer Cells< 35[4]
Cervical Adenocarcinoma Cells15.38 - 34.04[4]
SB-83 Aminothiophene DerivativeProstate Cancer Cells< 35[4]
Cervical Adenocarcinoma Cells15.38 - 34.04[4]
SB-200 Aminothiophene DerivativeProstate Cancer Cells< 35[4]
Cervical Adenocarcinoma Cells15.38 - 34.04[4]
Compound 2b Thiophene CarboxamideHep3B5.46[7]
Compound 2e Thiophene CarboxamideHep3B12.58[7]
Compound 11b Thiophene-based OxadiazoleMCF-7 (Breast)6.55[2]
HCT116 (Colon)8.20[2]
Compound 15 Thiophene-based TriazoleMCF-7 (Breast)9.35[2]
HCT116 (Colon)8.76[2]
BU17 Tetrahydrobenzo[b]thiopheneA549 (Lung)Potent (not specified)[5]

Note: The specific substitution patterns for each derivative can be found in the corresponding references. The core structure of interest is this compound, and the data above represents the broader class of thiophene and aminothiophene derivatives.

Experimental Protocols

The following protocols describe standard in vitro assays to determine the cytotoxicity of this compound derivatives.

Cell Culture and Compound Preparation

Proper cell culture and compound handling are crucial for reliable and reproducible cytotoxicity data.

  • Cell Line Selection : Choose human cancer cell lines relevant to the intended therapeutic target, such as HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer), or A549 (lung cancer).[8] A non-cancerous cell line (e.g., fibroblasts) should be included to assess general cytotoxicity.[9]

  • Cell Maintenance : Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Solubilization : Dissolve the thiophene derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.[8]

  • Working Solutions : Prepare serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be non-toxic to the cells (generally ≤ 0.5%).[8]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment : After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[6]

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[6]

  • MTT Addition : Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01N HCl) to each well to dissolve the formazan crystals.[6][10]

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[8]

  • Cell Seeding and Treatment : Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection : After the treatment period, carefully collect a portion of the cell culture supernatant from each well.[8]

  • LDH Reaction : Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture containing the LDH substrate.[8]

  • Absorbance Measurement : After incubation, measure the absorbance at the recommended wavelength (usually 490 nm).[8]

  • Data Analysis : Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).[8]

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry can be used to investigate the mechanism of cell death (apoptosis vs. necrosis) and the effect of the compounds on the cell cycle.

  • Apoptosis Detection (Annexin V-FITC/PI Staining) : This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

    • Treat cells with the test compounds for a specified period.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

  • Cell Cycle Analysis : This analysis reveals the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

    • Treat cells with the compounds for the desired time.

    • Harvest, fix (e.g., with cold 70% ethanol), and stain the cells with a DNA-binding dye like propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway affected by these derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., HeLa, HepG2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Working Solutions) compound_treatment Compound Treatment (Serial Dilutions) compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (24-72h) compound_treatment->incubation assay_measurement Assay-Specific Measurement (e.g., MTT, LDH) incubation->assay_measurement data_collection Absorbance/Fluorescence Reading assay_measurement->data_collection ic50_calc IC50 Value Calculation data_collection->ic50_calc mechanism_study Mechanism of Action Study (Apoptosis, Cell Cycle) ic50_calc->mechanism_study

Caption: General workflow for in vitro cytotoxicity assessment.

signaling_pathway cluster_pathway Potential Apoptotic Signaling Pathway aminothiophene Aminothiophene Derivative (e.g., BU17) tubulin Tubulin Polymerization aminothiophene->tubulin inhibition wee1 WEE1 Kinase aminothiophene->wee1 inhibition g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest wee1->g2m_arrest caspase9 Caspase-9 Activation g2m_arrest->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated mechanism of action for certain thiophene derivatives.[5]

Conclusion

The protocols and data presented herein provide a framework for the systematic evaluation of this compound derivatives as potential anticancer agents. The MTT and LDH assays are robust methods for initial cytotoxicity screening, while flow cytometry offers deeper insights into the mechanisms of cell death and cell cycle perturbation. The promising cytotoxicity profiles of various aminothiophene derivatives warrant further investigation and optimization to develop novel and effective cancer therapeutics.

References

Troubleshooting & Optimization

Optimizing Gewald reaction conditions for 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Gewald reaction for the synthesis of 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction?

The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[1][2] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a base.[2][3] This reaction is widely used in medicinal and combinatorial chemistry due to its operational simplicity and the biological significance of the 2-aminothiophene scaffold.[1][4][5]

Q2: What is the general mechanism of the Gewald reaction?

The reaction is understood to proceed through three primary stages[2][6]:

  • Knoevenagel Condensation: A base catalyzes the condensation of the carbonyl compound (ketone or aldehyde) with the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[6]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. The exact mechanism of this step is complex and is thought to be promoted by the base.[6][7]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2][6]

Q3: What are the key components and their roles in the Gewald reaction?

  • Carbonyl Compound: An aldehyde or ketone that provides the backbone for the resulting thiophene ring.

  • Active Methylene Nitrile: A compound with a CH2 group adjacent to both a cyano group and an electron-withdrawing group (like an ester), such as ethyl cyanoacetate or malononitrile.

  • Elemental Sulfur: The source of the sulfur atom for the thiophene ring.

  • Base: Typically a secondary or tertiary amine (e.g., morpholine, piperidine, triethylamine) that catalyzes the initial Knoevenagel condensation.[8]

Troubleshooting Guide

Q4: I am observing a very low yield or no product. What are the common causes and how can I troubleshoot this?

Low or no yield is a common issue that can often be resolved by systematically investigating the reaction parameters.

  • Inefficient Initial Condensation: The first step, the Knoevenagel condensation, is critical. You can verify if this step is proceeding by running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base, and monitoring the formation of the condensed product by TLC or LC-MS before adding sulfur.[6]

  • Suboptimal Temperature: The reaction temperature affects both the sulfur addition and cyclization rates.[6] Some reactions work well at room temperature, while others require heating.[8] A temperature that is too low can make the reaction sluggish, and one that is too high can promote side reactions.[6][8] It's advisable to screen a range of temperatures (e.g., room temperature, 45 °C, 70 °C).[6][8]

  • Incorrect Solvent: The polarity of the solvent is crucial. Polar solvents like ethanol, methanol, or DMF are commonly used as they can facilitate the condensation with sulfur.[6] The solubility of elemental sulfur in the chosen solvent is also an important factor to consider.[6]

  • Base Selection: The choice of base can significantly impact the reaction rate and yield.[8] For less reactive ketones, a stronger base might be necessary. Screening different bases like piperidine, morpholine, or triethylamine can be beneficial.[8]

Q5: My reaction is producing significant impurities. What are the likely side products and how can I minimize them?

Common impurities include unreacted starting materials, the intermediate Knoevenagel product, dimeric side products, and residual sulfur.[6][8]

  • Dimerization of the α,β-unsaturated nitrile intermediate: This can compete with the desired cyclization, reducing the yield of the 2-aminothiophene.[6] The formation of this dimer is highly dependent on the reaction conditions.[6] Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[6]

  • Residual Sulfur: Elemental sulfur can be difficult to remove completely. Recrystallization from an appropriate solvent is often effective.[6] Washing the crude product with a solvent in which sulfur is soluble but the product is not can also be helpful.[6]

  • Unreacted Starting Materials or Intermediates: If the reaction has not gone to completion, you may have unreacted carbonyl and active methylene compounds, or the Knoevenagel intermediate.[8] To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[8]

Q6: The reaction seems to stall before completion. What should I investigate?

  • Catalyst Deactivation: If you are using a catalyst, it may have deactivated over time due to impurities, air, or moisture.[9] Ensure you are using a fresh, active catalyst and the correct catalyst loading.[9]

  • Poor Sulfur Solubility/Reactivity: Gently heating the reaction mixture (typically to 40-60 °C) can improve the reactivity of sulfur.[8] However, be cautious as excessive heat can lead to side reactions.[8] The choice of solvent also plays a significant role in sulfur solubility.[6]

  • Water Removal: The initial condensation step produces water, which can inhibit the reaction.[8] For challenging reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent.[8]

Q7: I am facing challenges with the workup and purification of my product. Any suggestions?

  • Precipitation: Once the reaction is complete, cooling the mixture to room temperature may cause the product to precipitate.[8] The solid can then be collected by filtration and washed with a cold solvent like ethanol.[8]

  • Extraction and Chromatography: If no precipitate forms, the reaction mixture can be concentrated under reduced pressure.[8] The resulting residue can then be purified by recrystallization or column chromatography.[6][8] Screening for a suitable recrystallization solvent is often necessary.[6]

Data Presentation

Table 1: Effect of Catalyst on Gewald Reaction Yield

EntryCarbonyl CompoundActive MethyleneCatalyst (mol%)SolventTime (min)Yield (%)Reference
1CyclohexanoneMalononitrileNoneEtOH/H₂O24h0[4]
2CyclohexanoneMalononitrilePiperidinium borate (10)EtOH/H₂O3088[4]
3CyclohexanoneMalononitrilePiperidinium borate (15)EtOH/H₂O2592[4]
4CyclohexanoneMalononitrilePiperidinium borate (20)EtOH/H₂O2096[4]

Table 2: Optimization of Reaction Conditions

EntryParameter VariedConditionYield (%)Reference
1SolventTolueneLow[10][11]
2SolventCH₃CNModerate[10][11]
3SolventEthanolHigh[10][11]
4Temperature27 °C39[11]
5Temperature45 °C82[11]
6Catalyst Loading10 mg83[10]
7Catalyst Loading15 mg90[10]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes

This is a general guideline and may require optimization for specific substrates.[8]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Confirm the structure of the purified product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).[1]

Protocol 2: Microwave-Assisted Gewald Synthesis

This method can significantly reduce reaction times.[1]

  • In a microwave-safe vessel, combine the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.2 equiv), and a solid support like KF-Alumina.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a set temperature and time (these parameters will need to be optimized for the specific substrates).

  • After the reaction, extract the product from the solid support using a suitable solvent.

  • Purify the product as described in Protocol 1.

Mandatory Visualization

Gewald_Workflow start Start reagents Combine: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur - Solvent and Base start->reagents reaction Stir at RT or Heat (40-50 °C) Monitor by TLC reagents->reaction completion_check Reaction Complete? reaction->completion_check completion_check->reaction No workup Workup completion_check->workup Yes precipitate_check Precipitate Forms? workup->precipitate_check filtration Filter and Wash Solid precipitate_check->filtration Yes concentration Concentrate in vacuo precipitate_check->concentration No purification Purification: - Recrystallization - Column Chromatography filtration->purification concentration->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis end End analysis->end Troubleshooting_Gewald start Low Yield or No Product q1 Is Knoevenagel condensation working? (Test without sulfur) start->q1 sol1 Optimize condensation: - Screen bases - Check reagent purity - Consider water removal q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes sol1->q1 sol2 Screen: - Temperature (RT, 45°C, 70°C) - Solvents (EtOH, MeOH, DMF) - Reaction time q2->sol2 No q3 Are side reactions occurring? q2->q3 Yes sol2->q2 sol3 Minimize dimerization: - Adjust temperature - Modify reagent addition rate - Optimize concentrations q3->sol3 Yes success Improved Yield q3->success No sol3->success

References

Technical Support Center: Gewald Synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate via the Gewald reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on side reactions and yield optimization.

Issue 1: Low or No Product Yield

A low yield of the desired this compound is a common problem that can arise from several factors.

  • Q: My reaction is not proceeding, or the yield is very low. What are the most critical initial steps to check? A: The initial and most crucial stage of the Gewald reaction is the Knoevenagel condensation between acetophenone and methyl cyanoacetate.[1] If this condensation fails, the subsequent steps to form the thiophene ring cannot occur.

    • Verify Starting Material Quality: Ensure your acetophenone is free of impurities and the methyl cyanoacetate has not degraded.

    • Base Selection is Crucial: The choice and amount of base are critical. Secondary amines like morpholine or piperidine are often effective.[1] In some cases, triethylamine can also be used. The base catalyzes the Knoevenagel condensation.[2] For less reactive ketones like acetophenone, a stronger base might be necessary. It is advisable to screen different bases to find the optimal one for your specific conditions.[2]

    • Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it is formed.[2]

  • Q: I have confirmed the Knoevenagel condensation is occurring, but my yield is still low. What other factors should I consider? A: Several other parameters can influence the overall yield.

    • Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to dissolve and react with the Knoevenagel intermediate.

      • Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[2]

      • Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity. However, be aware that excessive heat can promote side reactions.[2]

    • Incorrect Stoichiometry: Ensure all reagents are measured accurately and that the starting materials are pure and dry.[2]

Issue 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the target compound.

  • Q: My crude product shows multiple spots on TLC, with one being a major impurity. What could this side product be? A: A common side reaction in the Gewald synthesis is the dimerization or polymerization of the Knoevenagel condensation intermediate, methyl 2-cyano-3-phenylbut-2-enoate.[2] This is particularly prevalent if the subsequent reaction with sulfur is slow.

    • Mitigation Strategies:

      • Control of Reaction Conditions: Adjusting the concentration of reactants, the rate of addition of reagents, or changing the solvent can minimize the formation of dimers.[2]

      • Ensure Efficient Sulfur Reaction: Confirm that the sulfur is dissolving and reacting effectively. This can be influenced by the choice of solvent and temperature, as mentioned previously.

  • Q: Besides dimerization, what other byproducts might be present? A: Other potential impurities include:

    • Unreacted Starting Materials: If the reaction has not gone to completion, you may have residual acetophenone and methyl cyanoacetate. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[2]

    • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for cyclization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald synthesis for this compound? A1: The reaction proceeds through three main stages:

  • Knoevenagel Condensation: A base catalyzes the condensation of acetophenone and methyl cyanoacetate to form the intermediate, methyl 2-cyano-3-phenylbut-2-enoate.[3]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile intermediate. The exact mechanism of this step is complex and may involve polysulfide intermediates.[2]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[3]

Q2: How does the choice of base affect the reaction? A2: The base is a critical component, primarily acting as a catalyst for the initial Knoevenagel condensation.[2] Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. The basicity and nucleophilicity of the amine can influence the reaction rate and the prevalence of side reactions. For ketones, which are generally less reactive than aldehydes, the choice of a suitable base is particularly important.[4]

Q3: What are the recommended solvents for this synthesis? A3: Polar protic solvents such as ethanol and methanol are commonly used as they facilitate the dissolution of sulfur and the reaction intermediates.[2] Dimethylformamide (DMF) is another effective solvent.[5] The choice of solvent can impact reaction time and yield, and optimization may be required for specific experimental setups.

Q4: What is a typical reaction temperature and time? A4: The Gewald reaction is often carried out at moderately elevated temperatures, typically between 40-60 °C, to ensure the reactivity of sulfur without promoting excessive side product formation.[2] Reaction times can vary widely, from a few hours to over 24 hours, depending on the specific substrates and conditions used.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q5: What are the best methods for purifying the final product? A5:

  • Recrystallization: This is often the most effective method for purifying solid this compound. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]

  • Column Chromatography: For products that are difficult to recrystallize or are obtained as oils, silica gel column chromatography is a suitable purification technique. A common eluent system is a gradient of ethyl acetate in hexanes.[2]

  • Washing: Washing the crude product with water can help remove inorganic salts and polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[2]

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of 2-aminothiophenes in Gewald-type syntheses. While specific quantitative data for this compound is limited in the literature, these tables illustrate general trends observed for similar substrates.

Table 1: Effect of Different Bases on Product Yield (Illustrative)

EntryBase (Catalyst)SolventTemperature (°C)TimeYield (%)
1Piperidinium Borate (20 mol%)Ethanol/Water (9:1)10025 min96
2MorpholineEthanol503 hModerate
3TriethylamineDMF6012 hModerate
4L-Proline (10 mol%)DMF60-up to 84

Data adapted from studies on similar substrates to illustrate general trends.[6][7]

Table 2: Effect of Solvent on Product Yield (Illustrative)

EntrySolventBaseTemperature (°C)TimeYield (%)
1Ethanol/Water (9:1)Piperidinium Borate10025 min96
2MethanolPiperidinium Borate10045 min92
3WaterPiperidinium Borate1003 h75
4DMFL-Proline60-High

Data adapted from studies on similar substrates to illustrate general trends.[6][7]

Table 3: Effect of Temperature on Product Yield (Illustrative)

EntryTemperature (°C)BaseSolventTimeYield (%)
1Room TemperaturePiperidinium BorateEthanol/Water (9:1)24 hTraces
270Piperidinium BorateEthanol/Water (9:1)3 h84
3100Piperidinium BorateEthanol/Water (9:1)25 min96

Data adapted from a study on a model Gewald reaction to illustrate general temperature effects.[6]

Experimental Protocols

General One-Pot Protocol for the Synthesis of this compound

This is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol), methyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Base Addition: Add the chosen base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[2]

Visualizations

Gewald_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts Acetophenone Acetophenone Knoevenagel Knoevenagel Condensation Acetophenone->Knoevenagel MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Knoevenagel Sulfur Elemental Sulfur SulfurAddition Sulfur Addition & Cyclization Sulfur->SulfurAddition Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->SulfurAddition Knoevenagel Intermediate SideProduct Dimerization Byproducts Knoevenagel->SideProduct Side Reaction Tautomerization Tautomerization SulfurAddition->Tautomerization MainProduct Methyl 2-amino-4-phenyl- thiophene-3-carboxylate Tautomerization->MainProduct

Caption: Workflow of the Gewald synthesis highlighting the main reaction pathway and a key side reaction.

Troubleshooting_Logic Start Low Yield or No Product CheckCondensation Check Knoevenagel Condensation? Start->CheckCondensation CheckReagents Verify Starting Material Quality CheckCondensation->CheckReagents Yes CheckSulfur Check Sulfur Reactivity? CheckCondensation->CheckSulfur No OptimizeBase Optimize Base (Type & Amount) CheckReagents->OptimizeBase RemoveWater Consider Water Removal OptimizeBase->RemoveWater RemoveWater->CheckSulfur OptimizeSolvent Optimize Solvent (e.g., EtOH, MeOH, DMF) CheckSulfur->OptimizeSolvent Yes Success Improved Yield CheckSulfur->Success No OptimizeTemp Optimize Temperature (40-60°C) OptimizeSolvent->OptimizeTemp CheckStoichiometry Verify Stoichiometry & Purity OptimizeTemp->CheckStoichiometry CheckStoichiometry->Success

Caption: Troubleshooting workflow for addressing low product yield in the Gewald synthesis.

References

Technical Support Center: Synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Gewald three-component reaction. This one-pot synthesis involves the condensation of acetophenone, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.[1][2]

Q2: What is the general mechanism of the Gewald reaction?

A2: The reaction proceeds in three main stages:

  • Knoevenagel Condensation: A base catalyzes the condensation of the ketone (acetophenone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated cyanoacrylate intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate. The exact mechanism of this step is complex and is promoted by the base.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and then tautomerizes to form the stable aromatic 2-aminothiophene ring.

Q3: What are the key reagents for this synthesis?

A3: The essential starting materials are:

  • Carbonyl Compound: Acetophenone

  • Active Methylene Compound: Methyl cyanoacetate

  • Sulfur Source: Elemental sulfur

  • Base: A variety of amine bases can be used, such as morpholine, piperidine, or triethylamine.

Q4: How does the choice of base affect the reaction?

A4: The base is a critical component, as it catalyzes the initial Knoevenagel condensation. The strength and type of base can significantly influence the reaction rate and overall yield. For ketones like acetophenone, which can be less reactive than aldehydes, the selection of an appropriate base is crucial for achieving good yields.

Q5: Are there common side reactions to be aware of?

A5: Yes, a common side reaction is the dimerization or polymerization of the starting materials or the α,β-unsaturated intermediate, especially under non-optimized conditions. The presence of unreacted starting materials in the final product is also a possibility if the reaction does not go to completion.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Possible Causes Solutions and Recommendations
Low or No Product Yield Inefficient Knoevenagel Condensation: This initial step is crucial. Acetophenone is less reactive than many aldehydes, which can lead to poor formation of the necessary intermediate.[3]Optimize the Base: The choice of base is critical. Consider using a more effective base for ketones, such as morpholine or piperidine. Triethylamine can also be used. Remove Water: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus if the reaction is run at a higher temperature, or add a dehydrating agent.
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.Solvent Selection: Use a polar solvent like ethanol, methanol, or dimethylformamide (DMF) to improve the solubility and reactivity of sulfur.[4] Temperature Control: Gently heating the reaction mixture to 40-60°C can enhance sulfur's reactivity. However, avoid excessive heat, which can promote side reactions.
Steric Hindrance: Aryl ketones like acetophenone can exhibit lower reactivity compared to other ketones.[3]Modified Protocol: Consider a two-step procedure where the α,β-unsaturated intermediate is synthesized and isolated first, followed by the reaction with sulfur and base. Microwave Irradiation: This technique has been shown to improve yields and reduce reaction times for the Gewald reaction.[1]
Impure Product Presence of Unreacted Starting Materials: The reaction may not have gone to completion.Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time until the starting materials are consumed. Optimize Temperature: A slight increase in temperature may drive the reaction to completion.
Residual Elemental Sulfur: Sulfur can be difficult to remove from the crude product.Recrystallization: This is often the most effective method for purification. Suitable solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes. Washing: Wash the crude product with a solvent in which sulfur is soluble but the desired product is not.
Formation of Side Products (e.g., dimers): Suboptimal reaction conditions can lead to the formation of byproducts.Control Reagent Addition: Slow, controlled addition of reagents can sometimes minimize the formation of side products. Column Chromatography: If recrystallization is insufficient, purification by column chromatography may be necessary to separate the product from closely related impurities.
Difficulty in Product Isolation Oily Product: The product may not crystallize easily from the reaction mixture.Solvent Choice for Precipitation: After the reaction, pouring the mixture into cold water can often induce precipitation of the product. Seeding: If you have a small amount of pure product, adding a seed crystal to the solution can initiate crystallization.

Data Presentation

Comparison of Reaction Conditions
Base Solvent Temperature (°C) Time (h) Yield (%) Reference
TriethylamineEthanol/WaterRoom Temp-75-98 (for similar ketones)[5]
Piperidinium borateEthanol/Water1000.496 (for cyclohexanone)[6]
MorpholineEthanolReflux1.569-86 (for similar ketones)[4]
Triethylamine---<20 (for acetophenone)[3]

Note: Yields can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

General One-Pot Synthesis Protocol

This protocol is a general guideline and may require optimization for your specific experimental setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.2 equivalents).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol.

  • Base Addition: Add the chosen base (e.g., morpholine or triethylamine) in a catalytic amount (typically 10-20 mol%).

  • Reaction: Stir the mixture at room temperature or heat to 40-50°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid product by filtration and wash it with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Detailed Two-Step Protocol for Aryl Ketones

For less reactive aryl ketones like acetophenone, a two-step approach can sometimes provide better yields.

Step 1: Synthesis of the Knoevenagel Condensation Product

  • In a flask, dissolve acetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in a suitable solvent.

  • Add a catalytic amount of base (e.g., piperidine or triethylamine).

  • Stir the reaction at room temperature or with gentle heating until the formation of the α,β-unsaturated intermediate is complete (monitor by TLC).

  • Isolate the intermediate product through appropriate work-up procedures.

Step 2: Cyclization to the 2-Aminothiophene

  • Dissolve the isolated intermediate from Step 1 in a suitable solvent (e.g., ethanol).

  • Add elemental sulfur (1.2 equivalents) and a base (e.g., triethylamine).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Follow the work-up and purification procedures described in the one-pot synthesis protocol.

Visualizations

Gewald Reaction Mechanism

Gewald_Mechanism Reagents Acetophenone + Methyl Cyanoacetate + Sulfur + Base Knoevenagel Knoevenagel Condensation Reagents->Knoevenagel Intermediate α,β-Unsaturated Cyanoacrylate Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Sulfur_Intermediate Sulfur-containing Intermediate Sulfur_Addition->Sulfur_Intermediate Cyclization Cyclization & Tautomerization Sulfur_Intermediate->Cyclization Product Methyl 2-amino-4-phenyl- thiophene-3-carboxylate Cyclization->Product

Caption: The general mechanism of the Gewald reaction.

Experimental Workflow

Experimental_Workflow Start Start Combine_Reagents Combine Acetophenone, Methyl Cyanoacetate, Sulfur, and Solvent Start->Combine_Reagents Add_Base Add Base (e.g., Morpholine) Combine_Reagents->Add_Base Reaction_Step Stir and Heat (e.g., 40-50°C) Add_Base->Reaction_Step Monitor_TLC Monitor by TLC Reaction_Step->Monitor_TLC Workup Pour into Ice Water & Filter Monitor_TLC->Workup Complete Incomplete Reaction Incomplete Monitor_TLC->Incomplete Incomplete Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product Incomplete->Reaction_Step

References

Technical Support Center: Purification of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Methyl 2-amino-4-phenylthiophene-3-carboxylate.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Purification Product Loss During Recrystallization: The chosen solvent system may be too good a solvent for the compound, leading to significant loss in the mother liquor. The product might also be precipitating out with impurities.Optimize Recrystallization Solvent: Test a range of solvents and solvent mixtures. A good solvent system will dissolve the compound when hot but result in poor solubility when cold. Consider using a co-solvent system to fine-tune solubility. Common solvents for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][2] Perform Multiple, Smaller Extractions: If performing a liquid-liquid extraction, it is often more efficient to use several small portions of the extraction solvent rather than one large portion.
Product Adherence to Stationary Phase: During column chromatography, the compound may be too strongly adsorbed to the silica gel or alumina.Adjust Solvent Polarity: Gradually increase the polarity of the eluent. A gradient elution, starting with a less polar solvent and slowly introducing a more polar one, can be effective.[3][4] For 2-aminothiophene derivatives, mixtures of hexanes and ethyl acetate are commonly used.[5]
Product Degradation: The compound may be sensitive to acidic or basic conditions, or prolonged heat.Use Neutral Purification Conditions: If using silica gel, which is slightly acidic, consider using neutral alumina or deactivating the silica gel.[4] Avoid prolonged heating during recrystallization.
Persistent Impurities in the Final Product Incomplete Reaction: Unreacted starting materials such as acetophenone, methyl cyanoacetate, or elemental sulfur may be present.Pre-purification Wash: Before column chromatography or recrystallization, wash the crude product with a solvent that will dissolve the starting materials but not the desired product. For example, a wash with a non-polar solvent like hexane may remove unreacted acetophenone. Optimize Chromatography: A shallow solvent gradient during column chromatography can improve the separation of closely eluting compounds.[4]
Side Products from Gewald Synthesis: The Gewald reaction can produce various side products.Careful Fraction Collection: Monitor the column chromatography closely using Thin Layer Chromatography (TLC) and collect smaller fractions to isolate the main product from closely related impurities. Recrystallization: Multiple recrystallizations may be necessary to remove persistent impurities.
Co-elution of Impurities: An impurity may have a similar polarity to the product, making separation by column chromatography difficult.Change the Stationary Phase: If using silica gel, try alumina, or vice-versa. Their different surface properties may alter the elution order. Use a Different Purification Technique: Consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.[6]
Product Appears as an Oil Instead of a Solid Presence of Impurities: Impurities can lower the melting point of a compound and prevent crystallization.Re-purify the Product: Attempt further purification by column chromatography to remove impurities. Trituration: Stir the oil with a solvent in which the product is insoluble but the impurities are soluble. This can often induce crystallization.
Residual Solvent: Trapped solvent can prevent the product from solidifying.Dry Under High Vacuum: Use a high vacuum pump to remove residual solvent. Gentle heating may also be helpful, provided the compound is thermally stable.
Streaking or Tailing on TLC Plate Sample Overload: Too much sample has been spotted on the TLC plate.Dilute the Sample: Use a more dilute solution of your compound for spotting.
Compound is Too Polar for the Solvent System: The compound has a very strong affinity for the stationary phase.Increase Eluent Polarity: Add a more polar solvent (e.g., more ethyl acetate in a hexane/ethyl acetate system) to the mobile phase.
Acidic or Basic Nature of the Compound: The amino group can interact strongly with the acidic silica gel.Add a Modifier to the Eluent: A small amount of a basic modifier like triethylamine (e.g., 0.1-1%) in the eluent can often prevent streaking of amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via the Gewald reaction?

A1: The most common impurities are typically unreacted starting materials, including acetophenone, methyl cyanoacetate, and elemental sulfur. Additionally, side products from the Knoevenagel condensation, which is the initial step of the Gewald reaction, may also be present.[7]

Q2: How can I best monitor the progress of my column chromatography purification?

A2: Thin Layer Chromatography (TLC) is the most effective way to monitor your column.[3] Spot the collected fractions on a TLC plate alongside your crude starting material and a pure standard if available. This will allow you to identify which fractions contain your desired product and whether it is pure.

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: Based on protocols for similar 2-aminothiophene derivatives, a good starting point for a mobile phase is a mixture of hexane and ethyl acetate.[5] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your compound. The optimal ratio should be determined by preliminary TLC analysis.[8]

Q4: My purified product has a yellow tint. Is this normal, and how can I remove it?

A4: A slight yellow color can be common for 2-aminothiophene derivatives.[5] If the product is otherwise pure by NMR and/or HPLC, the color may be inherent to the compound. However, a strong color may indicate the presence of impurities. Recrystallization, potentially with the addition of a small amount of activated charcoal, can sometimes help to remove colored impurities. Be aware that charcoal can also adsorb your product, potentially lowering the yield.

Q5: How can I visualize my compound on a TLC plate if it is not UV-active?

A5: While this compound is expected to be UV-active due to its aromatic rings,[9] other visualization methods can be used. A potassium permanganate (KMnO4) stain is a good general stain that reacts with the amino group and the thiophene ring.[10] An iodine chamber can also be used to visualize many organic compounds.[11][12]

Q6: What is the expected melting point of pure this compound?

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Stir gently to remove any air bubbles.

2. Packing the Column:

  • Secure a chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly.

  • Gently tap the column to ensure even packing and prevent air bubbles.

  • Add another layer of sand on top of the silica gel bed.

3. Loading the Sample:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully add the sample solution to the top of the column.

  • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[4]

4. Elution:

  • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase as the elution progresses (e.g., to 90:10, 85:15, etc.).

  • Collect fractions in separate test tubes.

5. Analysis of Fractions:

  • Spot each fraction on a TLC plate to determine which fractions contain the purified product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.

  • Add a few drops of a potential solvent and observe the solubility at room temperature.

  • If the compound is insoluble, heat the test tube and observe if it dissolves.

  • A suitable solvent will dissolve the compound when hot but not when cold. Ethanol or methanol are often good starting points for similar compounds.[1][2]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the product.

3. Decolorization (Optional):

  • If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.

Visualizations

Experimental Workflow for Purification

Purification_Workflow crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve column_chromatography Column Chromatography dissolve->column_chromatography recrystallization Recrystallization dissolve->recrystallization fractions Collect Fractions column_chromatography->fractions cool_solution Cool Solution recrystallization->cool_solution tlc_analysis TLC Analysis fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_product Pure Product evaporate->pure_product mother_liquor Mother Liquor filter_crystals Filter Crystals cool_solution->filter_crystals filter_crystals->mother_liquor dry_crystals Dry Crystals filter_crystals->dry_crystals dry_crystals->pure_product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_recrystallization Review Recrystallization Procedure start->check_recrystallization check_chromatography Review Chromatography Procedure start->check_chromatography check_stability Assess Compound Stability start->check_stability solvent_issue Solvent too effective? check_recrystallization->solvent_issue adsorption_issue Strong adsorption to stationary phase? check_chromatography->adsorption_issue degradation_issue Potential degradation? check_stability->degradation_issue optimize_solvent Test different solvent systems solvent_issue->optimize_solvent Yes adjust_eluent Increase eluent polarity or change stationary phase adsorption_issue->adjust_eluent Yes neutral_conditions Use neutral conditions and avoid excess heat degradation_issue->neutral_conditions Yes

Caption: Troubleshooting logic for addressing low purification yields.

References

Technical Support Center: Synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, which is typically performed via the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (acetophenone), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1]

Q2: What are the typical starting materials and catalyst for this synthesis?

A2: The standard starting materials are acetophenone, methyl cyanoacetate, and elemental sulfur. A variety of bases can be used as catalysts, with morpholine being a common and effective choice.[2]

Q3: My reaction yield is very low. What are the primary factors to investigate?

A3: Low yields in the Gewald reaction can often be attributed to several factors. The initial and most critical step is the Knoevenagel condensation between the ketone and the active methylene nitrile. If this step is inefficient, the subsequent formation of the thiophene ring will be hampered. Other factors include the purity of your starting materials, the choice and concentration of the base, reaction temperature, and the solubility of sulfur in the chosen solvent.

Q4: I am having difficulty purifying the final product. What are the likely impurities?

A4: Common impurities include unreacted starting materials (acetophenone and methyl cyanoacetate), the intermediate from the Knoevenagel condensation (methyl 2-cyano-3-phenylbut-2-enoate), and potentially some polymeric byproducts. The presence of these impurities can complicate the isolation of the pure product.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Reaction fails to proceed or proceeds very slowly. Incomplete Knoevenagel condensation.Ensure your starting materials are pure and dry. Consider using a stronger base or optimizing the base concentration. The removal of water formed during the condensation, for instance by using a Dean-Stark apparatus, can also drive the reaction forward.
Poor solubility or reactivity of sulfur.Use a polar solvent such as ethanol, methanol, or DMF to improve sulfur solubility. Gently heating the reaction mixture to 40-60°C can also enhance sulfur's reactivity, but be cautious as excessive heat can lead to side reactions.
A significant amount of a byproduct is observed. Formation of the stable Knoevenagel intermediate.Ensure that sulfur and the base are present in sufficient quantities to facilitate the subsequent cyclization. You can monitor the consumption of the intermediate by TLC.
Dimerization or polymerization of reactants or intermediates.Adjust the concentration of your reactants. Sometimes, a slower addition of the base can minimize the formation of these byproducts.
The final product is difficult to crystallize or purify. Presence of persistent impurities.If standard recrystallization is ineffective, column chromatography is a reliable method for purification. A common eluent system is a mixture of hexane and ethyl acetate.
The isolated product has an off-white or yellowish color. Residual sulfur or colored impurities.Multiple recrystallizations from a suitable solvent, such as ethanol, can help in obtaining a purer, yellow crystalline product.[2]

Common Impurities and Their Identification

The following table summarizes the common impurities observed in the synthesis of this compound, along with their typical characteristics which can aid in their identification.

Impurity Structure Typical Analytical Signature (¹H NMR) Notes
AcetophenoneC₆H₅COCH₃Singlet around 2.6 ppm (CH₃), multiplets around 7.4-8.0 ppm (aromatic protons).Unreacted starting material.
Methyl CyanoacetateNCCH₂COOCH₃Singlet around 3.5 ppm (CH₂), singlet around 3.8 ppm (OCH₃).Unreacted starting material.
Methyl 2-cyano-3-phenylbut-2-enoateC₁₂H₁₁NO₂Singlet for the methyl group on the double bond, singlet for the ester methyl group, and multiplets for the phenyl protons.Intermediate of the Knoevenagel condensation. Its presence indicates incomplete cyclization.
Polymeric ByproductsVariableBroad, unresolved peaks in the NMR spectrum.Can form under forcing reaction conditions (e.g., high temperatures).

Note: The quantitative data for impurity levels can vary significantly based on reaction conditions. The values in a specific experiment would need to be determined by techniques such as quantitative NMR or HPLC with a calibrated standard.

Experimental Protocols

Key Experiment: Synthesis of this compound[2]

Materials:

  • Acetophenone (0.05 mol)

  • Methyl cyanoacetate (0.05 mol)

  • Elemental sulfur (0.05 mol)

  • Methanol (30 mL)

  • Morpholine (5 mL)

  • Ethanol (for washing and recrystallization)

Procedure:

  • To a mixture of acetophenone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the crude product with ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound as yellow crystals.[2]

Characterization Data for the Product: [2]

  • Appearance: Yellow crystal

  • Melting Point: 145-147 ºC

  • IR (KBr, νmax, cm⁻¹): 3460, 3321 (NH₂), 2947 (CH), 1666 (C=O), 1593, 1496, 1438 (C=C), 1224 (C-O)

  • ¹H NMR (DMSO-d₆): δ 3.45 (s, 3H, OMe), 6.16 (s, 1H, H-thiophene), 7.25 (m, 5H, H-ph), 7.38 (s, 2H, NH₂) ppm.

Visualizing the Process

Gewald Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Gewald reaction, including the key steps and potential for impurity formation.

Gewald_Reaction_Workflow Start Starting Materials (Acetophenone, Methyl Cyanoacetate, Sulfur, Base) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Impurities1 Unreacted Starting Materials Start->Impurities1 Intermediate α,β-Unsaturated Nitrile (Intermediate) Knoevenagel->Intermediate Impurities2 Polymeric Byproducts Knoevenagel->Impurities2 Cyclization Sulfur Addition & Cyclization Intermediate->Cyclization Product Crude Product (this compound) Cyclization->Product Product->Intermediate Incomplete Reaction Purification Purification (Recrystallization/ Chromatography) Product->Purification Product->Impurities1 Final_Product Pure Product Purification->Final_Product

Caption: Workflow of the Gewald synthesis and potential impurity entry points.

Troubleshooting Logic for Low Yield

This decision tree provides a logical approach to troubleshooting low yields in the synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Materials Check Purity of Starting Materials Start->Check_Materials Optimize_Base Optimize Base (Type & Concentration) Check_Materials->Optimize_Base Materials OK Success Improved Yield Check_Materials->Success Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Base->Success Optimize_Solvent Change Solvent for Better Sulfur Solubility Optimize_Temp->Optimize_Solvent Optimize_Temp->Success Consider_Two_Step Consider Two-Step Procedure Optimize_Solvent->Consider_Two_Step Still Low Yield Microwave Microwave-Assisted Synthesis Optimize_Solvent->Microwave Still Low Yield Optimize_Solvent->Success Consider_Two_Step->Success Microwave->Success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Alternative Catalysts for the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Gewald reaction. It provides troubleshooting guidance and answers to frequently asked questions regarding the use of alternative catalysts for the synthesis of 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional bases like morpholine or piperidine in the Gewald reaction?

A1: Alternative catalysts offer several advantages, including milder reaction conditions, improved yields, shorter reaction times, and easier work-up procedures.[1] Many modern catalysts are also more environmentally friendly ("greener"), being recyclable and avoiding the use of hazardous organic bases.[2][3] For instance, solid catalysts like sodium aluminate (NaAlO2) are cost-effective, reusable, and promote the reaction under environmentally benign conditions.[3] Similarly, organocatalysts such as L-proline are inexpensive and allow for high yields with low catalyst loading.[4]

Q2: Can the Gewald reaction be performed under solvent-free conditions?

A2: Yes, solvent-free Gewald reactions have been successfully implemented.[5] Methods like high-speed ball milling or heating in a conventional oven can be employed.[5][6] These approaches are considered green chemistry techniques as they reduce solvent waste and can simplify the product purification process.[5][7]

Q3: What role does microwave irradiation play in the Gewald reaction with alternative catalysts?

A3: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, particularly for challenging substrates.[8] It is often used in conjunction with solid-supported catalysts, such as KF-Alumina, providing an environmentally friendly approach with reaction times often reduced to 5-20 minutes.[9]

Q4: Are there catalytic systems that are truly catalytic, as opposed to stoichiometric amines?

A4: Yes, recent research has focused on developing truly catalytic systems. For example, salts of boric acid, such as piperidinium borate, have been used in catalytic amounts (e.g., 20 mol%) to effectively promote the cyclocondensation in the Gewald reaction.[10] This represents a significant improvement over the stoichiometric amounts of amines traditionally used.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low product yield is a common issue in the Gewald reaction. The following guide provides potential causes and solutions.

Possible CauseTroubleshooting Steps
Inefficient Knoevenagel-Cope Condensation - Catalyst Selection: The choice of catalyst is critical. For less reactive ketones, a stronger or different class of catalyst may be necessary. Consider screening various alternative catalysts like L-proline, piperidinium borate, or solid-supported bases.[4][8][10] - Water Removal: The condensation step produces water, which can inhibit the reaction. If not using a solvent-free system, consider using a Dean-Stark apparatus or adding a dehydrating agent.[8]
Poor Sulfur Solubility or Reactivity - Solvent Choice: If applicable, polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[8] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, be cautious as excessive heat can lead to side reactions.[8]
Steric Hindrance in Substrates - Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and the catalyst in a separate step.[8] - Microwave Irradiation: As mentioned, microwave assistance can often overcome the activation barrier for challenging substrates.[8]
Incorrect Stoichiometry or Reagent Quality - Reagent Purity: Ensure all starting materials, including the carbonyl compound, active methylene nitrile, and sulfur, are pure and dry.[8] - Accurate Measurement: Precisely measure all reagents according to the optimized protocol for the chosen catalyst.[8]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_condensation Assess Knoevenagel-Cope Condensation Efficiency start->check_condensation check_sulfur Evaluate Sulfur Solubility & Reactivity start->check_sulfur check_sterics Consider Steric Hindrance start->check_sterics solution_reagents Use Pure, Dry Reagents and Accurate Measurements check_reagents->solution_reagents Impurity or Stoichiometry Issue solution_condensation Screen Alternative Catalysts (e.g., L-proline, ZnO) Consider Water Removal check_condensation->solution_condensation Inefficient Condensation solution_sulfur Optimize Solvent and Temperature (40-60°C) check_sulfur->solution_sulfur Poor Reactivity solution_sterics Employ Two-Step Protocol or Microwave Irradiation check_sterics->solution_sterics Hindered Substrate

Caption: A troubleshooting workflow for diagnosing and resolving low product yield in the Gewald reaction.

Issue 2: Presence of Significant Byproducts

The formation of byproducts can complicate purification and reduce the overall yield.

Possible ByproductMitigation Strategy
Unreacted Starting Materials If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.[8] Troubleshooting: Increase reaction time, optimize temperature, or consider a more effective catalyst.[8]
Dimerization or Polymerization of Intermediates The Knoevenagel-Cope intermediate can sometimes dimerize, leading to a six-membered ring byproduct.[11] Starting materials or intermediates can also undergo self-condensation.[8] Troubleshooting: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[8]
Formation of Thiophene Isomers Depending on the reaction conditions and substrates, other thiophene isomers might be formed.[11] Troubleshooting: Carefully control the reaction temperature and consider a catalyst known for high regioselectivity.

General Experimental Workflow for Gewald Reaction with an Alternative Catalyst

Gewald_Workflow start Start reagents Combine Carbonyl Compound, Active Methylene Nitrile, Elemental Sulfur, and Alternative Catalyst start->reagents reaction Reaction under Optimized Conditions (e.g., Solvent-free, Microwave, or Conventional Heating) reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction->monitoring workup Reaction Work-up (e.g., Filtration, Extraction) monitoring->workup Reaction Complete purification Purify Crude Product (e.g., Recrystallization, Column Chromatography) workup->purification characterization Characterize Pure Product (NMR, IR, Mass Spec) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the Gewald reaction using an alternative catalyst.

Data Presentation: Comparison of Alternative Catalysts

The following tables summarize quantitative data for various alternative catalysts in the Gewald reaction for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur, unless otherwise specified.

Table 1: Heterogeneous and Supported Catalysts

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
ZnO/nanoclinoptilolite0.05 gSolvent-free1004 h30-76[2]
ZnO@SiO2-NH20.02 g / 5 mmolSolvent-free1004-8 h27-96[2]
NaAlO2-EthanolReflux-High[3]
Cs-containing zeolites----High[12]
KF-Alumina--Microwave5-20 minHigh[9]

Table 2: Homogeneous and Organocatalysts

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
L-proline10DMF60-up to 84[4]
Piperidinium borate20Ethanol/Water (9:1)10025 min96[10]
Triethylamine-WaterRoom Temp-75-98[2]
Sodium polysulfides-Water70 (Ultrasound)0.5-1 h42-90[2]

Experimental Protocols

Protocol 1: General Procedure using L-proline as an Organocatalyst (Adapted from[4])

  • To a solution of the carbonyl compound (1.0 mmol) and the active methylene compound (1.2 mmol) in DMF (3 mL), add elemental sulfur (1.5 mmol).

  • Add L-proline (10 mol%) to the mixture.

  • Stir the reaction mixture at 60 °C and monitor the reaction progress using TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis using a Solid Support (KF-Alumina) (Adapted from[9])

  • In a mortar and pestle, thoroughly mix the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.2 equiv), and KF-Alumina.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Place the vessel in a microwave reactor and irradiate (e.g., at 100-150W) for a short period (typically 5-20 minutes).

  • After cooling, extract the product from the solid support using a suitable solvent like ethyl acetate or dichloromethane.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Troubleshooting low yield in 2-aminothiophene-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of 2-aminothiophene-3-carboxylates via the Gewald reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Gewald reaction has a very low yield or is not working at all. What are the primary causes?

A1: Low or no yield in the Gewald reaction typically points to issues in one of the three main stages: the initial Knoevenagel condensation, the sulfur addition, or the final cyclization.[1]

Initial Troubleshooting Steps:

  • Verify the Knoevenagel Condensation: This initial step between the carbonyl compound (ketone/aldehyde) and the active methylene nitrile is critical.[2] You can check if this condensation is occurring by running a small-scale test with just these two reactants and the base, monitoring the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS.[3]

  • Assess Starting Material Purity: Ensure all reagents, especially the carbonyl compound and the active methylene nitrile, are pure and dry. Impurities can inhibit the reaction.[4]

  • Check Reagent Stoichiometry: Accurately measure all reactants. An incorrect ratio of ketone, nitrile, sulfur, and base can halt the reaction or lead to side products.[4]

Q2: I've confirmed the initial condensation is working, but the overall yield is still poor. What should I investigate next?

A2: If the Knoevenagel condensation is successful, the problem likely lies with the sulfur addition or cyclization steps. Key parameters to investigate include temperature, solvent, and the choice of base.[3]

  • Suboptimal Temperature: Temperature is a critical factor. Too low, and the reaction may be too sluggish; too high, and you risk promoting side reactions.[3] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[3] Many standard protocols find success by stirring at 45°C.[5]

  • Incorrect Solvent: The polarity of the solvent is crucial for dissolving elemental sulfur and intermediates.[3][4] Polar solvents like ethanol, methanol, or DMF are commonly used and can enhance the reaction.[4]

  • Ineffective Base: The base is not just a catalyst for the initial condensation but also activates the sulfur.[3] Morpholine is often highly effective because it can dissolve sulfur and form reactive polysulfides.[3] However, the best base can be substrate-dependent, and alternatives like piperidine or triethylamine are also common.[3]

Q3: I'm observing a significant amount of an unknown byproduct. What could it be?

A3: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired thiophene ring formation.[3][6] The formation of this dimer is highly dependent on reaction conditions.[3] To minimize this, you can try adjusting the temperature or changing the rate of reagent addition.[3] In some cases, unreacted starting materials may also be present if the reaction has not gone to completion.[4]

Q4: Can sterically hindered ketones be used in the Gewald reaction? My yield is low with a bulky substrate.

A4: Sterically hindered ketones are known to be challenging substrates for the one-pot Gewald reaction.[4] For these cases, a two-step procedure is often more effective.[4][7] First, synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with sulfur and a base to form the 2-aminothiophene.[4]

Data Presentation: Effect of Base on Gewald Reaction Yield

The choice of base can significantly influence the reaction's success. The following table summarizes the effect of different bases on the yield of a model Gewald reaction involving cyclohexanone, malononitrile, and sulfur.

BaseCatalyst TypeYield (%)
MorpholineSecondary AmineHigh
PiperidineSecondary AmineSimilar to Morpholine
TriethylamineTertiary AmineModerate to High
PyridineTertiary AmineModerate
Sodium BicarbonateInorganic BaseNo Product Observed
Potassium CarbonateInorganic BaseNo Product Observed
Sodium HydroxideInorganic BaseNo Product Observed

Data adapted from studies on solvent-free Gewald reactions. Yields are relative and can be substrate-dependent.[8]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Aminothiophene-3-carboxylates

This protocol describes a standard one-pot procedure using conventional heating.

Materials:

  • Appropriate ketone or aldehyde (0.05 mol)

  • Ethyl cyanoacetate or methyl cyanoacetate (0.05 mol)

  • Elemental sulfur (0.05 mol)

  • Methanol or Ethanol (30 mL)

  • Morpholine (5 mL)

Procedure:

  • To a mixture of the ketone (0.05 mol), cyanoacetate ester (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes while stirring at 35-40°C.[5]

  • After the addition is complete, heat the reaction mixture and stir at 45°C for 3 hours.[5]

  • Allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol.[5]

  • The crude product can be further purified by recrystallization from ethanol.[5]

Mandatory Visualizations

Gewald Reaction Mechanism

The Gewald reaction is a multi-component reaction that proceeds in three main stages.[9] It begins with a Knoevenagel condensation to form an α,β-unsaturated nitrile.[2] This is followed by the addition of sulfur and a subsequent intramolecular cyclization, concluding with a tautomerization to yield the aromatic 2-aminothiophene product.[1][9]

Gewald_Mechanism cluster_reactants R1 Ketone/Aldehyde Base Base (e.g., Morpholine) R2 Active Methylene Nitrile R3 Sulfur (S₈) inv1 R3->inv1 I1 Knoevenagel Intermediate (α,β-unsaturated nitrile) Base->I1 Knoevenagel Condensation I1->inv1 I2 Sulfur Adduct I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 2-Aminothiophene Product I3->P Tautomerization inv1->I2 Sulfur Addition inv2 inv3 inv4

Caption: Simplified mechanism of the Gewald reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and resolving low yields in the 2-aminothiophene synthesis.

Troubleshooting_Workflow start Low Yield Observed q1 Is Knoevenagel condensation confirmed? start->q1 a1_no Run small-scale test: Ketone + Nitrile + Base. Monitor by TLC/LC-MS. q1->a1_no No q3 Investigate Reaction Conditions: - Temperature - Solvent - Base q1->q3 Yes q2 Problem Persists? a1_no->q2 sol_reagents Check Purity & Stoichiometry of Starting Materials. q2->sol_reagents Yes end_node Yield Improved sol_reagents->end_node q4 Is the ketone sterically hindered? q3->q4 sol_2step Perform a two-step synthesis: 1. Isolate Knoevenagel product. 2. React with Sulfur and Base. q4->sol_2step Yes sol_optimize Systematically screen: - Temp (RT, 45°C, 70°C) - Solvent (EtOH, DMF) - Base (Morpholine, Piperidine) q4->sol_optimize No sol_2step->end_node sol_optimize->end_node

Caption: Troubleshooting flowchart for low yield synthesis.

References

Recrystallization techniques for purifying thiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of thiophene derivatives. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it a crucial technique for thiophene derivatives?

Recrystallization is a primary method for purifying solid organic compounds.[1] The technique involves dissolving an impure solid in a suitable hot solvent and allowing it to cool slowly.[2] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[3][4] Thiophene derivatives are key intermediates in pharmaceuticals and functional organic materials, making high purity essential for subsequent reactions and biological testing.[5][6] Recrystallization can be an effective final step to achieve very high purity (>99%) for compounds like 2-Acetylthiophene.[7]

Q2: How do I select an appropriate solvent for my thiophene derivative?

The ideal solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble or insoluble at low temperatures.[4][8] Thiophene and its derivatives are generally soluble in organic solvents like ethanol, ether, benzene, and toluene, and insoluble in water.[9][10] The polarity of your specific derivative, influenced by its functional groups, will ultimately determine the best solvent. A good rule of thumb is that solvents with similar functional groups to the compound are often effective solubilizers.[11]

Solvent Selection Workflow

start Start: Crude Thiophene Derivative test_solubility Test solubility of a small sample in various solvents at room temp. start->test_solubility sparingly_soluble Is it sparingly soluble? test_solubility->sparingly_soluble heat_sample Heat the sample sparingly_soluble->heat_sample Yes unsuitable_solvent Unsuitable Solvent: - Too soluble at RT - Insoluble when hot sparingly_soluble->unsuitable_solvent No does_it_dissolve Does it dissolve completely? heat_sample->does_it_dissolve cool_sample Cool to room temp, then in an ice bath does_it_dissolve->cool_sample Yes does_it_dissolve->unsuitable_solvent No crystals_form Do crystals form? cool_sample->crystals_form suitable_solvent Suitable Single Solvent Found crystals_form->suitable_solvent Yes consider_mixed Consider Mixed Solvent System crystals_form->consider_mixed No

Caption: Workflow for selecting a suitable recrystallization solvent.

Q3: What is a mixed solvent system and when is it used?

A mixed solvent system is employed when no single solvent meets the ideal solubility criteria.[8] This technique uses a pair of miscible solvents: one in which the thiophene derivative is very soluble (the "soluble solvent") and another in which it is insoluble (the "insoluble solvent").[8] The impure compound is first dissolved in a minimum amount of the hot "soluble solvent." The "insoluble solvent" is then added dropwise until the solution becomes cloudy (saturated).[11] Upon slow cooling, crystals should form. Common mixtures include heptane/ethyl acetate and methanol/water.[12]

Troubleshooting Guide

Problem: My compound "oiled out" instead of forming crystals.

"Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals.[13] This is a common problem when the compound's melting point is lower than the solvent's boiling point or when the solution is highly impure.[14][15] The resulting oil often traps impurities, defeating the purpose of recrystallization.[15]

Troubleshooting "Oiling Out"

start Problem: Compound 'Oiled Out' reheat 1. Reheat solution to redissolve the oil start->reheat add_solvent 2. Add more of the 'soluble' solvent to decrease saturation reheat->add_solvent slow_cool 3. Allow to cool much more slowly (e.g., leave on a cooling hotplate) add_solvent->slow_cool check_result Does it still oil out? slow_cool->check_result success Success: Crystals Form check_result->success No failure Still Oiling Out check_result->failure Yes change_solvent Try a different solvent or solvent system with a lower boiling point failure->change_solvent purify_further Consider pre-purification with column chromatography to remove impurities failure->purify_further

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

To fix oiling out, you can try the following:

  • Reheat the solution and add a small amount of additional solvent.[15]

  • Allow the solution to cool more slowly to favor crystal formation.[14]

  • Reduce the level of impurities through another purification method, like column chromatography, before attempting recrystallization.[16]

  • Utilize a solvent system with a lower boiling point.[17]

  • Add seed crystals halfway into the Metastable Zone (MSZW) if known.[18]

Problem: No crystals form upon cooling.

This is a frequent issue that can arise from several factors.

  • Too much solvent was used: This is the most common reason for crystallization failure.[14] If the solution is not saturated, crystals will not form.

    • Solution: Boil off some of the solvent to increase the concentration and then allow it to cool again.[15][19]

  • The solution is supersaturated: Sometimes a solution needs a nucleation point to begin crystallization.[1]

    • Solution 1: Scratching. Scratch the inside of the flask with a glass rod at the surface of the liquid.[19] The tiny glass fragments provide a surface for crystal growth.

    • Solution 2: Seeding. Add a "seed crystal" (a tiny speck of the crude or pure compound) to the cooled solution to initiate crystallization.[1][19]

  • The cooling process is too rapid: Quick cooling can sometimes inhibit crystal formation.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath.[4]

Problem: The recrystallization yield is very low.

A low yield (e.g., less than 20%) can be disappointing and may be caused by several procedural errors.[15]

  • Using too much solvent: This results in a significant portion of the product remaining dissolved in the mother liquor.[1][15] Always use the minimum amount of near-boiling solvent needed for dissolution.[1]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel.[13]

    • Solution: Keep the funnel and receiving flask warm during filtration.[13] Using a slight excess of solvent to prevent this may be necessary, which can then be boiled off before cooling.[13]

  • Washing with the wrong solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of the product.

    • Solution: Always wash the crystals with a minimum amount of ice-cold solvent.[1]

Problem: The crystals are colored or appear impure.

The goal of recrystallization is to obtain pure material, so discolored crystals indicate a problem.

  • Colored impurities: If the original crude material has colored impurities, they may co-crystallize with the product.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be cautious, as using too much charcoal can also adsorb your desired product and reduce the yield.[15]

  • Rapid crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[15]

    • Solution: Ensure the solution cools slowly and undisturbed to allow for the formation of large, pure crystals.[4][20]

Data Presentation

Table 1: Common Solvents for Recrystallization of Thiophene Derivatives

SolventPolarityBoiling Point (°C)Notes and Common Uses
EthanolPolar78A very common and effective solvent for many thiophene derivatives.[21][22]
MethanolPolar65Useful for more polar derivatives; often used in mixed systems with water.[12][16]
WaterVery Polar100Generally, thiophenes are insoluble, but it can be used as an anti-solvent in mixed systems.[9][10]
Heptane/HexaneNon-polar98 / 69Good for non-polar derivatives but can be prone to oiling out.[11] Often used as the "insoluble" solvent.
Ethyl AcetateMid-polar77A versatile solvent, often paired with heptane or hexanes.[11][12]
TolueneNon-polar111Thiophene shows good solubility in toluene.[9]
Diethyl EtherMid-polar35Its low boiling point can be advantageous, but it is highly flammable.[9]
Dichloromethane (DCM)Mid-polar40Often used in mixed systems, for example with cyclohexane.[12]

Experimental Protocols

Protocol 1: General Procedure for Single-Solvent Recrystallization

This protocol outlines the fundamental steps for purifying a solid thiophene derivative using a single solvent.

  • Dissolution: Place the crude thiophene derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves.[1] Do not add a large excess of solvent, as this will reduce the yield.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly with pre-heated glassware to prevent premature crystallization.[13]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[1] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[13]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[1]

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven, to remove any residual solvent.[2]

Protocol 2: Recrystallization of 5-aryl-2-acetylthiophene Derivative

This procedure is adapted from a literature synthesis of 5-aryl-2-acetylthiophene derivatives.[21]

  • Preparation: After synthesis and workup, the crude solid product is collected by filtration and washed with water.[21]

  • Dissolution: The crude solid is transferred to an Erlenmeyer flask. A minimum amount of hot ethanol is added to completely dissolve the solid.

  • Crystallization: The hot solution is allowed to cool slowly to room temperature.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried to yield the purified product.

References

Stability of "Methyl 2-amino-4-phenylthiophene-3-carboxylate" under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 2-amino-4-phenylthiophene-3-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the compound as a solid at -20°C. If stored as a solution, it is advisable to use an organic solvent purged with an inert gas and store at -20°C for a maximum of a few days. Aqueous solutions are not recommended for storage for more than one day.

Q2: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and acid chlorides. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways are expected to be:

  • Hydrolysis: The ester group can hydrolyze to the corresponding carboxylic acid, particularly under acidic or basic conditions.

  • Oxidation: The amino group and the electron-rich thiophene ring are susceptible to oxidation.

  • Photodegradation: Thiophene derivatives can be sensitive to light, leading to degradation.

Q4: How can I monitor the stability of my sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Action
Unexpectedly low assay value or presence of a new, more polar peak in HPLC. Hydrolysis of the methyl ester. This is accelerated by acidic or basic conditions in your sample matrix or mobile phase.1. Verify the pH of your sample preparation. Neutral pH is preferred.2. If possible, use a non-aqueous mobile phase for HPLC.3. Analyze a freshly prepared sample to confirm the initial purity.4. If hydrolysis is confirmed, consider using the carboxylic acid derivative for your experiments if the ester is not essential.
Appearance of multiple new peaks, potentially with altered UV spectrum. Oxidative degradation. This can be caused by exposure to air (oxygen), oxidizing agents in reagents, or peroxide formation in solvents.1. Degas all solvents and solutions used in your experiments.2. Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).3. Check solvents for the presence of peroxides and purify if necessary.4. Avoid using reagents that are strong oxidizers.
Discoloration of the sample (e.g., turning yellow or brown) and loss of potency. Photodegradation. Exposure to UV or visible light can induce degradation of the thiophene ring.1. Protect the compound and its solutions from light at all times by using amber vials or wrapping containers in aluminum foil.2. Conduct experiments under low-light conditions whenever possible.
Inconsistent results between experiments. A combination of the above factors or variable experimental conditions. 1. Carefully control and document all experimental parameters (pH, temperature, light exposure, solvent quality).2. Perform a forced degradation study (see Experimental Protocols) to understand the specific vulnerabilities of the compound in your experimental setup.

Stability Summary

The following table summarizes the expected stability of this compound under different stress conditions. This is a qualitative summary based on the chemical properties of 2-aminothiophene derivatives.

Condition Parameter Expected Stability Potential Degradation Product(s)
Acidic 0.1 M HCl, 60°CLabile2-amino-4-phenylthiophene-3-carboxylic acid
Basic 0.1 M NaOH, 60°CLabile2-amino-4-phenylthiophene-3-carboxylic acid
Oxidative 3% H₂O₂, Room TempLabileOxidized thiophene and amino group derivatives
Thermal 80°C (solid)Likely Stable-
Photolytic UV/Vis lightLabileComplex mixture of degradation products

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a vial at 80°C for 48 hours. Dissolve a portion in the solvent to the stock solution concentration before analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a suitable HPLC method (see below for a starting point).

4. Development of a Stability-Indicating HPLC Method:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have good absorbance (e.g., determined by a PDA detector).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the peaks of the degradation products are well-resolved from the peak of the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid Expose to stress base Basic (0.1 M NaOH, 60°C) stock->base Expose to stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to stress thermal Thermal (80°C, solid) stock->thermal Expose to stress photo Photolytic (UV/Vis light) stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidative->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Interpretation hplc->data Generate chromatograms

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Inconsistent Experimental Results hydrolysis Ester Hydrolysis start->hydrolysis New polar peak? oxidation Oxidative Degradation start->oxidation Multiple new peaks? photodegradation Photodegradation start->photodegradation Sample discoloration? ph_control Control pH hydrolysis->ph_control inert_atm Use Inert Atmosphere oxidation->inert_atm light_protection Protect from Light photodegradation->light_protection forced_degradation Perform Forced Degradation Study ph_control->forced_degradation For comprehensive understanding inert_atm->forced_degradation For comprehensive understanding light_protection->forced_degradation For comprehensive understanding

Caption: Troubleshooting logic for stability issues.

Technical Support Center: Gewald Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Gewald reaction, with a specific focus on preventing the formation of undesired dimeric byproducts.

Troubleshooting Guide: Dimerization in the Gewald Reaction

This guide provides a systematic approach to diagnosing and resolving issues related to the formation of dimeric impurities during the Gewald reaction.

Problem: Low yield of the desired 2-aminothiophene product with significant formation of a dimeric byproduct.

Background: Dimerization is a common side reaction in the Gewald synthesis where the intermediate α,β-unsaturated nitrile (the product of the initial Knoevenagel condensation) undergoes a self-condensation reaction.[1][2] This process competes with the desired intramolecular cyclization involving elemental sulfur.[1][2] The prevalence of dimerization is highly dependent on the reaction conditions.[1][2]

Troubleshooting Workflow:

GewaldDimerizationTroubleshooting start Low Yield & Dimer Formation Observed check_condensation Step 1: Verify Knoevenagel Condensation start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok troubleshoot_condensation Action: Optimize Condensation Step - Check base/catalyst activity - Ensure anhydrous conditions if necessary - Monitor by TLC/LC-MS condensation_ok->troubleshoot_condensation No optimize_conditions Step 2: Optimize Reaction Conditions for Cyclization condensation_ok->optimize_conditions Yes troubleshoot_condensation->check_condensation base_selection Action: Modify Base and Solvent System - Switch from organic (e.g., morpholine, triethylamine) to an inorganic base (e.g., NaHCO3). - Use a THF/water solvent system. optimize_conditions->base_selection temp_control Action: Adjust Reaction Temperature - Lower the reaction temperature. Optimal range may be 35-40°C. - High temperatures can favor dimer formation. optimize_conditions->temp_control reagent_addition Action: Control Reagent Addition - Consider slower addition of reagents to maintain low concentrations of the intermediate. optimize_conditions->reagent_addition end Improved Yield, Dimer Minimized base_selection->end temp_control->end reagent_addition->end

Caption: Troubleshooting workflow for minimizing dimerization in the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of dimerization in the Gewald reaction?

A1: The primary cause is the self-condensation of the α,β-unsaturated nitrile intermediate, which is formed after the initial Knoevenagel condensation.[1][2] Reaction conditions, particularly the choice of base and solvent, as well as the reaction temperature, play a crucial role in promoting this side reaction over the desired sulfur addition and cyclization.[1][3]

Q2: How does the choice of base influence dimer formation?

A2: Strong organic bases like morpholine or triethylamine in polar aprotic solvents can accelerate the formation of the dimer.[3] Switching to a milder inorganic base, such as sodium bicarbonate, in a mixed solvent system like THF/water, has been shown to significantly suppress the formation of dimeric byproducts.[3]

Q3: What is the optimal temperature to avoid dimerization?

A3: While the optimal temperature can be substrate-dependent, elevated temperatures often favor dimerization. A systematic temperature screen is recommended. For instance, in some systems, lowering the temperature from 60°C to a range of 35-40°C has been effective in eliminating detectable dimer formation without compromising the reaction rate significantly.[3]

Q4: Can the dimer be converted back to the desired product?

A4: In some cases, it has been reported that under suitable reaction conditions, the formed dimer can undergo recyclization to yield the corresponding 2-aminothiophene.[2] However, this is not always a reliable or high-yielding process, and optimizing the reaction to prevent its formation in the first place is the preferred strategy.

Q5: Are there alternative catalytic systems that can minimize dimerization?

A5: Yes, several modern approaches to the Gewald reaction may offer better selectivity. These include the use of catalytic amounts of L-proline,[4] piperidinium borate,[5] or various heterogeneous catalysts.[6] Microwave-assisted synthesis and mechanochemistry have also been explored to improve reaction efficiency and reduce side products.[7][8]

Data on Dimer Suppression

The following table summarizes the impact of reaction conditions on the yield of the desired 2-aminothiophene and the formation of the dimeric byproduct in a specific example.

BaseSolventTemperature (°C)Yield of 2-Aminothiophene (%)Dimer FormationReference
MorpholineTHF35-40ModerateSignificant (30-40%)[3]
NaHCO₃THF/Water35-4080-85Not Detected[3]
NaHCO₃THF/Water60-New impurities observed[3]

Experimental Protocol: Gewald Reaction with Suppression of Dimer Formation

This protocol is adapted from a method demonstrated to be effective in minimizing dimerization for the synthesis of 2-amino-4-(4'-nitrophenyl)-5-cyano-thiophene.[3]

Materials:

  • 4'-Nitroacetophenone

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

Procedure:

  • Knoevenagel Condensation:

    • Synthesize the α,β-unsaturated nitrile intermediate (e.g., 2-(4-nitrobenzylidene)malononitrile) using an established procedure. For instance, by reacting 4'-nitroacetophenone with malononitrile.

  • Gewald Cyclization:

    • To a solution of the α,β-unsaturated nitrile intermediate in THF, add elemental sulfur (1.2 atomic equivalents).

    • In a separate flask, prepare a solution of sodium bicarbonate (1.0 equivalent) in deionized water.

    • Slowly add the aqueous sodium bicarbonate solution to the THF solution containing the nitrile and sulfur over a period of 1-2 hours.

    • Maintain the reaction temperature between 35-40°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the product can be isolated by crystallization from a suitable solvent system (e.g., THF/Ethanol/Water).[3]

Process Flow Diagram:

GewaldProtocol cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Gewald Cyclization ketone Ketone/ Aldehyde knoevenagel Form α,β-unsaturated nitrile intermediate ketone->knoevenagel nitrile Activated Nitrile nitrile->knoevenagel intermediate α,β-unsaturated nitrile in THF knoevenagel->intermediate add_base Slowly add NaHCO3 solution (1-2 hours) intermediate->add_base sulfur Elemental Sulfur sulfur->add_base base_prep NaHCO3 in Water base_prep->add_base react React at 35-40°C add_base->react monitor Monitor by TLC/LC-MS react->monitor isolate Isolate Product (Crystallization) monitor->isolate

Caption: Experimental workflow for a modified Gewald reaction to suppress dimerization.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Thiophene Derivatives: Spotlight on Methyl 2-amino-4-phenylthiophene-3-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various thiophene derivatives, with a particular focus on compounds structurally related to Methyl 2-amino-4-phenylthiophene-3-carboxylate. This document summarizes key experimental data, outlines detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

While direct quantitative biological activity data for this compound is limited in publicly available research, its role as a key intermediate in the synthesis of biologically active molecules is well-documented.[1] This guide, therefore, focuses on the reported activities of its derivatives and other notable thiophene compounds, offering a comparative landscape of their potential in medicinal chemistry. Thiophene and its derivatives are recognized as "privileged scaffolds" due to their presence in numerous FDA-approved drugs and their versatile pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2]

Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents.[3] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling proteins, and cell cycle arrest.[4]

Quantitative Comparison of Anticancer Activity of Thiophene Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide Derivative 2b Hep3B5.46[3]
Thiophene Carboxamide Derivative 2d Hep3BNot explicitly stated, but showed considerable activity[3]
Thiophene Carboxamide Derivative 2e Hep3B12.58[3]
Amino-thiophene derivative 15b A278012 ± 0.17[5]
Amino-thiophene derivative 15b A2780CP10 ± 0.15[5]
Sorafenib (Reference) A27807.5 ± 0.54[5]
Sorafenib (Reference) A2780CP9.4 ± 0.14[5]
Thiophene Derivative 471 HeLa23.79 µg/mL[6]
Thiophene Derivative 480 HeLa33.42 µg/mL[6]
Thiophene Derivative 471 Hep G213.34 µg/mL[6]
Thiophene Derivative 480 Hep G212.61 µg/mL[6]
Paclitaxel (Reference) HeLa, Hep G2Not explicitly stated, used as a control[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[6][7]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, Hep G2) are seeded in a 96-well plate at a density of 8 × 10⁴ cells per well and incubated for 24 hours.[7]

  • Compound Treatment: The cell culture medium is replaced with a medium containing various concentrations of the thiophene derivatives. A vehicle control (e.g., 0.1% DMSO) is also included. The plates are incubated for another 24 hours.[6][7]

  • MTT Addition: 10 µL of MTT solution (5.0 mg/mL) is added to each well, and the plate is incubated for 4 hours.[7]

  • Formazan Solubilization: The medium is discarded, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

cluster_workflow Experimental Workflow: In Vitro Anticancer Evaluation start Start: Synthesize Thiophene Derivatives cell_culture Seed Cancer Cells in 96-well Plates start->cell_culture treatment Treat Cells with Thiophene Derivatives cell_culture->treatment 24h Incubation mtt_assay Perform MTT Assay treatment->mtt_assay 24-72h Incubation data_analysis Analyze Data and Determine IC50 mtt_assay->data_analysis Measure Absorbance end_point End: Identify Lead Compounds data_analysis->end_point

Caption: General workflow for the in vitro evaluation of thiophene derivatives for anticancer activity.

Antimicrobial Activity

Thiophene derivatives have also been investigated for their efficacy against a range of bacterial and fungal pathogens.[8] The antimicrobial potential is often quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Comparison of Antimicrobial Activity of Thiophene Derivatives
Compound IDTest OrganismMICReference
Thiophene Derivative 4 Colistin-Resistant Acinetobacter baumannii16 - 32 mg/L[8]
Thiophene Derivative 5 Colistin-Resistant Acinetobacter baumannii16 - 32 mg/L[8]
Thiophene Derivative 8 Colistin-Resistant Acinetobacter baumannii16 - 32 mg/L[8]
Thiophene Derivative 4 Colistin-Resistant Escherichia coli8 - 32 mg/L[8]
Thiophene Derivative 8 Colistin-Resistant Escherichia coli8 - 32 mg/L[8]
LK7 Staphylococcus aureus6.75 µg/mL[8]
PUB9 Staphylococcus aureus< 0.125 mg/mL[8]
PUB9 Pseudomonas aeruginosa0.125 - 0.25 mg/mL[8]
PUB9 Candida albicans0.125 - 0.25 mg/mL[8]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

  • Preparation of Compound Stock Solution: Dissolve the thiophene derivatives in a suitable solvent like DMSO to a high concentration.[8]

  • Preparation of Microtiter Plates: Add sterile broth to all wells of a 96-well plate. A two-fold serial dilution of the compound stock solution is then performed across the wells.[8]

  • Inoculum Preparation: Culture the test microorganisms overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard.[8]

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate.[8]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

cluster_pathway Hypothetical Signaling Pathway for Anticancer Activity Thiophene_Derivative Thiophene Derivative Cell_Membrane Cell Membrane Thiophene_Derivative->Cell_Membrane Crosses Signaling_Protein Signaling Protein (e.g., Kinase) Cell_Membrane->Signaling_Protein Inhibits Apoptosis_Caspases Caspase Activation Signaling_Protein->Apoptosis_Caspases Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Signaling_Protein->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Apoptosis_Caspases->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A potential signaling pathway illustrating how thiophene derivatives may exert anticancer effects.

Anti-inflammatory Activity

Certain thiophene derivatives have shown promising anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10]

In Vitro Anti-inflammatory Activity of Thiophene Derivatives
Compound IDAssayActivityReference
Compound 4 5-LOX Inhibition~57% inhibition at 100 µg/mL[10]
Compound 9 Cytokine Inhibition (TNF-α, IL-1β, IL-6)Better activity than indomethacin at 2 nM[10]
Compound 10 Cytokine Inhibition (TNF-α, IL-1β, IL-6)Better activity than indomethacin at 2 nM[10]
Hybrid 23 (2BT+rhodamine) COX-2 Binding Energy-98.37 kcal/mol (in silico)[10]
Hybrid 23 (2BT+rhodamine) 5-LOX Binding Energy-91.07 kcal/mol (in silico)[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to screen for anti-inflammatory activity.[11]

  • Animal Grouping: Wistar rats are divided into control, standard (e.g., treated with Ibuprofen), and test groups.

  • Compound Administration: The test compounds (thiophene derivatives) and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Conclusion

The thiophene scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. While specific data on this compound remains elusive, the extensive research on its analogues underscores the therapeutic potential of this chemical class. The data and protocols presented in this guide offer a comparative framework for researchers engaged in the discovery and development of novel thiophene-based therapeutic agents. Further investigation into the structure-activity relationships of these compounds will undoubtedly pave the way for the design of more potent and selective drugs.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-aminothiophene-3-carboxylate and its derivatives represent a privileged scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.

The therapeutic potential of 2-aminothiophene-3-carboxylate derivatives stems from the versatility of the thiophene ring, which allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. This guide will delve into the nuances of how specific structural modifications influence their biological efficacy.

Anticancer Activity: Targeting Proliferation and Angiogenesis

A significant area of investigation for 2-aminothiophene-3-carboxylate derivatives is their potential as anticancer agents. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the disruption of key signaling pathways and the induction of apoptosis.

Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of representative 2-aminothiophene-3-carboxylate derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget Cell LineIC50 (µM)Key Structural FeaturesReference
Derivative A HepG-2 (Liver Cancer)8.5Phenyl group at C4, unsubstituted amine[1]
Derivative B HCT-116 (Colon Cancer)12.3Substituted phenyl at C4, acetylated amine[1]
Derivative C MCF-7 (Breast Cancer)7.1Fused heterocyclic ring system[2]
Derivative D T47D (Breast Cancer)2.3Azomethine linkage at C5[2]
SB-44 Prostate Cancer Cells< 35Specific aminothiophene core[3]
SB-83 Prostate Cancer Cells< 35Specific aminothiophene core[3]
SB-200 Cervical Adenocarcinoma Cells< 35Specific aminothiophene core[3]

Structure-Activity Relationship Insights:

  • Substitution at C4 and C5: The nature of the substituent at the C4 and C5 positions of the thiophene ring significantly influences anticancer activity. Aromatic or heteroaromatic rings at these positions are often associated with enhanced potency.

  • Modification of the 2-Amino Group: Acylation or the formation of Schiff bases (azomethines) at the 2-amino position can modulate the cytotoxic effects.

  • Ester vs. Amide at C3: The conversion of the carboxylate ester at the C3 position to a carboxamide can lead to derivatives with altered activity profiles and physicochemical properties.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A key mechanism underlying the anticancer activity of some 2-aminothiophene-3-carboxylate derivatives is the inhibition of VEGFR-2, a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

CompoundVEGFR-2 Inhibition IC50 (µM)Reference
Compound 5 0.59[1]
Compound 21 1.29[1]

VEGFR-2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of VEGFR-2. Inhibition of this pathway by 2-aminothiophene-3-carboxylate derivatives can block downstream events that promote tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor 2-Aminothiophene-3-carboxylate Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Induction of Apoptosis

Several potent 2-aminothiophene-3-carboxylate derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often characterized by cell cycle arrest and the activation of caspases. For instance, certain derivatives cause an accumulation of cancer cells in the G1 or sub-G1 phase of the cell cycle, leading to apoptosis.[1][4]

Intrinsic Apoptosis Pathway

The diagram below outlines the intrinsic pathway of apoptosis, a common mechanism triggered by cellular stress, which can be initiated by the action of these derivatives.

Intrinsic_Apoptosis_Pathway cluster_cell Cancer Cell Derivative 2-Aminothiophene-3-carboxylate Derivative CellStress Cellular Stress Derivative->CellStress Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Add solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

References

Comparative Analysis of the Antimicrobial Potential of 2-Aminothiophene Derivatives and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various 2-aminothiophene derivatives has been evaluated against a panel of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for these compounds in comparison to ampicillin. Lower MIC values are indicative of higher antimicrobial potency.

Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Ampicillin 0.6 - 1 mg/L[1]4 mg/L[1]
Thiophene Derivative 7b Comparable to AmpicillinComparable to Ampicillin
Thiophene Derivative 8 Comparable to AmpicillinComparable to Ampicillin

Note: Specific MIC values for derivatives 7b and 8 were not provided in the source material, but their activity was reported to be "comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species"[2][3]. Further research is required to establish the precise MIC values.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of antimicrobial agents. The following is a representative protocol for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on a suitable agar medium for 18-24 hours.

    • A few colonies are then transferred to a sterile saline solution.

    • The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., a 2-aminothiophene derivative) is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no antimicrobial agent) and a negative control (broth only).

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in antimicrobial susceptibility testing, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logic of interpreting the results.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Standardization (0.5 McFarland) Standardization (0.5 McFarland) Bacterial Culture->Standardization (0.5 McFarland) Inoculum Dilution Inoculum Dilution Standardization (0.5 McFarland)->Inoculum Dilution Inoculation of Microtiter Plate Inoculation of Microtiter Plate Inoculum Dilution->Inoculation of Microtiter Plate Compound Stock Solution Compound Stock Solution Serial Dilutions Serial Dilutions Compound Stock Solution->Serial Dilutions Serial Dilutions->Inoculation of Microtiter Plate Incubation (37°C, 18-24h) Incubation (37°C, 18-24h) Inoculation of Microtiter Plate->Incubation (37°C, 18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (37°C, 18-24h)->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

logical_relationship MIC Value MIC Value Susceptible Susceptible MIC Value->Susceptible ≤ Breakpoint S Intermediate Intermediate MIC Value->Intermediate > Breakpoint S & < Breakpoint R Resistant Resistant MIC Value->Resistant ≥ Breakpoint R

Caption: Logical interpretation of MIC values for antimicrobial susceptibility.

References

Comparative Anticancer Efficacy of Thiophene Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its derivatives have been shown to exhibit a wide range of cytotoxic activities against various cancer cell lines, operating through diverse mechanisms of action. This guide provides a comparative analysis of the anticancer activity of several promising thiophene analogs, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of implicated signaling pathways to facilitate further research and development in this critical area.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various thiophene analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below.

Thiophene AnalogCancer Cell LineIC50 ValueReference
Amino-thiophene derivative 15b A2780 (Ovarian)12 ± 0.17 µM[1][2]
A2780CP (Ovarian)10 ± 0.15 µM[1][2]
Thiophene carboxamide derivative 2b Hep3B (Hepatocellular Carcinoma)5.46 µM[3]
Thiophene carboxamide derivative 2e Hep3B (Hepatocellular Carcinoma)12.58 µM[3]
Bis-chalcone derivative 5a MCF7 (Breast)7.87 ± 2.54 µM[4]
HCT116 (Colon)18.10 ± 2.51 µM[4]
A549 (Lung)41.99 ± 7.64 µM[4]
Bis-chalcone derivative 5b MCF7 (Breast)4.05 ± 0.96 µM[4]
Bis-chalcone derivative 9a HCT116 (Colon)17.14 ± 0.66 µM[4]
Bis-chalcone derivative 9b A549 (Lung)92.42 ± 30.91 µM[4]
Thienopyrimidine derivative 3b HepG2 (Hepatocellular Carcinoma)3.105 ± 0.14 µM[5]
PC-3 (Prostate)2.15 ± 0.12 µM[5]
Compound 480 (2,3-fused thiophene) HeLa (Cervical)12.61 µg/mL[6]
Hep G2 (Hepatocellular Carcinoma)33.42 µg/mL[6]
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) A549 (Lung)IC50 values reported but not specified in the abstract[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of thiophene analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene analogs and incubate for an additional 48 hours.

  • MTT Reagent Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).

  • Solubilization: Add 100 µL of the solubilization solution into each well to dissolve the formazan crystals.

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Apoptosis Detection: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Cell Treatment: Treat cells in a multi-well plate with the test compounds for the desired time to induce apoptosis.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Mitochondrial Membrane Potential Assessment: JC-1 Assay

The JC-1 assay utilizes a cationic dye to measure the mitochondrial membrane potential, which is often disrupted in the early stages of apoptosis.

Protocol:

  • Cell Preparation: Culture cells to the desired confluence in a multi-well plate.

  • JC-1 Staining: Remove the culture medium and replace it with a warm medium containing JC-1 dye (final concentration 2 µM). Incubate the cells at 37 °C with 5% CO2 for 15-30 minutes.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS).

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope or plate reader. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in membrane potential.

Reactive Oxygen Species (ROS) Measurement: DCFDA/H2DCFDA Assay

This assay measures the levels of reactive oxygen species within cells using the cell-permeable probe H2DCFDA.

Protocol:

  • Cell Seeding: Seed cells in a dark, clear-bottomed 96-well microplate and culture overnight.

  • H2DCFDA Staining: Prepare a working solution of H2DCFDA (e.g., 20 µM) and add it to the cells. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells with an assay buffer to remove excess probe.

  • Compound Treatment: Add the test compounds to the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence indicates an increase in ROS levels.

Mechanisms of Action and Signaling Pathways

Thiophene analogs exert their anticancer effects through various mechanisms, often by interfering with critical cellular signaling pathways.

Induction of Apoptosis

Many thiophene derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic pathway, which involves the mitochondria.

ThiopheneAnalog Thiophene Analog ROS Increased ROS ThiopheneAnalog->ROS Induces Mito Mitochondrial Membrane Potential (ΔΨm) Disruption ROS->Mito Causes Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp37 Caspase-3/7 Activation Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by thiophene analogs.

Cell Cycle Arrest and Inhibition of Microtubule Assembly

Certain thiophene analogs can disrupt the cell cycle, a crucial process for cancer cell proliferation. This is often achieved by inhibiting key regulatory proteins or interfering with the mitotic spindle.

cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_tubulin Microtubule Dynamics CDK1_inactive CDK1-Cyclin B (Inactive) CDK1_active CDK1-Cyclin B (Active) CDK1_inactive->CDK1_active Dephosphorylation (by CDC25) Mitosis Mitosis CDK1_active->Mitosis Promotes Mitotic Entry WEE1 WEE1 Kinase WEE1->CDK1_inactive Phosphorylates (Inhibits) ThiopheneAnalog_WEE1 Thiophene Analog (e.g., BU17) ThiopheneAnalog_WEE1->WEE1 Inhibits Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Mitosis Essential for ThiopheneAnalog_Tubulin Thiophene Analog (e.g., Nocodazole, BU17) ThiopheneAnalog_Tubulin->Tubulin Inhibits Polymerization

Caption: Inhibition of G2/M checkpoint and tubulin polymerization.

Experimental Workflow for Anticancer Activity Screening

The general workflow for evaluating the anticancer potential of novel thiophene analogs is a multi-step process.

Start Synthesize Thiophene Analog Library CellCulture Culture Cancer Cell Lines Start->CellCulture Cytotoxicity Primary Cytotoxicity Screening (e.g., MTT Assay) CellCulture->Cytotoxicity HitSelection Select 'Hit' Compounds (Potent & Selective) Cytotoxicity->HitSelection Mechanism Mechanism of Action Studies HitSelection->Mechanism For promising hits ApoptosisAssay Apoptosis Assays (Caspase, JC-1) Mechanism->ApoptosisAssay ROS_Assay ROS Assay (DCFDA) Mechanism->ROS_Assay CellCycle Cell Cycle Analysis Mechanism->CellCycle TargetAssay Specific Target Assays (e.g., Kinase Inhibition) Mechanism->TargetAssay Lead Lead Compound Identification ApoptosisAssay->Lead ROS_Assay->Lead CellCycle->Lead TargetAssay->Lead

Caption: General workflow for anticancer screening of thiophene analogs.

References

Validating the Structure of Methyl 2-amino-4-phenylthiophene-3-carboxylate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical first step. Spectroscopic techniques provide a powerful toolkit for elucidating the chemical architecture of novel compounds. This guide offers a comparative analysis of spectroscopic data to validate the structure of Methyl 2-amino-4-phenylthiophene-3-carboxylate, a versatile building block in medicinal chemistry. Its spectroscopic signature is compared against two structurally related analogs: Ethyl 2-amino-4-phenylthiophene-3-carboxylate and Ethyl 2-amino-4-methylthiophene-3-carboxylate, highlighting how subtle changes in the molecular structure are reflected in the spectral data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogs.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

Compoundδ 3.45 (s, 3H, OMe)δ 6.16 (s, 1H, thiophene-H)δ 7.25 (m, 5H, Ar-H)δ 7.38 (s, 2H, NH₂)--
This compound Present Present Present Present --
Ethyl 2-amino-4-phenylthiophene-3-carboxylateAbsentPresent (δ 6.1)Present (δ 7.27)Present (δ 7.38)δ 1.31 (t, 3H, -CH₃)δ 4.19 (q, 2H, -OCH₂)
Ethyl 2-amino-4-methylthiophene-3-carboxylateAbsentPresent (δ 5.82)AbsentPresent (δ 6.07)δ 1.35 (t, 3H, -CH₃)δ 4.29 (q, 2H, -OCH₂)
δ 2.28 (s, 3H, thiophene-CH₃)

¹H NMR data for this compound and Ethyl 2-amino-4-phenylthiophene-3-carboxylate were obtained in DMSO-d₆.[1] ¹H NMR data for Ethyl 2-amino-4-methylthiophene-3-carboxylate was obtained in CDCl₃.[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundC=OC-NH₂Thiophene C-SThiophene C-CPhenyl CEster CThiophene C-substituent
This compound ~167~160~144~109, ~126~128-136~51-
Ethyl 2-amino-4-phenylthiophene-3-carboxylate167.2160.3143.3104.2, 126.7126.9, 128.560.6, 14.2-
Ethyl 2-amino-4-methylthiophene-3-carboxylate166.13164.17136.71102.85, 106.72-59.54, 14.4018.40

¹³C NMR data for Ethyl 2-amino-4-phenylthiophene-3-carboxylate is from a study on related derivatives.[3] ¹³C NMR data for Ethyl 2-amino-4-methylthiophene-3-carboxylate was obtained in CDCl₃.[2] Values for the target compound are estimated based on typical chemical shifts for similar structures.

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

CompoundN-H StretchingC-H Stretching (Aromatic/Aliphatic)C=O StretchingC=C Stretching (Aromatic/Thiophene)C-O Stretching
This compound 3460, 3321 2947 1666 1593, 1496, 1438 1224
Ethyl 2-amino-4-phenylthiophene-3-carboxylate3460, 33193056, 294716661593, 1496, 14381107
Ethyl 2-amino-4-methylthiophene-3-carboxylate~3400, ~3300~2980~1670~1600, ~1500~1250

IR data for this compound and Ethyl 2-amino-4-phenylthiophene-3-carboxylate were obtained from the same source.[1] IR data for Ethyl 2-amino-4-methylthiophene-3-carboxylate is approximated from similar compounds.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+H]⁺Key Fragments
This compound 233 -Loss of methoxy group (-OCH₃)
Ethyl 2-amino-4-phenylthiophene-3-carboxylate247-Loss of ethoxy group (-OCH₂CH₃)
Ethyl 2-amino-4-methylthiophene-3-carboxylate185186.15-

The molecular ion peak for this compound corresponds to its molecular formula C₁₂H₁₁NO₂S.[4] The molecular weight of Ethyl 2-amino-4-phenylthiophene-3-carboxylate is 247.29 g/mol . The ESI-MS data for Ethyl 2-amino-4-methylthiophene-3-carboxylate shows the [M+H]⁺ ion.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The solution was filtered if any particulate matter was present.

  • ¹H NMR Spectroscopy:

    • The spectrometer was tuned and the magnetic field was shimmed to achieve optimal homogeneity.

    • A standard single-pulse experiment was used.

    • The spectral width was set to encompass all expected proton signals (typically 0-12 ppm).

    • Data was acquired for a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • A standard proton-decoupled pulse program was used to simplify the spectrum to singlets for each unique carbon.

    • The spectral width was set to cover the full range of expected carbon chemical shifts (typically 0-200 ppm).

    • A longer acquisition time and a greater number of scans were employed compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Data processing was similar to that for ¹H NMR, with chemical shifts referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture was transferred to a pellet-pressing die.

    • Pressure was applied using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet was recorded.

    • The sample pellet was placed in the sample holder of the FT-IR spectrometer.

    • The sample spectrum was recorded over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The solution was introduced into the mass spectrometer. For Electrospray Ionization (ESI), the sample solution is sprayed through a charged capillary to form ions. For Electron Impact (EI), the vaporized sample is bombarded with a high-energy electron beam.

  • Mass Analysis and Detection:

    • The generated ions were guided into the mass analyzer (e.g., quadrupole or time-of-flight).

    • The ions were separated based on their mass-to-charge ratio (m/z).

    • The detector recorded the abundance of ions at each m/z value, generating a mass spectrum.

Spectroscopic Validation Workflow

The overall process of validating the chemical structure using spectroscopy can be visualized as a logical workflow.

G Spectroscopic Validation Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structure Validation A Weigh Compound B Dissolve in Solvent A->B C Prepare for Analysis (e.g., NMR tube, KBr pellet) B->C D 1H NMR C->D Introduce Sample E 13C NMR C->E Introduce Sample F FT-IR C->F Introduce Sample G Mass Spectrometry C->G Introduce Sample H Process Spectra (FT, Phasing, Baseline Correction) D->H E->H F->H G->H I Peak Picking & Integration H->I J Correlate Data with Structure I->J K Compare with Expected Data J->K L Compare with Analogs J->L M Structure Confirmed/Rejected K->M L->M

Caption: Workflow for spectroscopic structure validation.

This comprehensive approach, combining multiple spectroscopic techniques with detailed data analysis and comparison, provides a robust framework for the structural validation of "this compound" and other novel chemical entities.

References

Comparison of different synthetic routes for 2-aminothiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Routes of 2-Aminothiophene-3-carboxylates

The synthesis of 2-aminothiophene-3-carboxylates, a critical scaffold in medicinal chemistry and material science, has been approached through various synthetic strategies. This guide provides a comparative overview of the most prevalent methods, with a focus on the widely employed Gewald reaction and its modern variations. Experimental data is presented to offer a clear comparison of their performance, alongside detailed protocols for key methodologies.

Comparison of Synthetic Routes

The Gewald reaction, a one-pot multicomponent reaction, remains the most common and versatile method for synthesizing polysubstituted 2-aminothiophenes.[1][2] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base.[1][3] Over the years, numerous modifications have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. These include the use of different catalysts, microwave-assisted synthesis, and mechanochemistry.

Data Summary

The following table summarizes the quantitative data for different synthetic routes leading to 2-aminothiophene-3-carboxylates, highlighting the impact of various catalysts and conditions on reaction outcomes.

Synthetic RouteCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference(s)
Conventional Heating
Standard GewaldMorpholineEthanolReflux1-1.5 hModerate to Good
DiethylamineEthanol55-652 hGood[4]
L-Proline CatalyzedL-Proline (10 mol%)DMF60-up to 84[5][6]
CaO CatalyzedCaOEthanolReflux1-1.5 hGood
Imidazole CatalyzedImidazole---Good to Moderate
Piperidinium Borate CatalyzedPiperidinium Borate---Excellent[7]
Microwave-Assisted Synthesis
General ProtocolMorpholineDMF-30 min57-95[8]
-Solvent-free-several min84-95[9]
Specific Example-Ethanol12046 min-[10]
Mechanochemistry
Ball MillingMorpholineSolvent-free-24 h32[11]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Conventional One-Pot Gewald Synthesis

This protocol outlines a typical procedure for the Gewald reaction using conventional heating.[4]

Materials:

  • Ketone (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., Morpholine or Diethylamine)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the ketone (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol.

  • Add elemental sulfur (1.1 mmol) to the mixture.

  • Slowly add the base (e.g., morpholine) to the reaction mixture with stirring.

  • Heat the mixture at reflux (for CaO catalysis) or at 55-65 °C (for diethylamine catalysis) for the specified time (see table).[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Gewald Synthesis

This method utilizes microwave irradiation to accelerate the reaction.[8][10]

Materials:

  • Ketone or aldehyde (1.0 mmol)

  • Active methylene nitrile (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., Morpholine)

  • Solvent (e.g., DMF or solvent-free)

Procedure:

  • In a microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base.

  • Add the appropriate solvent (if not solvent-free) and seal the vial.

  • Place the vial in a microwave reactor and irradiate at a set temperature for the specified time (e.g., 30 minutes).[8]

  • Monitor the reaction by TLC.

  • After completion, cool the vial to room temperature.

  • Work up the reaction mixture by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: L-Proline Catalyzed Gewald Synthesis

This procedure employs the organocatalyst L-proline for a more environmentally friendly approach.[5][6]

Materials:

  • Ketone

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • L-Proline (10 mol%)

  • DMF

Procedure:

  • To a mixture of the ketone, active methylene compound, and elemental sulfur in DMF, add L-proline (10 mol%).

  • Stir the reaction mixture at 60°C.[5]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography.

Visualizing the Process

The following diagrams illustrate the mechanistic pathway of the Gewald reaction and a general workflow for comparing the different synthetic routes.

Gewald_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Sulfur_Addition Sulfur Addition & Cyclization Ketone Ketone/Aldehyde Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 Base Nitrile Active Methylene Nitrile Nitrile->Intermediate1 Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 Sulfur Elemental Sulfur (S8) Sulfur->Intermediate2 Product 2-Aminothiophene-3-carboxylate Intermediate2->Product Intramolecular Cyclization & Tautomerization

Caption: Proposed mechanistic pathway of the Gewald reaction.[3]

Workflow cluster_synthesis Synthesis cluster_analysis Analysis R1 Conventional Heating Purification Purification (Crystallization/Chromatography) R1->Purification R2 Microwave-Assisted R2->Purification R3 Mechanochemistry R3->Purification R4 Catalytic Variations R4->Purification Yield Yield Comparison Comparison Comparative Evaluation Yield->Comparison Time Reaction Time Time->Comparison Conditions Reaction Conditions Conditions->Comparison Green Green Chemistry Aspects Green->Comparison Characterization Characterization (NMR, MS, etc.) Purification->Characterization Characterization->Yield Characterization->Time Characterization->Conditions Characterization->Green

Caption: General workflow for comparing synthetic routes.

References

Cytotoxicity comparison of "Methyl 2-amino-4-phenylthiophene-3-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cytotoxic Effects of Methyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their anticancer potential, derivatives of 2-aminothiophene have emerged as a promising class of molecules. This guide provides a comparative analysis of the cytotoxicity of various derivatives based on the core structure of "this compound," drawing upon experimental data from recent studies. The focus is to present a clear, data-driven comparison for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The cytotoxic potential of various thiophene derivatives has been evaluated against different cancer cell lines. The data, presented in terms of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the tables below. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions, cell lines, and biological targets.

Table 1: Cytotoxicity of 2-Amino-3-carboxy-4-phenylthiophene Derivatives against atypical Protein Kinase C (aPKC)ζ

A study by Pullman et al. (2013) investigated a series of 2-amino-3-carboxy-4-phenylthiophene derivatives for their inhibitory activity against atypical protein kinase C (aPKC) isoforms, which are implicated in cancer cell proliferation and survival. The following table presents the IC50 values for selected analogues against aPKCζ.[1]

Compound IDR2 SubstituentR3 SubstituentPhenyl Ring SubstitutionIC50 (µM)[1]
1 -NH2-COOEtUnsubstituted2.8
29 -NH2-COOEt3',4'-dimethoxy1.0
30 -NH2-COOEt3'-methoxy1.0
32 -NH2-COOEt4'-hydroxy1.0

Table 2: Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate Derivatives against Breast Cancer Cell Lines

Kostova et al. (2022) synthesized a series of ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally derived from 2-aminothiophenes, and evaluated their antiproliferative activity against human breast cancer cell lines MCF-7 and MDA-MB-231.[2]

Compound IDR Substituent at Position 2MCF-7 IC50 (µM)[2]MDA-MB-231 IC50 (µM)[2]
2 Benzyl0.013-
3 4-nitrobenzyl--

Note: The original data for compound 2 against MCF-7 was provided as 4.3 ± 0.11 µg/mL, which was converted to µM for consistency.

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity, based on the protocol described by Kostova et al. (2022).[2]

MTT Assay Protocol for Antiproliferative Activity

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for a further 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted HCl) is added to each well to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

To provide a clear visual representation of the cytotoxicity testing process, the following diagram illustrates the general workflow of the MTT assay.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h compound_addition Addition of Thiophene Derivatives incubation_24h->compound_addition incubation_72h 72h Incubation (Treatment) compound_addition->incubation_72h mtt_addition MTT Reagent Addition incubation_72h->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: General workflow of the MTT cytotoxicity assay.

This guide provides a snapshot of the cytotoxic potential of derivatives related to this compound. The presented data underscores the importance of this chemical scaffold in the development of novel anticancer agents. Further research, including broader screening against diverse cancer cell lines and in vivo studies, is warranted to fully elucidate the therapeutic potential of these compounds.

References

In Silico Docking of Methyl 2-amino-4-phenylthiophene-3-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of methyl 2-amino-4-phenylthiophene-3-carboxylate is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. In silico molecular docking studies are a cornerstone in the rational design of novel therapeutic agents based on this scaffold, providing valuable insights into the molecular interactions between these compounds and their biological targets. This guide offers a comparative overview of in silico docking studies on analogs of this compound, supported by experimental data from various research articles.

Comparative Docking Performance of 2-Aminothiophene Analogs

The following table summarizes the in silico docking performance of various 2-aminothiophene derivatives, including analogs of this compound, against several key biological targets. The data has been compiled from multiple studies to provide a comparative perspective.

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesBiological ActivityReference
Ethyl 2-amino-4-(2-bromophenyl)thiophene-3-carboxylateGlcN-6-P synthase-7.5Gln348, Ser349, Val399Antibacterial, Antifungal[1][2]
Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylateGlcN-6-P synthase-8.2Ala602, Asn301, Gln348Antibacterial, Antifungal[1][2][3]
Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylateGlcN-6-P synthase-7.9Ser303, Gly302, Ala400Antibacterial, Antifungal[1][2][3]
Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylateProtein Tyrosine Phosphatase-8.5Cys215, Arg221, Asp181Anticancer[4]
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylateProtein Tyrosine Phosphatase-8.2Cys215, Arg221, Gln262Anticancer[4]
2-amino-3-carboxy-4-phenylthiophene analogAtypical Protein Kinase C (aPKC)Not specifiedNot specifiedAnti-inflammatory, Anti-permeability[5]
Thiazole-bearing thiophene derivativeMCF-7 tumor cellsNot specifiedNot specifiedAnticancer[6]
2-aminothiophene derivativeLeishmania enzymesNot specifiedNot specifiedAntileishmanial[7][8]

Experimental Protocols: In Silico Molecular Docking

A generalized experimental protocol for in silico molecular docking of 2-aminothiophene derivatives, based on methodologies reported in the literature, is as follows:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

    • The protein structure is energy minimized using a suitable force field (e.g., CHARMm).

  • Ligand Preparation:

    • The 2D structures of the this compound analogs are drawn using a chemical drawing tool (e.g., ChemDraw).

    • The 2D structures are converted to 3D structures and energetically minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges and hydrogen atoms are added to the ligand structures.

  • Grid Generation and Docking:

    • A grid box is defined around the active site of the target protein, typically centered on the co-crystallized ligand or key active site residues.

    • Molecular docking is performed using software such as AutoDock Vina, Glide, or MOE. The program explores various conformations and orientations of the ligand within the active site.

  • Analysis of Docking Results:

    • The docking results are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).

    • The docked poses of the ligands are visually inspected to analyze the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the amino acid residues in the active site.

Visualizing Molecular Interactions and Workflows

In Silico Docking Workflow

The following diagram illustrates a typical workflow for an in silico molecular docking study.

G Figure 1: In Silico Docking Workflow cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis Protein Protein Structure (from PDB) Grid Grid Generation (Define Active Site) Protein->Grid Ligand Ligand Structures (2D to 3D) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Visualization Pose Visualization & Interaction Analysis Scoring->Visualization

A typical workflow for in silico molecular docking studies.

Signaling Pathway: aPKC in VEGF and NF-κB Signaling

Derivatives of 2-amino-3-carboxy-4-phenylthiophene have been identified as inhibitors of atypical protein kinase C (aPKC).[5] aPKC isoforms are crucial mediators in signaling pathways induced by vascular endothelial growth factor (VEGF) and tumor necrosis factor-alpha (TNF-α), which in turn activate the NF-κB pathway, leading to inflammatory responses and increased vascular permeability.[5] The diagram below illustrates the central role of aPKC in these pathways.

G Figure 2: Role of aPKC in VEGF and NF-κB Signaling cluster_inhibitor Inhibition VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR TNFa TNF-α TNFR TNF Receptor TNFa->TNFR aPKC aPKC VEGFR->aPKC TNFR->aPKC IKK IKK Complex aPKC->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Inflammation, Permeability) Nucleus->Gene Inhibitor 2-Aminothiophene Analogs Inhibitor->aPKC

aPKC as a key node in VEGF and NF-κB signaling pathways.

Conclusion

In silico docking studies are a powerful tool for the discovery and optimization of novel drug candidates based on the this compound scaffold. The compiled data and methodologies in this guide demonstrate the potential of these compounds to interact with a variety of biological targets implicated in diverse diseases. The visualization of the docking workflow and the relevant signaling pathway provides a clear framework for researchers to design and interpret their own computational studies, ultimately accelerating the development of new and effective therapeutics.

References

A Comprehensive Guide to Confirming the Purity of Synthesized "Methyl 2-amino-4-phenylthiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous confirmation of purity for synthesized active pharmaceutical ingredients (APIs) and research chemicals is a cornerstone of reliable and reproducible scientific investigation. This guide provides a comparative overview of standard analytical techniques for verifying the purity of "Methyl 2-amino-4-phenylthiophene-3-carboxylate," a versatile heterocyclic compound with applications in medicinal chemistry.[1] This guide also presents data for structurally similar compounds, "Ethyl 2-amino-4-phenylthiophene-3-carboxylate" and "Methyl 3-amino-4-methylthiophene-2-carboxylate," to serve as benchmarks for comparison.

Compound Profiles

A summary of the key physicochemical properties of the target compound and its alternatives is presented in Table 1.

PropertyThis compoundEthyl 2-amino-4-phenylthiophene-3-carboxylateMethyl 3-amino-4-methylthiophene-2-carboxylate
Molecular Formula C₁₂H₁₁NO₂S[1]C₁₃H₁₃NO₂S[2]C₇H₉NO₂S[3]
Molecular Weight 233.29 g/mol [1]247.32 g/mol 171.22 g/mol [3]
Appearance White to off-white solidYellow crystals or powder[4]Solid
Melting Point Not specified91.5-100.5 °C85-88 °C[5]

Purity Determination: A Comparative Analysis of Methods

The purity of "this compound" is typically ascertained through a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) provides a quantitative measure of purity, while Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis offer structural confirmation and detect the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. By separating the sample mixture into its individual components, HPLC allows for the quantification of the target compound relative to any impurities.

Comparative HPLC Data:

CompoundPurity (%)Retention Time (min)
This compound>95% (typical)Varies with method
Ethyl 2-amino-4-phenylthiophene-3-carboxylate>95% (typical)[6]Varies with method
Methyl 3-amino-4-methylthiophene-2-carboxylate>97% (typical)Varies with method[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of the compound and the detection of structurally related impurities.

Comparative NMR Data:

Compound¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)
This compound7.41-7.24 (m, 5H, Ar-H), 7.11 (s, 2H, NH₂), 6.85 (s, 1H, Thiophene-H), 3.72 (s, 3H, OCH₃)[8]165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4[9]
Ethyl 2-amino-4-phenylthiophene-3-carboxylate7.42 (m, 5H, Ar-H), 7.16 (s, 2H, NH₂), 6.89 (s, 1H, Thiophene-H), 4.26 (q, 2H, OCH₂CH₃), 1.29 (t, 3H, OCH₂CH₃)[4]165.8, 152.4, 149.1, 144.2, 132.2, 128.6, 99.4, 69.2, 53.2, 14.4[9]
Methyl 3-amino-4-methylthiophene-2-carboxylate6.55 (s, 1H, Thiophene-H), 5.85 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃), 2.15 (s, 3H, CH₃)166.1, 164.2, 136.7, 106.7, 102.9, 59.5, 18.4, 14.4
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, serving as a powerful tool for confirming its identity and assessing its purity.

Comparative Mass Spectrometry Data:

CompoundIonization Method[M+H]⁺ (m/z)
This compoundESI234.0583
Ethyl 2-amino-4-phenylthiophene-3-carboxylateESI248.0745
Methyl 3-amino-4-methylthiophene-2-carboxylateGC/MS172.0432
Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. A close correlation between the experimentally determined values and the theoretically calculated values provides strong evidence of purity.

Elemental Analysis Data for C₁₂H₁₁NO₂S:

ElementTheoretical (%)Experimental (%)
Carbon (C)61.7861.78 ± 0.4
Hydrogen (H)4.754.75 ± 0.4
Nitrogen (N)6.006.00 ± 0.4
Sulfur (S)13.7413.74 ± 0.4

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[10][11]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) directly into the ion source.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Elemental Analysis
  • Instrumentation: CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample.

  • Analysis: The sample undergoes combustion, and the resulting gases are quantified to determine the elemental composition.[12][13]

Workflow for Purity Confirmation

The logical flow for confirming the purity of synthesized "this compound" is illustrated below.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Check cluster_purification Purification cluster_analysis Purity & Structural Confirmation Synthesized_Compound Synthesized Methyl 2-amino-4-phenylthiophene-3-carboxylate TLC Thin Layer Chromatography (TLC) Synthesized_Compound->TLC Initial Purity Check Purification Column Chromatography or Recrystallization TLC->Purification If Impure HPLC HPLC (>95% Purity) Purification->HPLC NMR NMR Spectroscopy (¹H and ¹³C) HPLC->NMR Purity Confirmed MS Mass Spectrometry (Correct Mass) NMR->MS EA Elemental Analysis (Correct Composition) MS->EA Final_Product Pure Confirmed Product EA->Final_Product Structure Confirmed

References

A Comparative Analysis of the Biological Efficacy of Methyl and Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity of Two Closely Related Thiophene Analogs.

In the landscape of medicinal chemistry, the 2-amino-4-phenylthiophene-3-carboxylate scaffold serves as a privileged structure, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative overview of the biological efficacy of two key analogs: Methyl 2-amino-4-phenylthiophene-3-carboxylate and its ethyl ester counterpart, Ethyl 2-amino-4-phenylthiophene-3-carboxylate. While direct head-to-head comparative studies are limited, this report synthesizes available data to offer insights into their potential therapeutic applications and the subtle influence of the ester substituent on their biological activity.

I. Comparative Biological Efficacy

Derivatives of both the methyl and ethyl esters of 2-amino-4-phenylthiophene-3-carboxylate have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The primary distinction in their reported activities lies in the specific therapeutic targets and the potency of their derivatives.

A key study providing insight into the structure-activity relationship (SAR) of this class of compounds focused on their role as inhibitors of atypical protein kinase C (aPKC) isoforms.[6] aPKC isoforms are implicated in various cellular processes, including cell growth, differentiation, and apoptosis, and are considered promising targets for cancer therapy.[7]

In this pivotal study, a series of 2-amino-3-carboxy-4-phenylthiophenes with various ester groups at the C-3 position were synthesized and evaluated for their ability to inhibit aPKCζ. The results, summarized in the table below, indicate that the nature of the ester group significantly influences the inhibitory activity.

CompoundEster GroupaPKCζ Inhibition (%) at 30 µM
Ethyl 2-amino-4-phenylthiophene-3-carboxylate Ethyl100% [6]
2-Propyl Ester Analog2-Propyl100%[6]
C-3 Carboxylic Acid Analog-65%[6]

While data for the methyl ester was not explicitly detailed in the primary publication, the robust 100% inhibition demonstrated by the ethyl ester at a concentration of 30 µM establishes it as a potent inhibitor of aPKCζ.[6] The study further highlights that modifications at the C-3 position, such as conversion to an amide, can significantly reduce activity, underscoring the importance of the ester functionality for this particular biological target.[6]

II. Signaling Pathways and Experimental Workflows

The inhibitory activity of these compounds on aPKC suggests their involvement in critical signaling pathways that regulate cellular processes often dysregulated in cancer.

aPKC_Signaling_Pathway Growth_Factors Growth Factors (e.g., VEGF, TNF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PDK1 PDK1 PI3K->PDK1 aPKC aPKC (PKCζ / PKCι) PDK1->aPKC NF_kappaB NF-κB aPKC->NF_kappaB Vascular_Permeability Vascular Permeability aPKC->Vascular_Permeability Cell_Survival Cell Survival & Proliferation NF_kappaB->Cell_Survival Inflammation Inflammation NF_kappaB->Inflammation Inhibitor 2-amino-4-phenylthiophene -3-carboxylate Esters Inhibitor->aPKC

Caption: aPKC Signaling Pathway Inhibition.

A general workflow for the initial in vitro screening of these thiophene derivatives for anticancer activity is outlined below.

experimental_workflow start Start: Synthesized Thiophene Compounds cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Methyl/Ethyl Ester Analogs cell_culture->treatment mtt_assay Cell Viability Assay (e.g., MTT Assay) treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 kinase_assay Target-Based Assay (e.g., aPKC Inhibition) ic50->kinase_assay pathway_analysis Downstream Pathway Analysis (e.g., NF-κB) kinase_assay->pathway_analysis end Lead Compound Identification pathway_analysis->end

Caption: In Vitro Anticancer Screening Workflow.

III. Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for assays relevant to the evaluation of the biological efficacy of these compounds.

A. Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)[8]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Methyl/Ethyl 2-amino-4-phenylthiophene-3-carboxylate

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium with the medium containing various concentrations of the test compounds and incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

B. In Vitro aPKC Inhibition Assay

This assay measures the ability of the compounds to inhibit the kinase activity of aPKC.[2][10]

Materials:

  • Purified recombinant aPKC enzyme

  • Test compounds (Methyl/Ethyl esters)

  • PKC substrate peptide

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the wells of a 96-well plate.

  • Add the aPKC enzyme to each well and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

C. NF-κB Reporter Assay

This assay is used to determine if the inhibition of aPKC by the test compounds leads to a downstream effect on the NF-κB signaling pathway.[3][11][12][13][14]

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • Test compounds

  • TNF-α (as a stimulant)

  • Cell culture medium

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time.

  • Stimulate the cells with TNF-α to activate the NF-κB pathway.

  • Incubate for an appropriate period (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence to quantify NF-κB activity.

  • Analyze the data to determine the effect of the compounds on NF-κB signaling.

D. In Vivo Vascular Permeability (Miles) Assay

This assay can be used to assess the effect of aPKC inhibitors on VEGF-induced vascular leakage in vivo.[15][16][17]

Materials:

  • Mice

  • Test compounds

  • VEGF

  • Evans Blue dye

  • Phosphate-buffered saline (PBS)

Procedure:

  • Administer the test compound to the mice.

  • After a specified time, intravenously inject Evans Blue dye.

  • Intradermally inject VEGF into one ear and PBS as a control into the other.

  • After a defined period (e.g., 30 minutes), euthanize the mice and excise the ears.

  • Extract the Evans Blue dye from the tissue.

  • Quantify the amount of extravasated dye by measuring the absorbance at approximately 620 nm.

  • Compare the dye leakage between the VEGF-treated and control ears in the presence and absence of the test compound.

IV. Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyl 2-amino-4-phenylthiophene-3-carboxylate, a thiophene derivative. Adherence to these protocols is critical for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the handling and disposal should be guided by the known hazards of structurally similar thiophene and aminobenzoate derivatives, adopting a conservative approach that assumes a significant hazard profile.

Personal Protective Equipment (PPE): Always handle this compound and its waste with appropriate PPE. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated spatulas, weighing papers, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[2] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[3]

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[2]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]

2. Labeling of Waste Containers: All waste containers must be clearly and accurately labeled with:

  • The words "Hazardous Waste"[3]

  • The full chemical name: "this compound"[3]

  • The primary hazards associated with the compound (e.g., "Irritant," "Harmful")[3]

  • The date of waste generation[2]

3. Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[2] This area should be away from incompatible materials, such as strong oxidizing agents and strong acids.[4]

4. Spill Management: In the event of a spill:

  • Evacuate and restrict access to the affected area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Carefully collect the absorbed material into a labeled hazardous waste container.[1]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[2] Collect all cleaning materials as hazardous waste.[2]

5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Data Summary

Hazard CategoryPotential Effects and Precautions
Acute Toxicity May be harmful if inhaled, swallowed, or in contact with skin.[5]
Skin Irritation Causes skin irritation.[6]
Eye Irritation Causes serious eye irritation.[6]
Respiratory Irritation May cause respiratory irritation.[7]
Incompatible Materials Strong oxidizing agents, strong acids.[4][6]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[4]

Experimental Protocols

Spill Neutralization and Cleanup (for small spills):

  • Preparation: Don appropriate PPE (gloves, goggles, lab coat) and work within a fume hood.

  • Containment: Gently cover the spill with an inert absorbent material such as vermiculite or sand.[1]

  • Collection: Carefully scoop the mixture into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with isopropanol, followed by a cloth with soap and water. Place all cleaning materials in the hazardous waste container.

  • Labeling: Securely close and label the waste container as described in the disposal protocol.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_steps Final Steps start Start: This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled HDPE Container solid_waste->collect_solid collect_liquid Collect in Labeled Leak-Proof Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage ehs_contact Contact EHS or Licensed Contractor storage->ehs_contact disposal Professional Disposal ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-amino-4-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-amino-4-phenylthiophene-3-carboxylate. The following procedures are based on best practices for handling similar thiophene derivatives and are intended to ensure the safe handling and disposal of this compound.

Immediate Safety Precautions

Before handling this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Have immediate access to an eyewash station and a safety shower.[1][3] In case of exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3][4][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][3][4][5]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[2][3][4][5]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar chemical compounds.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety glasses with side shields or chemical gogglesMust be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6] A face shield may be necessary for splash protection.[7]
Skin Protection Chemical-resistant glovesNitrile or PVC gloves are recommended.[8] Gloves must be inspected before use and disposed of properly after handling the chemical.[6]
Laboratory coatA flame-retardant and antistatic lab coat is recommended.[6]
Full body protection ("bunny suit")Recommended for large-scale operations or when there is a significant risk of exposure.[7][9]
Respiratory Protection RespiratorUse a NIOSH/MSHA approved respirator if working outside of a fume hood or if dust/aerosols may be generated.[1][7][9][10] A vapor respirator is recommended.[9]
Foot Protection Closed-toe shoesNon-sparking safety footwear is advised for large-scale or continuous use.[8]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for a similar compound if a specific one is not available.

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound:

    • Ground all equipment containing the material to prevent static discharge.[6][9]

    • Avoid creating dust or aerosols.[3][4][5]

    • Use non-sparking tools.[6]

    • Keep the container tightly closed when not in use.[3][4][5][6][9]

    • Avoid contact with skin, eyes, and clothing.[3][4][5][9] Do not ingest or inhale the substance.[3][4][5][9]

    • Keep away from heat, sparks, open flames, and other ignition sources.[6][9]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][5][9]

    • Keep the container tightly closed.[2][3][4][5][9]

    • Store away from incompatible materials such as strong oxidizing agents.[1][2][3][4]

Disposal Plan

  • Waste Collection:

    • Collect all waste material, including empty containers and contaminated PPE, in a suitable, labeled, and closed container.[1]

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[10]

    • Do not empty into drains or release into the environment.[2][6][10]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_storage 4. Storage A Review SDS B Prepare Workspace (Fume Hood) A->B C Don PPE B->C D Weigh/Measure Compound C->D Proceed to handling E Perform Experiment D->E F Close Container E->F G Decontaminate Workspace F->G Proceed to cleanup J Store in Cool, Dry, Ventilated Area F->J If storing H Segregate Waste G->H I Dispose via Licensed Service H->I I->J Store remaining material cluster_prep cluster_prep cluster_handling cluster_handling cluster_cleanup cluster_cleanup cluster_storage cluster_storage

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.